Clozapine-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H19ClN4 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC名 |
3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i1D3 |
InChIキー |
QZUDBNBUXVUHMW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
正規SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Deuterated Clozapine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterated clozapine, focusing on its chemical properties, synthesis, and its critical role as an internal standard in the quantitative analysis of clozapine. While the user request specified "Clozapine-d3," publicly available scientific literature and commercial sources predominantly feature Clozapine-d4 and Clozapine-d8. This guide will focus on these more common and well-documented isotopologues.
Core Chemical Properties
Deuterium-labeled clozapine is a stable, non-radioactive isotopologue of clozapine, an atypical antipsychotic medication. The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight but nearly identical chemical reactivity. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, as it co-elutes with the unlabeled drug but is distinguishable by its mass-to-charge ratio (m/z).
Quantitative Data Summary
The key chemical properties of the most common deuterated forms of clozapine, as well as the parent compound, are summarized in the table below for easy comparison.
| Property | Clozapine | Clozapine-d4 | Clozapine-d8 |
| Molecular Formula | C₁₈H₁₉ClN₄ | C₁₈H₁₅D₄ClN₄ | C₁₈H₁₁D₈ClN₄ |
| Molecular Weight | 326.83 g/mol | 330.85 g/mol | 334.87 g/mol |
| CAS Number | 5786-21-0 | 204395-52-8 | 1185053-50-2 |
| Isotopic Purity | N/A | ≥98% | ≥98% |
| Appearance | Yellow Crystalline Powder | Typically a solid | Typically a solid |
Synthesis of Deuterated Clozapine
The synthesis of deuterated clozapine typically involves the introduction of deuterium atoms into the piperazine ring of a clozapine precursor. While specific, detailed proprietary synthesis protocols are not always publicly available, a general synthetic strategy can be outlined based on established organic chemistry principles and literature on the synthesis of similar deuterated compounds.
A common approach involves the use of a deuterated piperazine derivative, which is then coupled with the dibenzodiazepine core structure of clozapine.
General Synthetic Pathway
Caption: General synthetic scheme for Clozapine-d8.
Experimental Protocols
Deuterated clozapine is most frequently utilized as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring (TDM) of clozapine in biological matrices such as plasma, serum, and urine.
Quantification of Clozapine in Human Plasma using LC-MS/MS
This protocol describes a typical method for the analysis of clozapine in human plasma using Clozapine-d4 as an internal standard.
3.1.1. Materials and Reagents
-
Clozapine analytical standard
-
Clozapine-d4 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
3.1.2. Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 300 µL of a protein precipitation solution (e.g., acetonitrile containing 100 ng/mL of Clozapine-d4) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Clozapine: 327.1 -> 270.2; Clozapine-d4: 331.1 -> 270.2 |
Experimental Workflow Diagram
Caption: Bioanalytical workflow for clozapine quantification.
Signaling Pathways of Clozapine
Clozapine's therapeutic effects are attributed to its complex pharmacology, involving interactions with multiple neurotransmitter receptors, primarily in the dopaminergic and serotonergic systems.[1] Its "atypical" antipsychotic profile is thought to stem from its unique receptor binding profile, particularly its lower affinity for dopamine D2 receptors and high affinity for several serotonin receptor subtypes.[2]
Dopamine and Serotonin Receptor Interactions
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Clozapine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clozapine-d3, a deuterated analog of the atypical antipsychotic drug Clozapine, serves as a crucial internal standard for pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways influenced by its non-deuterated counterpart, Clozapine. All quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia.[1] To accurately quantify Clozapine levels in biological matrices, a stable isotope-labeled internal standard is essential. This compound, in which three hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium, is widely utilized for this purpose in mass spectrometric analyses. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) shift, allowing for precise differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties.
Physical and Chemical Characteristics
The physical and chemical properties of this compound are fundamentally similar to those of unlabeled Clozapine due to the subtle nature of deuterium substitution.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₆D₃ClN₄ | |
| IUPAC Name | 8-chloro-11-(4-(methyl-d3)-1-piperazinyl)-5H-dibenzo[b,e][2][3]diazepine | |
| Appearance | Pale yellow crystalline powder | [4] |
| Stability | Stable for 1 year as supplied. Solutions in DMSO may be stored at -20°C for up to 3 months. |
Quantitative Data
| Property | This compound (Computed/Estimated) | Clozapine (Experimental) | Reference |
| Molecular Weight | 329.86 g/mol | 326.83 g/mol | |
| Melting Point | ~183-184 °C | 183-184 °C | [1] |
| Boiling Point | Not available | Not available | |
| Solubility | |||
| Water | Almost insoluble | Almost insoluble | [5] |
| Ethanol | Soluble | 11 mg/mL | [4] |
| Methanol | Soluble | 10 mg/mL | [4] |
| DMSO | Soluble | 4.8 mg/mL; >10 mM | [4][6] |
| 0.1 N HCl | Soluble | 30 mg/mL | [4] |
| Chloroform | Soluble | Soluble | |
| UV λmax (in Ethanol) | Not available | 215, 230, 261, 297 nm | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from the established synthesis of Clozapine, utilizing a deuterated starting material. A common method involves the reaction of a dibenzodiazepine precursor with deuterated N-methylpiperazine.[7]
Workflow for the Synthesis of this compound:
Detailed Methodology:
-
Activation of the Lactam: 8-chloro-10,11-dihydro-5H-dibenzo[b,e][2][3]diazepin-11-one is reacted with a suitable activating agent, such as phosphorus oxychloride (POCl₃) or titanium tetrachloride (TiCl₄), in an inert solvent (e.g., toluene or xylene) under reflux conditions. This step converts the lactam carbonyl group into a more reactive intermediate.
-
Nucleophilic Substitution: N-methyl-d3-piperazine is added to the reaction mixture. The piperazine nitrogen acts as a nucleophile, displacing the activated group on the dibenzodiazepine core.
-
Work-up and Purification: The reaction mixture is cooled and then quenched with an aqueous base (e.g., sodium hydroxide solution). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/petroleum ether) to yield pure this compound.[7]
Analytical Characterization
Mass spectrometry is the primary technique for which this compound is used as an internal standard.
Experimental Workflow for LC-MS/MS Analysis:
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: A known amount of this compound solution is added to a biological sample (e.g., plasma, serum). Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation. Alternatively, liquid-liquid extraction can be performed.[8]
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. A C18 reversed-phase column is typically used with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid or ammonium formate.[9]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The following transitions can be monitored:
-
Clozapine: m/z 327 → 270 and 327 → 192[9]
-
This compound: m/z 330 → 270 and 330 → 192 (predicted)
-
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of Clozapine in the sample.
Electron Ionization Mass Spectrum of Clozapine:
The NIST WebBook provides the electron ionization mass spectrum for non-deuterated Clozapine, which can be used as a reference for identifying characteristic fragments.[10] The spectrum for this compound would show a molecular ion peak at m/z 329 and fragments containing the deuterated methyl group would be shifted by 3 Da.
NMR spectroscopy is a powerful tool for structural elucidation and confirming the position of the deuterium label.
¹H NMR and ¹³C NMR Data for Clozapine (in CDCl₃):
A published study provides the following NMR data for Clozapine, which can be used for comparison with the spectrum of this compound.[11] In the ¹H NMR spectrum of this compound, the singlet corresponding to the N-methyl protons at 2.34 ppm would be absent. In the ¹³C NMR spectrum, the signal for the N-methyl carbon at 46.3 ppm would show a characteristic triplet multiplicity due to coupling with deuterium.
Signaling Pathways
Clozapine's therapeutic effects are attributed to its complex interactions with multiple neurotransmitter receptor systems.[12]
Dopamine Receptor Signaling
Clozapine exhibits a lower affinity for dopamine D2 receptors compared to typical antipsychotics, which is thought to contribute to its lower incidence of extrapyramidal side effects.[12] It also interacts with D3 receptors.[2][13] Chronic treatment with clozapine has been shown to up-regulate D3 receptor mRNA levels.[13][14]
Simplified Dopamine D2/D3 Receptor Signaling Pathway for Clozapine:
Serotonin Receptor Signaling
Clozapine has a high affinity for several serotonin (5-HT) receptors, particularly 5-HT2A.[12] Its interaction with these receptors is complex, involving both antagonistic and potentially agonistic (functionally selective) effects.[3][15] Clozapine's action at 5-HT2A receptors is believed to be crucial for its efficacy against the negative symptoms of schizophrenia. It has also been shown to influence the heterodimerization of 5-HT1A and 5-HT2A receptors, as well as D2 and 5-HT1A receptors.[16][17]
Simplified Serotonin 5-HT2A Receptor Signaling Pathway for Clozapine:
Conclusion
This compound is an indispensable tool in the research and development of Clozapine and other antipsychotic medications. Its physical and chemical properties closely mirror those of its non-deuterated counterpart, making it an ideal internal standard for bioanalytical applications. A thorough understanding of its synthesis, characterization, and the signaling pathways it indirectly probes is vital for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism. This guide provides a foundational resource for professionals working with this important molecule.
References
- 1. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evidence that dopamine D3 receptors participate in clozapine-induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 8. LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clozapine [webbook.nist.gov]
- 11. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clozapine and sulpiride up-regulate dopamine D3 receptor mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antipsychotic regulation of dopamine D1, D2 and D3 receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex [frontiersin.org]
Introduction: The Role of Internal Standards in Quantitative Bioanalysis
An In-depth Technical Guide to the Advantages of Using Clozapine-d3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core advantages of utilizing deuterated clozapine (this compound) as an internal standard in quantitative mass spectrometry. It is intended for professionals in research and drug development who employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for therapeutic drug monitoring (TDM) and pharmacokinetic studies of clozapine.
Clozapine is an atypical antipsychotic medication crucial for treating treatment-resistant schizophrenia.[1][2][3] Due to its narrow therapeutic window and the risk of severe side effects, monitoring its concentration in patients' plasma or serum is essential for ensuring both efficacy and safety.[2][3]
Liquid chromatography-mass spectrometry (LC-MS) has become the primary analytical technique for this purpose due to its high sensitivity and selectivity.[4] However, quantitative LC-MS analysis is susceptible to variations introduced during sample preparation and analysis.[4] To ensure accuracy and precision, an internal standard (IS) is added in a known quantity to every sample, calibrator, and quality control sample.[4][5] The IS helps to correct for analyte loss during sample processing and for fluctuations in the mass spectrometer's signal.[4]
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[6][7] Because it is chemically almost identical to clozapine, it behaves similarly during extraction and chromatographic separation and experiences the same ionization effects in the mass spectrometer.[4][5] This co-eluting, chemically analogous nature makes it the gold standard for correcting analytical variability.
Core Advantages of this compound as an Internal Standard
The use of a deuterated internal standard like this compound offers several critical advantages that enhance the quality and reliability of quantitative data.
2.1. Superior Compensation for Matrix Effects Matrix effects are a significant source of imprecision in LC-MS/MS bioanalysis, caused by co-eluting components from the biological matrix (e.g., plasma, serum, urine) that can either suppress or enhance the ionization of the target analyte. This variability can lead to inaccurate quantification.
This compound is the optimal tool to counteract these effects. Since it has nearly identical physicochemical properties to the unlabeled clozapine, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement.[4][8] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to a more accurate and reliable measurement.[5] Studies have shown that while matrix effects are observed for clozapine, they are effectively compensated for by the deuterated internal standard.[9]
2.2. Correction for Variability in Sample Preparation The journey from a raw biological sample to the final extract ready for injection involves multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[8][10] Analyte loss can occur at any of these stages due to incomplete extraction, adsorption to surfaces, or degradation.
By adding this compound to the sample at the very beginning of the workflow, it experiences the same procedural losses as the native clozapine.[11] Therefore, the analyte-to-IS ratio remains constant even if the absolute recovery of both compounds varies between samples, ensuring the final calculated concentration is accurate.[12]
2.3. Enhanced Accuracy, Precision, and Method Robustness The ability of this compound to correct for both matrix effects and sample preparation inconsistencies directly translates to improved analytical performance. Methods validated using deuterated internal standards for clozapine analysis consistently demonstrate excellent accuracy and high precision, with coefficients of variation (%CV) or relative standard deviations (%RSD) typically below 10-15%.[10][13][14] This robustness is a prerequisite for reliable therapeutic drug monitoring, where accurate measurements are critical for clinical decision-making.
Quantitative Data Presentation
The following tables summarize the performance of LC-MS/MS methods that utilize deuterated internal standards for clozapine quantification, as reported in various scientific studies.
Table 1: Method Validation Parameters for Clozapine Analysis using Deuterated Internal Standards
| Parameter | Clozapine | Norclozapine | Internal Standard(s) Used | Matrix | Reference |
| Linearity (R²) | > 0.9988 | N/A | Not Specified | Human Plasma | [15] |
| Linearity (R²) | > 0.9971 | N/A | Not Specified | Blood | [2] |
| Linearity (R²) | > 0.98 | > 0.98 | Clozapine-d4 | Serum / Urine | [10] |
| Linearity (R²) | 0.9991 | 0.9946 | Clozapine-d4 | Plasma / Blood | [16] |
| Precision (%RSD) | < 5% | < 5% | Clozapine-d4, -d8; Norclozapine-d8 | Plasma | [13][14] |
| Precision (%CV) | 2.04% (at 24.53 ng/g) | N/A | Not Specified | Human Plasma | [15] |
| Precision (%CV) | 0.97% (at 98.06 ng/g) | N/A | Not Specified | Human Plasma | [15] |
| Precision (%CV) | 0.65% (at 987.02 ng/g) | N/A | Not Specified | Human Plasma | [15] |
| Accuracy (%) | 104-112% | 104-112% | Clozapine-d4, -d8; Norclozapine-d8 | Plasma | [13][14] |
| Accuracy (Bias %) | < ±10% | < ±10% | Clozapine-d4 | Serum / Urine | [10] |
| LOQ | 2.73 ng/g | N/A | Not Specified | Human Plasma | [15] |
| LOQ | 1.0 ng/mL | 1.0 ng/mL | Clozapine-d4 | Serum | [10] |
| LOQ | 10 ng/mL | 10 ng/mL | Clozapine-d4 | Plasma / Blood | [16][17] |
Table 2: Matrix Effect and Recovery Data
| Analyte | Matrix Effect (%) | Extraction Efficiency / Recovery (%) | Internal Standard | Matrix | Reference |
| Clozapine | 77% to 92% | 52% to 85% | Clozapine-d4 | Serum | [10] |
| Norclozapine | 77% to 92% | 52% to 85% | Clozapine-d4 | Serum | [10] |
| Clozapine | 21% to 78% | 59% to 88% | Clozapine-d4 | Urine | [10] |
| Norclozapine | 21% to 78% | 59% to 88% | Clozapine-d4 | Urine | [10] |
| Clozapine | Compensated by IS | 56-70% | Deuterated IS | Plasma | [9] |
| Norclozapine | Compensated by IS | 66-77% | Deuterated IS | Plasma | [9] |
Experimental Protocols
The following is a representative protocol for the quantitative analysis of clozapine and its metabolite norclozapine in human serum/plasma using LC-MS/MS, based on methodologies described in the literature.[10][18][19]
4.1. Materials and Reagents
-
Clozapine, Norclozapine, and Clozapine-d4 (or other deuterated variants) reference standards.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or ammonium formate.
-
Human serum/plasma (drug-free for calibration standards and QCs).
4.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of serum/plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 200-400 µL of precipitant solution (e.g., acetonitrile or methanol) containing the internal standard (Clozapine-d4) at a known concentration (e.g., 100 ng/mL).[18][19]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[18]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
The supernatant may be injected directly or diluted further with a reconstitution solvent (e.g., 30% methanol in water) before injection into the LC-MS/MS system.[18]
4.3. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Synergi Polar-RP, XBridge BEH C18) is commonly used.[10]
-
Mobile Phase A: Water with an additive like 0.1% formic acid or 1 mM ammonium formate.[10]
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: A gradient elution is typically used to separate the analytes from matrix components, although very fast isocratic methods have also been developed.[20][21]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Representative ion transitions are:
4.4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a 1/x weighting factor is commonly applied.[18]
-
Determine the concentration of clozapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in mass spectrometry.
Caption: General experimental workflow for clozapine quantification.
Caption: Primary metabolic pathways of clozapine.[22][23]
Caption: Principle of internal standard correction in mass spectrometry.
Conclusion
The use of a stable isotope-labeled internal standard, specifically this compound, is indispensable for the accurate and precise quantification of clozapine in biological matrices by mass spectrometry. Its ability to co-elute with the analyte allows it to effectively compensate for variability in sample recovery and mitigate the unpredictable nature of matrix effects. This leads to highly robust, reliable, and reproducible analytical methods, which are essential for therapeutic drug monitoring and clinical research, ultimately contributing to improved patient safety and therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The relationship between serum clozapine concentrations and hematological parameters by a validated mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. texilajournal.com [texilajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Synthesis and Purification of Clozapine-d3
This technical guide provides a comprehensive overview of the synthesis and purification methods for Clozapine-d3, a deuterated analog of the atypical antipsychotic drug Clozapine. This document is intended for researchers, scientists, and drug development professionals involved in the fields of medicinal chemistry, pharmacology, and analytical chemistry.
Introduction to this compound
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Deuterated analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as serving as internal standards in bioanalytical assays. The incorporation of deuterium at specific positions in the molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties. In the case of this compound, the deuterium atoms are typically introduced on the N-methyl group of the piperazine ring.
This guide details a viable synthetic route to 8-chloro-11-(4-methyl-d3-piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine (this compound), along with robust purification and characterization methodologies.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the preparation of a key intermediate, 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one, followed by the synthesis of the deuterated reagent, N-methyl-d3-piperazine, and their subsequent coupling to yield the final product.
Synthesis of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one (1)
The synthesis of the tricyclic lactam core of Clozapine is a well-established procedure. A common method involves the Ullmann condensation of 2-amino-4-chlorobenzoic acid and 2-nitrobromobenzene, followed by reduction of the nitro group and subsequent cyclization.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the clozapine precursor, 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one, has been reported in the literature. The procedure generally involves the reaction of a substituted anthranilic acid with a substituted aminophenyl derivative, followed by cyclization.
Synthesis of N-methyl-d3-piperazine (2)
The deuterated N-methylpiperazine is a crucial reagent for introducing the isotopic label. It can be synthesized from piperazine and a deuterated methyl source.
Experimental Protocol:
A mixture of piperazine (1.0 eq), and a suitable base in a solvent such as ethanol/deuterium oxide is prepared. The mixture is cooled, and d3-iodomethane (0.8 eq) is added dropwise. The reaction is stirred at ambient temperature and then worked up to yield N-methyl-d3-piperazine.
Synthesis of this compound (3)
The final step involves the coupling of the tricyclic lactam (1) with N-methyl-d3-piperazine (2). A common method for this transformation is the titanium tetrachloride-mediated amidation.
Experimental Protocol:
To a solution of N-methyl-d3-piperazine (5.0 eq) in an anhydrous solvent such as 1,4-dioxane or anisole under a nitrogen atmosphere, a solution of titanium tetrachloride in toluene (1.1 eq) is added. The mixture is warmed, and a solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one (1.0 eq) in the same anhydrous solvent is added. The reaction mixture is heated at reflux for several hours. After completion, the reaction is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., NaOH).
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. A combination of extraction, column chromatography, and recrystallization is typically employed.
Experimental Protocol:
-
Extraction: The crude product is subjected to an acid-base extraction. The organic layer containing the crude product is first washed with an acidic solution to remove any basic impurities. The desired product is then extracted into an aqueous acidic phase, which is subsequently basified to precipitate the product. The purified product is then extracted back into an organic solvent.
-
Flash Column Chromatography: The crude product is further purified by flash column chromatography on silica gel. A gradient elution system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the product from less polar and more polar impurities[3].
-
Recrystallization: The final purification step involves recrystallization of the product from a suitable solvent system, such as acetone-hexane or methanol-water, to obtain highly pure this compound as a yellow crystalline solid[3][4].
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and the scale of the synthesis.
| Step | Product | Starting Material(s) | Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |
| 1 | 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one | 2-amino-4-chlorobenzoic acid, 2-nitrobromobenzene | Copper catalyst, Base | High-boiling solvent | 60-70 | >95 |
| 2 | N-methyl-d3-piperazine | Piperazine | d3-iodomethane, Base | Ethanol/D2O | 50-60 | >98 (GC-MS) |
| 3 | This compound | 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one, N-methyl-d3-piperazine | Titanium tetrachloride | Anisole or Dioxane | 50-70 | >99 (HPLC) |
Quality Control and Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to monitor the progress of the purification steps.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound (expected m/z for [M+H]⁺ ≈ 330.1). The isotopic enrichment can also be determined by analyzing the isotopic distribution of the molecular ion peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of this compound. In the 1H NMR spectrum, the signal corresponding to the N-methyl protons will be absent, confirming the successful incorporation of deuterium.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Logical Relationship of Purification Steps
References
Understanding Deuterium Labeling in Clozapine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of deuterium labeling in Clozapine-d3. Primarily utilized as an internal standard in bioanalytical assays, this compound plays a critical role in the accurate quantification of clozapine and its metabolites. This guide will delve into the rationale behind deuterium labeling, its impact on the physicochemical properties of the molecule, and its practical application in experimental settings. We will further explore the metabolic pathways of clozapine and relevant signaling cascades affected by this atypical antipsychotic.
The Rationale for Deuterium Labeling in Clozapine Analysis
Deuterium (²H or D), a stable isotope of hydrogen, possesses nearly identical chemical properties to protium (¹H) but has a greater mass. This mass difference is the cornerstone of its utility in analytical chemistry, particularly in mass spectrometry-based quantification methods.
The primary application of this compound is as an internal standard (IS) in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the therapeutic drug monitoring (TDM) of clozapine. The ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Deuterated analogs of the analyte are considered the gold standard for internal standards in mass spectrometry for several reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chromatographic retention times and extraction efficiencies to unlabeled clozapine. This co-elution ensures that any variations in sample preparation and analysis affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.
-
Distinct Mass-to-Charge Ratio (m/z): The increased mass of this compound due to the three deuterium atoms allows it to be distinguished from the unlabeled clozapine by the mass spectrometer. This mass difference is crucial for simultaneous detection and quantification without mutual interference.
-
Minimization of Matrix Effects: Biological matrices such as plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because the deuterated internal standard is affected by these matrix effects in the same way as the analyte, it effectively normalizes the signal and corrects for these variations.
While Clozapine-d4 and Clozapine-d8 are also commonly used as internal standards, the choice of a -d3 labeled version is often a balance between synthetic accessibility and a sufficient mass shift to avoid isotopic overlap with the analyte.
Physicochemical and Pharmacokinetic Properties
The substitution of hydrogen with deuterium can, in some cases, lead to a Kinetic Isotope Effect (KIE) . This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can slow down the metabolism of the drug.[1][2] This can potentially lead to an increased half-life and greater systemic exposure.
However, it is crucial to note that for this compound, its primary role is as an analytical tool rather than a therapeutic agent with intentionally altered pharmacokinetics. While a slight KIE might exist depending on the position of the deuterium labels, it is generally considered negligible in the context of its use as an internal standard, where it is introduced into a sample just before analysis and does not undergo in vivo metabolism.
The key physicochemical properties of Clozapine and its deuterated analog are summarized below.
| Property | Clozapine | This compound |
| Molecular Formula | C₁₈H₁₉ClN₄ | C₁₈H₁₆D₃ClN₄ |
| Molecular Weight | ~326.8 g/mol | ~329.8 g/mol |
| Chemical Structure | Identical core structure | Three hydrogen atoms replaced by deuterium |
| Primary Application | Atypical antipsychotic medication | Internal standard for bioanalytical assays |
Metabolic Pathways of Clozapine
Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][4] The two main metabolic pathways are N-demethylation and N-oxidation.[3]
-
N-demethylation: This pathway is primarily catalyzed by CYP1A2 and to a lesser extent by CYP3A4 and CYP2D6. It results in the formation of the active metabolite norclozapine (N-desmethylclozapine) .[3][4] Norclozapine itself has pharmacological activity and contributes to the overall therapeutic and side-effect profile of clozapine.
-
N-oxidation: This reaction is also largely mediated by CYP1A2 and CYP3A4, leading to the formation of the inactive metabolite clozapine-N-oxide .[3]
These metabolites, along with the parent drug, are then further processed and excreted. Understanding these pathways is crucial for interpreting drug monitoring results and for anticipating potential drug-drug interactions.
Signaling Pathways Modulated by Clozapine
Clozapine's unique clinical profile, characterized by its efficacy in treatment-resistant schizophrenia and a lower incidence of extrapyramidal side effects, is attributed to its complex pharmacology and its interaction with multiple neurotransmitter systems and intracellular signaling pathways.
Clozapine is known to modulate several key signaling cascades, including:
-
Dopamine Receptor Signaling: Clozapine has a lower affinity for dopamine D2 receptors compared to typical antipsychotics, which is thought to contribute to its reduced risk of motor side effects.[5] It also interacts with other dopamine receptor subtypes, including D4 receptors.
-
Serotonin Receptor Signaling: Clozapine is a potent antagonist at 5-HT₂ₐ receptors and has activity at other serotonin receptor subtypes. This interaction is believed to contribute to its efficacy against negative symptoms and cognitive deficits.
-
Glutamate Signaling: Clozapine can indirectly modulate glutamate signaling, which is implicated in the pathophysiology of schizophrenia.
-
PI3K/Akt/GSK-3β Pathway: Studies have shown that clozapine can modulate the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) pathway, which is involved in cell survival, neurodevelopment, and synaptic plasticity.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a role in neuronal plasticity and gene expression, is also influenced by clozapine.
Experimental Protocols
Synthesis of Clozapine
A generalized synthetic route for clozapine is as follows:
-
Amidation: Reaction of a substituted 2-aminodiphenylamine-2'-carboxylic acid with 1-methylpiperazine to form the corresponding amide.
-
Cyclization: The resulting amide is then cyclized, often using a dehydrating agent like phosphorus oxychloride, to form the tricyclic dibenzodiazepine ring system of clozapine.
-
Purification: The final product is purified using techniques such as crystallization or chromatography.
Quantification of Clozapine in Plasma using LC-MS/MS with this compound as Internal Standard
This protocol provides a general framework for the analysis of clozapine in human plasma. Specific parameters may need to be optimized based on the instrumentation and laboratory conditions.
5.2.1. Materials and Reagents
-
Clozapine analytical standard
-
This compound internal standard
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
5.2.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
5.2.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clozapine: Precursor ion (Q1) m/z 327.1 → Product ion (Q3) m/z 270.1
-
This compound: Precursor ion (Q1) m/z 330.1 → Product ion (Q3) m/z 273.1
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for maximum signal intensity.
-
5.2.4. Data Analysis
The concentration of clozapine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of clozapine.
Summary of Quantitative Data
The following table summarizes typical parameters for the quantification of clozapine using a deuterated internal standard.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 5 - 1000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | [5] |
| Intra- and Inter-day Precision (%CV) | < 15% | [5] |
| Accuracy (% Bias) | ± 15% | [5] |
| Extraction Recovery | > 80% | [5] |
Conclusion
Deuterium-labeled clozapine, specifically this compound, is an indispensable tool for the accurate and precise quantification of clozapine in biological matrices. Its use as an internal standard in LC-MS/MS methods is a prime example of the practical application of stable isotope labeling in pharmaceutical analysis and therapeutic drug monitoring. This guide has provided a comprehensive overview of the rationale, metabolism, signaling pathways, and experimental protocols associated with the use of this compound, offering valuable insights for researchers and professionals in the field of drug development and analysis.
References
- 1. Evaluation of bioequivalence between clozapine suspension and tablet formulations : a multiple-dose, fed and fasted study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically-based pharmacokinetic model for clozapine in Korean patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Clozapine-d3: A Technical Guide for Researchers
An In-depth Examination of the Long-term Stability and Recommended Storage Protocols for Clozapine-d3, Leveraging Data from its Non-deuterated Analogue, Clozapine.
This technical guide provides a comprehensive overview of the long-term stability and optimal storage conditions for this compound. Given the limited availability of specific stability data for the deuterated form, this document extensively leverages the wealth of information available for its non-deuterated counterpart, clozapine. The underlying assumption is that the deuterium labeling on the N-methyl group of the piperazine ring does not significantly alter the compound's intrinsic chemical stability under typical storage and experimental conditions. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their studies.
Recommended Storage and Handling
This compound, as a solid material, is expected to be stable for an extended period when stored under appropriate conditions. Based on data for clozapine, the following storage recommendations are provided to ensure the integrity and purity of the compound.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage | Minimizes the rate of potential degradation reactions. |
| Room temperature (20°C to 25°C) for short-term storage | Acceptable for shorter durations, but protection from light and moisture is crucial. | |
| Light | Protect from light | Clozapine is susceptible to photodegradation. Storage in amber vials or light-blocking containers is essential.[1] |
| Moisture | Store in a dry environment | Hygroscopic tendencies can lead to hydrolysis and physical changes. Use of desiccants is recommended where appropriate. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for maximum stability | Reduces the risk of oxidative degradation. |
Stability in Solution
The stability of this compound in solution is critical for its use in various experimental settings. The following tables summarize the stability of clozapine in different formulations, which can be extrapolated to this compound.
Table 2: Stability of Clozapine in Oral Suspensions
| Concentration | Vehicle | Storage Temperature | Duration | Percent Remaining | Reference |
| 25 mg/mL & 50 mg/mL | 50:50 mix of methylcellulose gel 1% and Oral Syrup | 4°C and 25°C | 120 days | > 95% | [2][3] |
| 20 mg/mL | Ora-Sweet, Ora-Plus, 1:1 mix, simple syrup, and others | 23°C | 63 days | > 95% |
These studies indicate that clozapine, and by extension this compound, exhibits good stability in commonly used oral suspension vehicles for several months at both refrigerated and room temperatures.
Degradation Pathways and Products
Forced degradation studies on clozapine have identified several pathways through which the molecule can degrade under stress conditions such as acid, base, oxidation, and light. The primary degradation products identified include N-desmethyl-clozapine and clozapine lactam. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods.
Below is a simplified representation of the main degradation pathways of clozapine.
Caption: Major degradation pathways of clozapine.
Experimental Protocols
Accurate assessment of this compound stability relies on validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Stability-Indicating HPLC Method
This section outlines a typical stability-indicating HPLC method for the analysis of clozapine, which can be adapted for this compound.
Table 3: Example of a Validated Stability-Indicating HPLC Method for Clozapine
| Parameter | Description |
| Instrumentation | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 250mm x 4.6mm, 5.0 µm).[4] |
| Mobile Phase | Isocratic elution with Methanol.[4] Other methods may use a gradient of acetonitrile and a buffer solution.[5] |
| Flow Rate | 1.0 mL/min.[4][5] |
| Injection Volume | 10 µL.[5] |
| Column Temperature | 35°C.[5] |
| Detection Wavelength | 260 nm.[4] |
| Sample Preparation | Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration. |
| Validation | The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. |
Forced Degradation Study Protocol
To establish the stability-indicating nature of an analytical method, forced degradation studies are performed.
Table 4: General Protocol for Forced Degradation of Clozapine
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux the drug solution with 0.1M HCl at 60°C for 6 hours.[4] |
| Base Hydrolysis | Reflux the drug solution with 0.1M NaOH at 60°C for 6 hours.[4] |
| Oxidative Degradation | Reflux the drug solution with 30% H2O2 at 60°C for 6 hours.[4] |
| Thermal Degradation | Expose the solid drug to 100°C in a hot air oven for 24 hours.[6] |
| Photolytic Degradation | Expose the drug solution or solid to UV light (e.g., in a photostability chamber) for 24 hours.[6] |
After exposure to the stress conditions, the samples are diluted to a suitable concentration and analyzed by the stability-indicating HPLC method to separate the parent drug from any degradation products.
The following diagram illustrates a general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Signaling Pathway Involvement
Clozapine has been shown to interact with various signaling pathways. One notable interaction is its inhibitory effect on the Arg/N-Degron pathway, which is involved in protein degradation. Clozapine can suppress the polyubiquitylation and subsequent proteasomal degradation of proteins like RGS4 (Regulator of G-protein signaling 4).[7][8] This mechanism may contribute to its therapeutic effects.
The diagram below illustrates the inhibitory effect of clozapine on the Arg/N-Degron pathway-mediated degradation of RGS4.
Caption: Clozapine inhibits RGS4 degradation via the Arg/N-Degron pathway.
Conclusion
References
- 1. Stability of clozapine tablets repackaged in dose administration aids using repackaging machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. researchgate.net [researchgate.net]
- 5. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. The Antipsychotic Drug Clozapine Suppresses the RGS4 Polyubiquitylation and Proteasomal Degradation Mediated by the Arg/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antipsychotic Drug Clozapine Suppresses the RGS4 Polyubiquitylation and Proteasomal Degradation Mediated by the Arg/N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Research-Grade Clozapine-d3: Sourcing and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of research-grade Clozapine-d3, a deuterated analog of the atypical antipsychotic drug Clozapine. It is intended to assist researchers in sourcing high-purity this compound and to provide the foundational knowledge for its application in experimental settings. This document outlines a reputable supplier, presents key technical data, details relevant signaling pathways, and provides an example experimental protocol.
Reputable Supplier: Simson Pharma Limited
For researchers seeking high-quality, research-grade this compound, Simson Pharma Limited is a reputable supplier. They are a leading manufacturer and exporter of various pharmaceutical compounds, including isotope-labeled compounds.[1][2] Simson Pharma emphasizes product quality and provides a Certificate of Analysis with every compound, ensuring reliability and reproducibility in research applications.[2][3]
Contact information for inquiries and procurement from Simson Pharma is as follows:
-
Indian Customers: +91-8767360663, --INVALID-LINK--
-
International Customers: +91-9920862389, --INVALID-LINK--
-
Research Chemicals: +91-96193 57538, --INVALID-LINK--
This compound: Technical Data
The following table summarizes the key specifications for this compound available from Simson Pharma. While a specific Certificate of Analysis for a particular batch should be obtained directly from the supplier, the data below represents the general specifications for their product.
| Parameter | Value | Reference |
| Product Name | This compound | [2] |
| Catalog Number | C480008 | [1] |
| CAS Number | 1215691-72-7 | [1][2] |
| Molecular Formula | C₁₈H₁₆D₃ClN₄ | [1] |
| Molecular Weight | 329.84 g/mol | [1] |
| Stock Status | In Stock | [1] |
Mechanism of Action and Key Signaling Pathways
Clozapine's therapeutic effects are attributed to its complex interaction with a wide range of neurotransmitter receptors and its influence on intracellular signaling cascades. Its "atypical" antipsychotic profile stems from its relatively weak antagonism of dopamine D2 receptors compared to its potent antagonism of serotonin 5-HT2A receptors.[4][5][6]
Key Receptor Interactions:
-
Dopamine Receptors: Clozapine exhibits a lower affinity for D2 receptors than typical antipsychotics, which is associated with a reduced risk of extrapyramidal side effects.[4][6] It also shows significant affinity for D4 and D3 receptors.[5][7] Positron emission tomography (PET) studies have indicated that clozapine preferentially binds to extrastriatal D2/D3 receptors over those in the striatum.[8]
-
Serotonin Receptors: High affinity for and antagonism of 5-HT2A receptors is a hallmark of clozapine and is thought to contribute significantly to its antipsychotic efficacy, particularly on negative symptoms.[4][5][6]
-
Other Receptors: Clozapine also acts as an antagonist at adrenergic, cholinergic (muscarinic), and histaminergic receptors, which contributes to its broad pharmacological profile and some of its side effects.[4][6]
Post-Receptor Signaling:
Clozapine modulates several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, clozapine has been shown to selectively activate the MEK/ERK pathway in the prefrontal cortex, an action that appears to be linked to its antipsychotic effects.[9]
Below are diagrams illustrating the primary receptor interactions and a key downstream signaling pathway influenced by Clozapine.
Caption: Overview of Clozapine's interactions with various neurotransmitter receptors.
Caption: Simplified diagram of the MEK/ERK signaling cascade modulated by Clozapine.
Experimental Protocol: In Vitro Receptor Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor. This protocol is provided as a general guideline and should be adapted based on specific laboratory conditions and equipment.
Objective: To determine the binding affinity (Ki) of this compound at the human dopamine D2 receptor expressed in a stable cell line.
Materials:
-
This compound (from a reputable supplier like Simson Pharma)
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist
-
Non-labeled ("cold") Haloperidol (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Scintillation fluid
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the competition curve.
-
Prepare a stock solution of Haloperidol for determining non-specific binding.
-
Dilute the [³H]Spiperone in assay buffer to a working concentration (typically at or near its Kd for the D2 receptor).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]Spiperone, and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]Spiperone, an excess of cold Haloperidol (e.g., 10 µM), and cell membranes.
-
Competition Binding: Assay buffer, [³H]Spiperone, varying concentrations of this compound, and cell membranes.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting:
-
Dry the filter mat.
-
Place the filter mat in a sample bag and add scintillation fluid.
-
Measure the radioactivity in each filter spot using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: A flowchart outlining the key steps of a competitive radioligand binding assay.
References
- 1. Clozapine | Simson Pharma Limited [simsonpharma.com]
- 2. This compound | CAS No- 1215691-72-7 | Simson Pharma Limited [simsonpharma.com]
- 3. Clozapine | CAS No- 5786-21-0 | Simson Pharma Limited [simsonpharma.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 7. Evidence that dopamine D3 receptors participate in clozapine-induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clozapine and the mitogen-activated protein kinase signal transduction pathway: implications for antipsychotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Promise of Deuteration: A Technical Guide to the Preliminary Pharmacokinetic Screening of Clozapine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the preliminary applications of Clozapine-d3 in pharmacokinetic screening. While direct comparative pharmacokinetic data between Clozapine and its deuterated analogue, this compound, is not extensively available in public literature, this document provides a comprehensive framework for such an investigation. By leveraging the well-established pharmacokinetic profile of clozapine and the principles of deuterium substitution in drug development, we outline the rationale, experimental protocols, and expected analytical outcomes for the pharmacokinetic screening of this compound.
Introduction: The Rationale for this compound
Clozapine is an atypical antipsychotic medication primarily used in treatment-resistant schizophrenia.[1][2] Despite its efficacy, its use is often limited by a complex pharmacokinetic profile and a range of adverse effects.[2][3] Clozapine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[3][4] This metabolism leads to significant interindividual variability in plasma concentrations and the formation of metabolites, some of which may contribute to side effects.[5][6]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a strategy in drug development to improve the pharmacokinetic and metabolic profiles of pharmaceuticals.[7][8][9] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.[9] This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, including reduced clearance, longer half-life, and potentially altered metabolite formation.[7][8]
For clozapine, deuteration at specific metabolically vulnerable sites could potentially offer several advantages:
-
Reduced Metabolic Clearance: Slowing the rate of metabolism could lead to lower dose requirements and more predictable plasma concentrations.
-
Altered Metabolite Profile: Deuteration might shift the metabolic pathway, potentially reducing the formation of undesirable metabolites.
-
Improved Therapeutic Index: A more consistent pharmacokinetic profile could lead to a better balance between efficacy and toxicity.
Established Pharmacokinetic Profile of Clozapine
Understanding the pharmacokinetics of the parent compound is crucial for designing and interpreting studies on its deuterated analogue. The following tables summarize key pharmacokinetic parameters of clozapine based on existing literature.
Table 1: Key Pharmacokinetic Parameters of Clozapine
| Parameter | Value | Reference |
| Bioavailability | ~50-60% (due to first-pass metabolism) | [10] |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours | [4] |
| Plasma Protein Binding | ~97% | [4] |
| Volume of Distribution (Vd) | 1.6 - 7.3 L/kg | [4] |
| Elimination Half-life (t½) | ~12 - 14 hours (at steady state) | [4][10] |
| Clearance (Cl) | 8.7 - 53.3 L/h | [4] |
Table 2: Major Metabolic Pathways of Clozapine
| Metabolic Pathway | Primary Enzyme(s) Involved | Major Metabolite(s) | Reference |
| N-demethylation | CYP1A2, CYP3A4 | N-desmethylclozapine (norclozapine) | [3][4] |
| N-oxidation | CYP3A4 | Clozapine N-oxide | [3][4] |
Experimental Protocols for Pharmacokinetic Screening of this compound
A preliminary pharmacokinetic screening of this compound would involve a comparative study with clozapine in a relevant animal model, followed by potential human studies. Below are detailed methodologies for key experiments.
In Vivo Animal Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of Clozapine and this compound in a suitable animal model (e.g., rats or non-human primates).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6-8 per group).
-
Drug Administration:
-
Group 1: Clozapine (e.g., 5 mg/kg) administered orally (p.o.) or intravenously (i.v.).
-
Group 2: this compound (equimolar dose to Group 1) administered p.o. or i.v.
-
-
Blood Sampling: Serial blood samples (e.g., 0.2 mL) collected from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Quantification of Clozapine, this compound, and their major metabolites in plasma using a validated LC-MS/MS method (see section 3.2).
-
Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, Vd).
Bioanalytical Method: LC-MS/MS for Quantification
Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Clozapine, this compound, N-desmethylclozapine, and N-desmethylthis compound in plasma.
Methodology:
-
Sample Preparation:
-
Protein precipitation: Plasma samples (e.g., 50 µL) are mixed with a protein precipitating agent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of a different compound or a structurally similar compound).
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous solution with a buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizing Workflows and Concepts
The following diagrams illustrate the key processes involved in the pharmacokinetic screening of this compound.
Caption: Workflow for a comparative preclinical pharmacokinetic study of Clozapine and this compound.
Caption: Key steps in the LC-MS/MS bioanalytical method for sample preparation and analysis.
Caption: Conceptual relationship illustrating the potential impact of deuteration on clozapine metabolism.
Conclusion and Future Directions
The pharmacokinetic screening of this compound represents a logical step in the potential development of an improved antipsychotic agent. While direct comparative data is currently limited, the established knowledge of clozapine's pharmacokinetics and the principles of deuteration provide a strong foundation for such investigations. The experimental protocols outlined in this guide offer a robust framework for conducting preclinical studies to elucidate the pharmacokinetic profile of this compound.
Future research should focus on conducting head-to-head comparative studies of Clozapine and this compound to generate the necessary quantitative data. These studies will be critical in determining if the theoretical advantages of deuteration translate into a tangible improvement in the pharmacokinetic properties of clozapine, ultimately paving the way for potential clinical development.
References
- 1. Clozapine as a Model for Antipsychotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine as a Model for Antipsychotic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Clozapine and Norclozapine and Switchability Assessment between Brands in Uruguayan Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Clozapine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
Clozapine-d3: A Technical Guide to Safe Handling and Precautionary Measures
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Clozapine-d3 is classified as a hazardous substance. The primary health hazards are associated with the pharmacological and toxicological properties of the clozapine molecule.
GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
Hazard Pictograms:
-
GHS06 (Skull and Crossbones): Indicates acute toxicity.
-
GHS08 (Health Hazard): Indicates systemic health hazards such as carcinogenicity, mutagenicity, or reproductive toxicity.
Signal Word: Danger[1]
Toxicological Data
The toxicological properties of this compound are expected to be comparable to those of Clozapine. The primary difference lies in the potential for altered metabolism and pharmacokinetics due to the deuterium labeling, which is a key area of investigation in drug development.[2][3]
| Data Point | Value | Species | Route |
| LD50 | 199 mg/kg | Mouse | Oral |
| 260 mg/kg | Rat | Oral |
Note: Data is for the parent compound, Clozapine.
Handling and Storage Precautions
Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of the compound. Special precautions for deuterated compounds focus on preventing isotopic exchange and contamination.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Provide appropriate exhaust ventilation at places where dust may be formed.
-
Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | |
| Hand Protection | Wear impervious gloves (e.g., nitrile rubber). Inspect gloves before use. |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | For operations generating dust, use a NIOSH-approved respirator with a particulate filter. |
General Hygiene Measures
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Remove contaminated clothing and wash before reuse.
Special Precautions for Deuterated Compounds
-
Prevent Hydrogen-Deuterium (H-D) Exchange: To maintain isotopic purity, minimize exposure to protic sources like water and alcohols.[5]
-
Inert Atmosphere: When possible, handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5]
-
Use of Aprotic Solvents: Utilize aprotic deuterated solvents for sample preparation to avoid H-D exchange.[5]
-
Hygroscopicity Management: If the compound is hygroscopic, store it in a desiccator over a suitable drying agent or in a glove box with a controlled low-humidity atmosphere.[5]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Store locked up.[4]
-
Protect from light.
Experimental Protocols: Safe Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a research setting.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
This technical guide is intended to provide essential safety information for handling this compound. Researchers, scientists, and drug development professionals should always consult the most current and comprehensive safety data available and adhere to all applicable institutional and regulatory guidelines.
References
A Technical Guide to the Isotopic Enrichment and Purity of Clozapine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic enrichment and chemical purity of Clozapine-d3. The accurate characterization of deuterated compounds like this compound is critical for their application in pharmacokinetic studies, as internal standards for quantitative mass spectrometry, and in drug metabolism and pharmacokinetic (DMPK) investigations.[1][2] This document outlines the key experimental protocols and data presentation standards essential for the quality control of this stable isotope-labeled compound.
Understanding Isotopic Enrichment and Chemical Purity
The utility of any deuterated compound is fundamentally dependent on two key quality attributes: isotopic enrichment and chemical purity.
-
Isotopic Enrichment: This refers to the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions. It is a measure of the success of the deuteration synthesis and is crucial for avoiding isotopic interference in mass spectrometry-based assays. High isotopic enrichment ensures the distinct mass difference required for accurate quantification.
-
Chemical Purity: This is a measure of the percentage of the compound of interest, in this case, this compound, relative to any impurities. These impurities can include residual starting materials, by-products from the synthesis, or degradation products. High chemical purity is essential to ensure that observed biological or analytical effects are solely attributable to the deuterated compound itself.
Quantitative Data Summary
The following tables present representative data for a typical batch of this compound. These values are for illustrative purposes and actual specifications may vary by manufacturer.
Table 1: Isotopic Enrichment of this compound by High-Resolution Mass Spectrometry (HRMS)
| Isotopologue | Relative Abundance (%) | Deuterium Incorporation |
| d0 (Undeuterated) | 0.15 | 0 |
| d1 | 0.45 | 1 |
| d2 | 1.80 | 2 |
| d3 | 97.50 | 3 |
| d4+ | < 0.10 | 4+ |
| Total Isotopic Purity | ≥ 99% (d1-d3) | - |
Table 2: Chemical Purity of this compound
| Analytical Method | Parameter | Specification | Result |
| HPLC-UV (257 nm) | Purity | ≥ 98.0% | 99.6% |
| ¹H-NMR | Conforms to Structure | Conforms | Conforms |
| LC-MS | Molecular Weight | 330.15 g/mol | 330.15 |
Experimental Protocols
Accurate determination of isotopic enrichment and chemical purity requires robust analytical methods. The following sections detail the standard protocols employed.
Protocol: Isotopic Enrichment by LC-HRMS
This method is designed to separate the deuterated compound from potential impurities and determine the distribution of its isotopologues.[3][4][5]
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 1 µg/mL in the mobile phase.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Full Scan MS.
- Mass Range: m/z 100-500.
- Resolution: ≥ 70,000 FWHM.
- Data Acquisition: Profile mode.
4. Data Analysis:
- Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue (d0, d1, d2, d3, etc.).
- Integrate the peak area for each isotopologue.
- Calculate the relative abundance of each by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.[3] The isotopic enrichment is typically reported as the relative abundance of the target deuterated species (d3).
Protocol: Chemical Purity by HPLC-UV
This method quantifies the purity of the this compound compound relative to non-isotopic impurities.[6][7]
1. Sample Preparation:
- Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
2. High-Performance Liquid Chromatography (HPLC) Conditions:
- Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 150 mm × 4.6 mm, 5 µm).[6]
- Mobile Phase: Acetonitrile and phosphate buffer (pH 2.4) with gradient elution.[6]
- Flow Rate: 1.0 mL/min.[6]
- Injection Volume: 10 µL.[6]
- Column Temperature: 35 °C.[6]
- UV Detection Wavelength: 257 nm.[6]
3. Data Analysis:
- Integrate the peak area of the main this compound peak and all impurity peaks.
- Calculate the chemical purity by dividing the main peak area by the total area of all peaks and multiplying by 100 (Area % method).
Protocol: Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and the position of the deuterium labels.[3]
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) in an NMR tube.
2. NMR Spectrometer Parameters:
- Instrument: 400 MHz or higher field strength spectrometer.
- Experiments:
- ¹H-NMR: To observe the proton signals. The integration of residual proton signals at the deuterated positions can provide an estimate of isotopic enrichment.
- ²H-NMR (Deuterium NMR): To directly observe the deuterium signals, confirming the location of the labels. This is particularly useful for highly deuterated compounds.
- ¹³C-NMR: To confirm the carbon skeleton of the molecule.
3. Data Analysis:
- Compare the acquired spectra to the known spectra of unlabeled Clozapine.
- In the ¹H-NMR spectrum, a reduction in the signal integration at the expected positions of deuteration confirms successful labeling.
- In the ²H-NMR spectrum, signals should appear at chemical shifts corresponding to the labeled positions.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of three analytical methods for quality control of clozapine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Clozapine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical parameter in drug development, influencing formulation, bioavailability, and efficacy. The following table summarizes the reported solubility of clozapine in a range of common organic solvents. This data is essential for selecting appropriate solvent systems for analytical method development, formulation studies, and manufacturing processes.
| Organic Solvent | Solubility | Temperature (°C) |
| DMSO | ~12.5 mg/mL[1], 100 mM | Room Temperature |
| Dimethylformamide (DMF) | ~12.5 mg/mL[1] | Room Temperature |
| Ethanol | ~5 mg/mL[1], 11 mg/mL | Room Temperature |
| Methanol | 10 mg/mL | Room Temperature |
| Chloroform | >20% wt/wt[2] | 25 |
| Acetone | >5% wt/wt[2] | 25 |
| Ethyl Acetate | >5% wt/wt[2] | 25 |
| Acetonitrile | 1.9% wt/wt[2] | 25 |
| 0.1 N HCl | 30 mg/mL, 50 mM (with gentle warming)[3] | Room Temperature |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common and reliable method for determining the equilibrium solubility of a sparingly soluble compound is the shake-flask method.[4][5] This method involves establishing an equilibrium between the undissolved solid and a saturated solution of the compound in the solvent of interest.
Shake-Flask Method
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
The compound of interest (e.g., Clozapine)
-
Selected organic solvent(s)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
Procedure:
-
Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the organic solvent in a sealed container (e.g., a glass vial or flask).[4] The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: The sealed container is agitated in a temperature-controlled shaker at a constant temperature for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[4]
-
Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly HPLC.[4] A calibration curve prepared with standard solutions of the compound of known concentrations is used to ensure accurate quantification.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]
Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of a chemical compound.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
The Gold Standard: A Technical Guide to the Fundamental Principles of Using Deuterated Standards in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within pharmaceutical development, clinical research, and metabolomics, the pursuit of the highest accuracy and precision in quantitative analysis is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, and among these, deuterated standards have emerged as the "gold standard," especially in mass spectrometry-based applications.[1][2] This in-depth technical guide elucidates the core principles underlying the use of deuterated standards, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Core Principle: Mitigating Analytical Variability
The fundamental advantage of a deuterated internal standard (IS) lies in its near-identical physicochemical properties to the analyte of interest.[3][4] In a deuterated standard, one or more hydrogen atoms are replaced by their stable isotope, deuterium. This subtle increase in mass allows for differentiation by a mass spectrometer, while the chemical behavior remains virtually unchanged.[3] By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it acts as a precise tracer, experiencing the same procedural variations as the target analyte.[5]
This co-experiencing of analytical variability allows for the correction of errors that can be introduced at multiple stages of an analytical workflow, including:[4][6]
-
Sample Preparation: Compensating for losses during extraction, evaporation, and reconstitution.[1][4]
-
Injection Volume: Accounting for minor fluctuations in the amount of sample introduced into the analytical instrument.[3][6]
-
Matrix Effects: Correcting for the suppression or enhancement of the analyte's signal caused by co-eluting components from the sample matrix.[7][8]
Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[5] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of quantitative results.[3]
Key Advantages of Deuterated Standards
The use of deuterated internal standards offers several distinct advantages over other types of internal standards, such as structural analogs.
-
Co-elution with the Analyte: Deuterated standards are chemically and physically almost identical to the analyte, ensuring they co-elute during chromatographic separation.[7][9] This is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak.[7] Structural analogs, on the other hand, may have different retention times, leading to inadequate correction for matrix-induced signal variations.[10]
-
Superior Correction for Matrix Effects: The "matrix effect," where endogenous components in a biological sample suppress or enhance the ionization of the target analyte, is a primary source of inaccuracy in bioanalysis.[7] Because the deuterated standard co-elutes and experiences the same ionization suppression or enhancement as the analyte, it provides the most accurate correction for these unpredictable variations.[4][11]
-
Increased Method Robustness: Analytical methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance and environmental conditions.[1][5] This leads to more reliable and reproducible data across different batches and laboratories.[5]
-
Reduced Method Development Time: The reliability and predictability of deuterated standards can often shorten the time required for method development and validation.[8]
Quantitative Data on Performance Improvement
The theoretical advantages of using deuterated standards are consistently supported by experimental data. The following tables summarize validation data from studies comparing the performance of deuterated internal standards with that of structural analog internal standards, illustrating the enhanced accuracy and precision achieved.
Table 1: Comparison of Accuracy and Precision for the Quantification of an Immunosuppressant Drug
| Internal Standard Type | Mean Accuracy (%) | Standard Deviation (%) |
| Deuterated Internal Standard | 102.3 | 3.5 |
| Structural Analog | 88.9 | 8.2 |
This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard compared to a structural analog.[7]
Table 2: Inter-patient Assay Imprecision for Sirolimus Quantification
| Internal Standard | Coefficient of Variation (CV) (%) |
| Deuterated (SIR-d3) | 2.7 - 5.7 |
| Structural Analog (DMR) | 7.6 - 9.7 |
This study on the immunosuppressant drug sirolimus highlights the enhanced robustness and reproducibility of methods employing deuterated standards, as evidenced by the consistently lower range of interpatient assay imprecision.[7]
The Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[12][13] This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).[12][14] While this effect is a key consideration in drug metabolism studies, where deuteration can be used to intentionally slow down metabolic processes, it is generally a minor consideration for the use of deuterated compounds as internal standards in quantitative analysis, as the chemical reactions are not the basis of the measurement.[12][15] However, a significant KIE could potentially lead to a slight chromatographic separation of the analyte and the deuterated standard, which needs to be assessed during method development.[5]
Considerations for Selecting and Using Deuterated Standards
While deuterated standards are the preferred choice for many applications, their successful implementation requires careful consideration of several factors:
-
Position of Deuteration: Deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process.[4][5][16] Labeling on heteroatoms (O, N) or carbons adjacent to carbonyl groups should generally be avoided.[3]
-
Isotopic Purity: The deuterated standard should have high isotopic purity (ideally ≥98%) to prevent its contribution to the analyte's signal, which could lead to inaccurate quantification.[3][17]
-
Chemical Purity: The standard must be free from chemical impurities that could interfere with the analysis.[5]
-
Mass Difference: A sufficient mass difference between the analyte and the deuterated standard (ideally ≥ 3 amu) is necessary to prevent signal overlap from the natural isotopic abundance of the analyte.[7]
-
Co-elution Verification: It is essential to verify that the deuterated standard co-elutes with the analyte under the final chromatographic conditions.[6]
Experimental Protocols
This section provides detailed methodologies for the use of deuterated standards in key research areas.
Protocol 1: Quantitative Analysis of Immunosuppressants in Whole Blood by LC-MS/MS
This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.[10]
Materials and Reagents:
-
Analyte (drug) reference standard
-
Deuterated internal standard (IS) of the analyte
-
Control human whole blood (with K2EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Zinc Sulfate in Methanol (Precipitation Solution)
-
Formic acid (FA), LC-MS grade
-
Deionized or Milli-Q grade water
-
96-well plates or microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
To 50 µL of whole blood sample, add the deuterated internal standard solution.[7]
-
Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.[7]
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions for both the analyte and the deuterated internal standard.[10]
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the deuterated internal standard.[10]
-
Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and quality controls.[10]
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.[10]
-
Determine the concentrations of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[10]
-
Protocol 2: Untargeted Metabolomics in Plasma
This protocol outlines a common procedure for untargeted or targeted metabolomics in plasma.[3]
Materials:
-
Plasma samples
-
Stable isotope-labeled internal standard mixture (e.g., a mix of 13C, 15N-labeled amino acids and other deuterated metabolites)
-
Ice-cold acetonitrile (Extraction Solvent)
-
LC-MS/MS system (e.g., Q Exactive hybrid Quadrupole-Orbitrap) with a C18 column
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add the internal standard mixture.[3]
-
Add ice-cold acetonitrile to precipitate proteins and extract metabolites.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Operate the mass spectrometer in full scan and data-dependent MS2 mode for untargeted analysis, or in MRM mode for targeted analysis.[3]
-
-
Data Analysis:
-
Process the raw data to obtain peak areas for the metabolites and internal standards.[3]
-
For targeted analysis, calculate concentrations using the peak area ratio method as described for immunosuppressants.[3]
-
For untargeted analysis, use the internal standards to monitor and correct for analytical variability and to aid in relative quantification.[3]
-
Visualizing Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows where deuterated standards are integral.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Clozapine in Human Plasma using Clozapine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of clozapine in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Clozapine-d3, is employed. The simple and rapid protein precipitation-based sample preparation protocol, coupled with the high selectivity of tandem mass spectrometry, allows for a fast and reliable assay suitable for high-throughput clinical research and pharmacokinetic studies. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2] Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) of clozapine is crucial to optimize dosage, ensure efficacy, and minimize the risk of adverse effects.[1][3] LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS) is essential in LC-MS/MS to compensate for variations in sample preparation, matrix effects, and instrument response.[4] A SIL-IS, such as this compound, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This application note provides a detailed protocol for the quantification of clozapine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Clozapine reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
Stock and Working Solutions
-
Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of clozapine reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Clozapine Working Standards: Serially dilute the clozapine stock solution with 50% methanol to prepare working standards at desired concentrations for calibration curves and quality control samples.
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid.
Sample Preparation
A simple protein precipitation method is employed for sample preparation:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add a threefold volume excess of the internal standard working solution (e.g., 150 µL of 100 ng/mL this compound in acetonitrile with 0.1% formic acid).
-
Vortex the mixture for 1 minute at 2000 rpm to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 16,200 x g for 5 minutes at room temperature to pellet the precipitated proteins.
-
Transfer 20 µL of the clear supernatant to a 96-well plate.
-
Add 450 µL of 30% (v/v) methanol in water to each well.
-
Seal the plate and inject the samples into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 20% B, increase to 95% B over 2 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Clozapine: m/z 327.2 → 270.2this compound: m/z 330.2 → 273.2 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Results and Discussion
The described method was validated for linearity, precision, and accuracy. The use of this compound as an internal standard effectively compensated for matrix effects, leading to reliable quantification.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Bias) | Within ±10% |
| Recovery | > 85% |
Note: The values presented are typical performance data and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Workflow
References
Application Note: Quantification of Clozapine in Human Plasma by LC-MS/MS using Clozapine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of clozapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay utilizes a simple protein precipitation for sample preparation and incorporates a stable isotope-labeled internal standard, Clozapine-d3, to ensure accuracy and precision. The described method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, particularly in patients who are resistant to other antipsychotic treatments. Due to significant inter-individual variability in its metabolism and a narrow therapeutic window, monitoring plasma concentrations of clozapine is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse effects. This protocol provides a detailed procedure for the accurate quantification of clozapine in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique. The use of this compound as an internal standard (IS) compensates for potential variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Clozapine and this compound reference standards
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
A liquid chromatography system capable of delivering reproducible gradients at high pressures.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve clozapine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the clozapine primary stock solution with a 50:50 mixture of methanol and water to prepare working standards at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method is employed for the extraction of clozapine from plasma samples.
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | A suitable gradient to ensure separation from matrix components. For example: 0-0.5 min (95% A), 0.5-2.5 min (95% to 5% A), 2.5-3.0 min (5% A), 3.0-3.1 min (5% to 95% A), 3.1-4.0 min (95% A) |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Clozapine: 327.2 -> 270.2 (Quantifier), 327.2 -> 192.1 (Qualifier)[1] This compound: 330.2 -> 273.2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Inter-day Precision (%CV) | < 15%[2] |
| Intra-day Precision (%CV) | < 15%[2] |
| Accuracy (% bias) | Within ±15%[2] |
| Recovery | > 85% |
Experimental Workflow Diagram
Caption: Workflow for Clozapine Quantification in Human Plasma.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of clozapine in human plasma. The simple sample preparation, coupled with the selectivity and sensitivity of tandem mass spectrometry, makes this protocol well-suited for high-throughput analysis in a research setting. The use of a deuterated internal standard ensures the accuracy and precision of the results.
References
- 1. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS-MS Determination and Pharmacokinetic Study of Clozapine in Human Plasma | Semantic Scholar [semanticscholar.org]
Application Note: Simultaneous Analysis of Clozapine and its Metabolites in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of clozapine and its major metabolites, N-desmethylclozapine (norclozapine) and clozapine N-oxide, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard (clozapine-d4 or ²H₄-clozapine) for accurate and precise quantification.[1][2] A simple protein precipitation extraction procedure allows for high-throughput sample processing.[3] This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.[4][5]
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, particularly in patients who are resistant to other treatments.[5][6] Due to significant inter-individual variability in its pharmacokinetics and a narrow therapeutic window, monitoring the plasma concentrations of clozapine and its active metabolite, N-desmethylclozapine, is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects.[6][7] Clozapine N-oxide is another major metabolite, and its levels can provide additional insights into the metabolic profile of the drug.[6][8]
This method employs LC-MS/MS, a highly selective and sensitive analytical technique, for the simultaneous determination of clozapine, N-desmethylclozapine, and clozapine N-oxide.[7][8] The use of a stable isotope-labeled internal standard, such as clozapine-d4 or ²H₄-clozapine, compensates for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[2][3]
Experimental Workflow
Caption: Experimental workflow for the analysis of clozapine and its metabolites.
Detailed Protocols
Materials and Reagents
-
Clozapine, N-desmethylclozapine, and Clozapine N-oxide reference standards
-
This compound (or a similar deuterated analog like clozapine-d4 or ²H₄-clozapine) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
Equipment
-
Liquid chromatograph (e.g., Waters ACQUITY UPLC I-Class)[3]
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S micro)[3]
-
Analytical column (e.g., Waters XBridge Premier BEH C18)[3]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (e.g., this compound in acetonitrile).[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters XBridge Premier BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | A typical gradient starts at 95% A, ramps to 5% A over a few minutes, holds, and then re-equilibrates. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Clozapine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clozapine | 327.2 | 270.2 |
| N-desmethylclozapine | 313.2 | 192.1 |
| Clozapine N-oxide | 343.2 | 256.2 |
| This compound (IS) | 330.2 | 273.2 |
| (Note: The exact m/z values for the deuterated internal standard will depend on the specific labeled positions.) |
Method Validation Data
The following tables summarize the typical performance characteristics of this method, as reported in various studies.
Table 2: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Clozapine | 1 - 1000 | 1.0 |
| N-desmethylclozapine | 1 - 1000 | 1.0 |
| Clozapine N-oxide | 1 - 1000 | 1.0 |
| Data adapted from reference[8]. |
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Clozapine | Low QC | ≤ 9.1 | ≤ 9.9 | 84.6 - 114.8 |
| Mid QC | ≤ 9.1 | ≤ 9.9 | 84.6 - 114.8 | |
| High QC | ≤ 9.1 | ≤ 9.9 | 84.6 - 114.8 | |
| N-desmethylclozapine | Low QC | ≤ 9.1 | ≤ 9.9 | 84.6 - 114.8 |
| Mid QC | ≤ 9.1 | ≤ 9.9 | 84.6 - 114.8 | |
| High QC | ≤ 9.1 | ≤ 9.9 | 84.6 - 114.8 | |
| Clozapine N-oxide | Low QC | ≤ 9.1 | ≤ 9.9 | 84.6 - 114.8 |
| Mid QC | ≤ 9.1 | ≤ 9.9 | 84.6 - 114.8 | |
| High QC | ≤ 9.1 | ≤ 9.9 | 84.6 - 114.8 | |
| Data adapted from reference[4]. |
Table 4: Recovery
| Analyte | Extraction Recovery (%) |
| Clozapine | 52 - 85 |
| N-desmethylclozapine | 52 - 85 |
| Clozapine N-oxide | 52 - 85 |
| Data adapted from reference[2]. |
Signaling Pathway Diagram
Caption: Major metabolic pathways of clozapine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of clozapine and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in clinical and research settings. The use of a deuterated internal standard ensures the accuracy and precision required for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Development of a simultaneous analytical method for clozapine and its metabolites in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry with linear range adjusted by in-source collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Therapeutic monitoring of plasma clozapine and N-desmethylclozapine (norclozapine): practical considerations | BJPsych Advances | Cambridge Core [cambridge.org]
- 8. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of Clozapine-d3 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication crucial in the management of treatment-resistant schizophrenia. Therapeutic drug monitoring (TDM) of clozapine and its metabolites is essential to ensure efficacy and minimize adverse effects. Clozapine-d3, a deuterated analog of clozapine, is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.
This document provides a detailed solid-phase extraction (SPE) protocol for the efficient recovery of this compound from human plasma samples. The methodology is based on established protocols for clozapine and its metabolites, which are expected to have nearly identical extraction properties to the deuterated form.
Quantitative Data Summary
The following table summarizes the performance characteristics of various SPE methods for clozapine and its metabolites, which are indicative of the expected performance for this compound.
| Analyte(s) | SPE Sorbent | Recovery | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Linearity Range | Reference |
| Clozapine, Norclozapine | C8 | Quantitative | < 6% | Not Specified | 25 - 1000 µg/L | [1][2] |
| Clozapine, N-desmethylclozapine, Clozapine N-oxide | Not Specified (Online SPE) | Essentially quantitative (>90%) | 5 - 20% | 5 - 20% | 50 - 1000 ng/mL | [3] |
| Clozapine | Polydimethylsiloxane (PDMS) Fiber (SPME) | ~3% | 8 - 15% | 8 - 15% | 100 - 1000 ng/mL | [4] |
| Clozapine, N-desmethylclozapine, Clozapine N-oxide | Cyanopropyl | > 93% | < 4.0% | Not Specified | 2.5 - 400.0 ng/mL | [5] |
| Clozapine, Norclozapine, Clozapine-N-oxide | Not Specified (LLE) | Not Specified | < 14% | < 14% | 1 - 1000 ng/mL | [6] |
Experimental Protocol
This protocol is a composite of best practices derived from multiple validated methods for clozapine extraction. Users should validate the method for their specific application and instrumentation.
1. Materials and Reagents
-
SPE Cartridges: Reversed-phase C8 or C18 cartridges (e.g., Spherisorb C8) are commonly used.[1] Mixed-mode cation exchange or cyanopropyl cartridges can also be effective.[5]
-
Plasma Samples: Human plasma containing this compound as an internal standard.
-
Internal Standard: If this compound is the analyte of interest, a different suitable internal standard should be used.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Ammonium Hydroxide or other basifying agent
-
Phosphate Buffer
-
Elution Solvent: A common elution solvent is a mixture of acetonitrile and a buffer, such as a potassium phosphate buffer with triethylamine.[1]
-
2. Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
To a 0.5 mL aliquot of plasma, add the internal standard (if this compound is not the internal standard).
-
Vortex-mix the sample with 0.5 mL of acetonitrile to precipitate proteins.[7]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
The resulting supernatant is used for the SPE procedure.
3. Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1-2 mL of methanol.
-
Follow with 1-2 mL of deionized water.
-
Do not allow the cartridge to dry out before adding the sample.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate of approximately 1-2 mL/minute to ensure efficient binding of the analyte to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of deionized water to remove hydrophilic impurities.
-
A second wash with a mild organic solvent mixture (e.g., 5-10% methanol in water) can be used to remove more lipophilic interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water, which can interfere with the elution of the analyte.
-
-
Elution:
-
Elute the bound this compound from the cartridge using 1-2 mL of an appropriate elution solvent (e.g., a mixture of acetonitrile and phosphate buffer).[1]
-
Collect the eluate in a clean collection tube.
-
4. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the mobile phase used for the subsequent chromatographic analysis.
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
Transfer the sample to an autosampler vial for analysis by HPLC or LC-MS/MS.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound from plasma.
Conclusion
This application note provides a comprehensive solid-phase extraction protocol for the determination of this compound in human plasma. The described method, based on established procedures for clozapine, offers high recovery and precision, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. The protocol is adaptable to various reversed-phase and mixed-mode SPE sorbents and can be seamlessly integrated with LC-MS/MS analysis for sensitive and selective quantification. As with any analytical method, validation is recommended to ensure performance meets the specific requirements of the laboratory and study.
References
- 1. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fishing for a drug: solid-phase microextraction for the assay of clozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Column liquid chromatographic determination of... [experts.mcmaster.ca]
Optimizing Mass Spectrometer Parameters for the Detection of Clozapine-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the optimization of mass spectrometer parameters for the sensitive and accurate detection of Clozapine-d3, a deuterated internal standard for the antipsychotic drug Clozapine. The protocols outlined below are intended for use in research, clinical, and pharmaceutical drug development settings.
Introduction
Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of Clozapine is crucial to ensure efficacy and minimize dose-related side effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Clozapine in biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification, as it compensates for matrix effects and variations in sample processing. This application note details the optimized parameters and protocols for the analysis of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
2.1.1. Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (this compound).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]
2.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To 500 µL of plasma or serum, add the internal standard (this compound) and an appropriate buffer to adjust the pH (e.g., alkaline conditions).
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of n-hexane and isoamyl alcohol).[3][4]
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2.1.3. Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and can be automated for high-throughput applications.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma or serum sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
Liquid Chromatography
Chromatographic separation is critical to resolve Clozapine and its metabolites from matrix components.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium formate[4] |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry
The following parameters should be optimized for the specific mass spectrometer being used. The values provided in Table 2 are a starting point for method development.
Table 2: Mass Spectrometer Parameters for Clozapine and this compound
| Parameter | Clozapine | This compound (Predicted) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 327.1 | m/z 330.1 |
| Product Ion (Q3) | m/z 270.1 | m/z 273.1 |
| Declustering Potential (DP) | 50 - 100 V | 50 - 100 V (to be optimized) |
| Collision Energy (CE) | 30 - 50 eV | 30 - 50 eV (to be optimized) |
| Ion Source Temperature | 400 - 550 °C | 400 - 550 °C |
| IonSpray Voltage | 4500 - 5500 V | 4500 - 5500 V |
Note: The MRM transition for this compound is predicted based on a +3 Da shift from the unlabeled Clozapine. The optimal declustering potential and collision energy should be determined empirically by infusing a standard solution of this compound and monitoring the signal intensity of the product ion while varying these parameters.
Workflow and Data Analysis
The overall workflow for the analysis of this compound is depicted in the following diagram.
References
- 1. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Clozapine-d3 in Preclinical Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine, an atypical antipsychotic, is a cornerstone in the management of treatment-resistant schizophrenia. Its metabolism is complex and primarily mediated by the cytochrome P450 (CYP) enzyme system, making it susceptible to drug-drug interactions (DDIs). Preclinical assessment of these interactions is crucial for predicting clinical outcomes and ensuring patient safety. The use of stable isotope-labeled internal standards, such as Clozapine-d3, is instrumental in the accurate quantification of clozapine in biological matrices during these studies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical DDI studies. The focus is on in vivo pharmacokinetic studies designed to evaluate the impact of co-administered drugs on clozapine metabolism.
Core Applications of this compound in Preclinical Research
This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis due to its chemical and physical similarities to clozapine. Its key applications in preclinical DDI studies include:
-
Accurate Quantification: Minimizes variability in sample preparation and instrument response, leading to precise and accurate measurement of clozapine concentrations in plasma, serum, and tissue homogenates.
-
Metabolite Profiling: Can be used in conjunction with the analysis of clozapine's major metabolites, N-desmethylclozapine (norclozapine) and clozapine N-oxide, to provide a comprehensive understanding of metabolic pathways.
-
Pharmacokinetic (PK) Modeling: High-quality concentration-time data generated using this compound as an internal standard is essential for robust pharmacokinetic modeling and the reliable determination of key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½).
Preclinical Drug Interaction Study Design: A General Framework
A typical preclinical in vivo DDI study aims to assess the effect of a potential perpetrator drug (e.g., a CYP inhibitor or inducer) on the pharmacokinetics of a victim drug (clozapine).
Experimental Workflow:
Application Note: Quantification of Clozapine in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS with Clozapine-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) of clozapine is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse effects. This application note details a robust and reliable liquid-liquid extraction (LLE) procedure for the quantification of clozapine in human plasma using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clozapine-d4 is employed as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation.
Experimental Principle
The method involves the extraction of clozapine and the internal standard from an alkalinized plasma sample into an organic solvent. After separation of the organic phase, the solvent is evaporated, and the residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
Caption: Liquid-liquid extraction workflow for clozapine analysis.
Detailed Protocol
This protocol is a representative method based on common practices for clozapine analysis.[1] Researchers may need to optimize certain parameters for their specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
Clozapine certified reference material
-
Clozapine-d4 (or Clozapine-d3/d8) certified reference material
-
Human plasma (drug-free, for calibration and quality control standards)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ammonium formate (LC-MS grade)[1]
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Preparation of Solutions
-
Clozapine Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve clozapine reference standard in methanol.
-
Clozapine-d4 Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve Clozapine-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the clozapine stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the Clozapine-d4 stock solution in a suitable solvent (e.g., methanol).[3]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4]
-
Internal Standard Addition: Add a specified volume (e.g., 25 µL) of the internal standard working solution to each tube.
-
Alkalinization: Add a small volume (e.g., 25 µL) of 0.1 M NaOH to each tube to raise the pH.[4]
-
Vortex: Briefly vortex the mixture for approximately 30 seconds.
-
Extraction Solvent Addition: Add a larger volume (e.g., 1 mL) of ethyl acetate to each tube.[1]
-
Extraction: Vortex mix the tubes vigorously for 2-5 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Typical)
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium formate.[1]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate clozapine from potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
Clozapine: m/z 327 → 270[5]
-
Clozapine-d4: Monitor the appropriate transition for the deuterated standard.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of liquid-liquid extraction methods for clozapine analysis.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linearity Range | 1 - 2000 ng/mL | Serum/Urine | LC-MS/MS | [1] |
| Linearity Range | 25 - 800 ng/mL | Plasma | HPLC | [6][7] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | Serum | LC-MS/MS | [1] |
| Limit of Quantification (LOQ) | 2.0 ng/mL | Urine | LC-MS/MS | [1] |
| Limit of Quantification (LOQ) | 0.01 mg/L (10 ng/mL) | Plasma | FIA-MS/MS | [4] |
| Extraction Efficiency | 52% - 85% | Serum | LC-MS/MS | [1] |
| Extraction Efficiency | 59% - 88% | Urine | LC-MS/MS | [1] |
| Process Efficiency | 56% - 70% | Plasma | FIA-MS/MS | [4] |
| Inter-batch Precision (%RSD) | 3.5% (at LOQ) | Plasma | FIA-MS/MS | [4] |
| Accuracy | 95% - 104% | Plasma | FIA-MS/MS | [4] |
The described liquid-liquid extraction protocol in conjunction with LC-MS/MS analysis provides a sensitive, specific, and reliable method for the quantification of clozapine in human plasma. The use of a deuterated internal standard is critical for achieving high accuracy and precision. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving clozapine.
References
- 1. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of high performance liquid chromatographic method for analysis of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Calibration Standards and Quality Controls with Clozapine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the preparation of calibration standards and quality controls using Clozapine-d3 as an internal standard. These standards are essential for the accurate quantification of clozapine in biological matrices, a critical step in therapeutic drug monitoring (TDM) and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample processing and instrument response, thereby ensuring the reliability of analytical results.
Overview
The accurate measurement of clozapine, an atypical antipsychotic medication, is vital for optimizing treatment efficacy and minimizing dose-related side effects. This protocol outlines the preparation of stock solutions, calibration standards, and quality control samples for use in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard to ensure precision and accuracy in the quantification of clozapine.
Experimental Protocols
Materials and Reagents
-
Clozapine (certified powder)
-
This compound (certified powder)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Pooled human plasma (or other relevant biological matrix)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Microcentrifuge tubes
Preparation of Stock Solutions
Primary stock solutions of both clozapine and the internal standard, this compound, are prepared at a high concentration and then serially diluted.
2.2.1. Clozapine Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of clozapine powder.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Dissolve the powder in methanol.
-
Vortex the solution to ensure complete dissolution.
-
Bring the final volume to 10 mL with methanol.
-
Store the stock solution at -20°C in a light-protected container.
2.2.2. This compound Internal Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound powder.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Dissolve the powder in methanol.
-
Vortex the solution to ensure complete dissolution.
-
Bring the final volume to 10 mL with methanol.
-
Store the stock solution at -20°C in a light-protected container.
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solutions. These solutions are then used to spike the biological matrix for the preparation of calibration standards and quality controls.
2.3.1. Clozapine Working Solutions
Prepare a series of working solutions by serially diluting the 1 mg/mL clozapine stock solution with a 50:50 (v/v) mixture of methanol and water. The concentrations of these working solutions will correspond to the desired calibration curve points.
2.3.2. This compound Internal Standard Working Solution
Prepare a working solution of this compound at a concentration that will yield a consistent and robust signal in the analytical instrument. A common practice is to prepare a working solution that, when added to the sample, results in a final concentration within the mid-range of the calibration curve. For example, a working solution of 10 µg/mL can be prepared by diluting the 1 mg/mL stock solution.
Preparation of Calibration Standards
Calibration standards are prepared by spiking a known volume of pooled human plasma (or other matrix) with the clozapine working solutions.
-
Aliquot a fixed volume of pooled human plasma (e.g., 950 µL) into a series of microcentrifuge tubes.
-
Add a small volume (e.g., 50 µL) of each clozapine working solution to the plasma aliquots to achieve the desired final concentrations for the calibration curve.
-
Vortex each tube to ensure homogeneity.
-
These calibration standards are now ready for the sample extraction procedure.
Preparation of Quality Control (QC) Samples
QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the accuracy and precision of the analytical method.
-
Prepare a separate set of clozapine working solutions from a different weighing of the clozapine powder.
-
Spike pooled human plasma with these independent working solutions to create QC samples at low, medium, and high concentrations within the calibration range.
-
These QC samples should be prepared in the same manner as the calibration standards.
Data Presentation
The following tables summarize the quantitative data for the preparation of calibration standards and quality controls.
Table 1: Preparation of Clozapine Calibration Standards
| Calibration Standard | Concentration of Clozapine Working Solution (µg/mL) | Volume of Working Solution Added (µL) | Volume of Plasma (µL) | Final Concentration in Plasma (ng/mL) |
| CS1 | 2.0 | 50 | 950 | 100 |
| CS2 | 5.0 | 50 | 950 | 250 |
| CS3 | 10.0 | 50 | 950 | 500 |
| CS4 | 20.0 | 50 | 950 | 1000 |
| CS5 | 40.0 | 50 | 950 | 2000 |
| CS6 | 80.0 | 50 | 950 | 4000 |
| CS7 | 160.0 | 50 | 950 | 8000 |
| CS8 | 200.0 | 50 | 950 | 10000 |
Table 2: Preparation of Clozapine Quality Control Samples
| Quality Control Sample | Concentration of Clozapine Working Solution (µg/mL) | Volume of Working Solution Added (µL) | Volume of Plasma (µL) | Final Concentration in Plasma (ng/mL) |
| LQC (Low) | 3.0 | 50 | 950 | 150 |
| MQC (Medium) | 30.0 | 50 | 950 | 1500 |
| HQC (High) | 150.0 | 50 | 950 | 7500 |
Visualization
The following diagram illustrates the experimental workflow for preparing calibration standards and quality controls.
Application Notes and Protocols for High-Throughput Screening Analysis of Clozapine using Clozapine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2] Its clinical utility is well-established, though it is associated with a risk of significant side effects, necessitating careful therapeutic drug monitoring (TDM).[1][3] High-throughput screening (HTS) methodologies are essential for large-scale pharmacokinetic studies, drug-drug interaction screening, and formulation development involving clozapine. This document provides a detailed analytical workflow and experimental protocols for the quantitative analysis of clozapine in biological matrices, employing its deuterated analog, Clozapine-d3, as an internal standard to ensure accuracy and precision.
The analytical methods described herein are based on modern high-throughput techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and paper spray-mass spectrometry (PS-MS), which offer the speed and sensitivity required for screening large numbers of samples.[4][5][6][7][8][9]
Mechanism of Action and Signaling Pathways
Clozapine's therapeutic effects are believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[10][11] It also interacts with a wide range of other neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, cholinergic, and histaminergic receptors, contributing to its complex pharmacological profile.[10][11][12][13] Notably, clozapine exhibits a relatively low affinity for D2 receptors and a high affinity for 5-HT2A receptors, a characteristic of atypical antipsychotics.[11][12] Recent studies also suggest that partial agonism at muscarinic acetylcholine receptors (M4 and possibly M1) may contribute to its unique antipsychotic properties.[14] Clozapine's action on these receptors modulates various downstream signaling pathways, including the ERK1/2 and Akt pathways.[12]
High-Throughput Screening Analytical Workflow
A typical high-throughput screening workflow for the quantification of clozapine in biological samples involves several key stages, from sample reception to data analysis. The use of a deuterated internal standard like this compound is critical for correcting variations in sample processing and instrument response.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a generalized procedure suitable for high-throughput analysis of clozapine in serum or plasma samples.
Materials:
-
Biological matrix (serum or plasma)
-
This compound internal standard (IS) stock solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes or 96-well deep-well plates
-
Vortex mixer
-
Centrifuge capable of handling tubes or plates
Procedure:
-
To 100 µL of serum or plasma sample in a microcentrifuge tube or a well of a 96-well plate, add a specified volume of the this compound internal standard working solution to achieve the desired final concentration.
-
Add 150 µL of acetonitrile to each sample to precipitate proteins.[5]
-
Vortex the mixture thoroughly for at least 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer a 10 µL aliquot of the clear supernatant to a clean 96-well plate for analysis by LC-MS/MS or PS-MS.[5]
Protocol 2: High-Throughput Analysis by LC-MS/MS
This protocol outlines a rapid LC-MS/MS method for the quantification of clozapine.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of rapid gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A suitable fast-eluting column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Cycle Time: Aim for a total cycle time of less than 3 minutes per sample.[7]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clozapine: Monitor appropriate precursor to product ion transitions (e.g., m/z 327.1 -> 270.1).
-
This compound (IS): Monitor appropriate precursor to product ion transitions (e.g., m/z 330.1 -> 273.1).
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.
Protocol 3: High-Throughput Analysis by Paper Spray-Mass Spectrometry (PS-MS)
PS-MS offers an even faster alternative to LC-MS/MS for high-throughput analysis.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with a commercial paper spray ionization source.
Procedure:
-
Spot 10 µL of the supernatant from the protein precipitation step onto the paper substrate of the PS-MS sample plate.[5]
-
Allow the spots to air dry for approximately 5 minutes.[5]
-
Analyze the samples using the PS-MS system.
-
Spray Solvent: A typical solvent is a mixture of methanol, water, and formic acid (e.g., 90/9.9/0.1 % v/v/v).[5]
MS/MS Conditions:
-
The same MRM transitions for clozapine and this compound as used in the LC-MS/MS method would be employed.
Quantitative Data Summary
The following tables summarize typical performance characteristics of high-throughput analytical methods for clozapine quantification.
Table 1: Method Calibration and Precision
| Parameter | Clozapine | Norclozapine (Metabolite) | Reference |
| Linearity Range (ng/mL) | 5 - 1000 | 5 - 1000 | [5] |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | [5][7] |
| Between-Run Precision (%RSD) | < 8% | < 8% | [5][9] |
| Within-Run Precision (%RSD) | < 10% | < 10% | [5][9] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | ~5 | ~5 | [5] |
Table 2: Method Accuracy and Comparison
| Parameter | Clozapine | Norclozapine (Metabolite) | Reference |
| Mean Bias vs. LC-MS (PS-MS method) | -9% | -1% | [5][8][9] |
| Bias (SPE-LC-MS) | < 10% | < 10% | [7] |
Conclusion
The described analytical workflows and protocols provide a robust framework for the high-throughput screening of clozapine in biological matrices using this compound as an internal standard. Both LC-MS/MS and PS-MS offer excellent sensitivity, specificity, and speed, making them suitable for large-scale studies in drug development and clinical research. The provided quantitative data demonstrates the reliability and accuracy of these methods. Adherence to these protocols will enable researchers to generate high-quality data for informed decision-making in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. A Guideline and Checklist for Initiating and Managing Clozapine Treatment in Patients with Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. High throughput therapeutic drug monitoring of clozapine and metabolites in serum by on-line coupling of solid phase extraction with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. psychscenehub.com [psychscenehub.com]
- 14. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Clozapine in Brain Tissue using Clozapine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Understanding its distribution and concentration in the brain is crucial for pharmacokinetic studies, drug development, and elucidating its mechanism of action. The use of a stable isotope-labeled internal standard, such as clozapine-d3, is essential for accurate and precise quantification of clozapine in complex biological matrices like brain tissue. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects during sample preparation and analysis, allowing for reliable correction. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and specificity.
These application notes provide a detailed protocol for the extraction and quantification of clozapine in brain tissue samples using this compound as an internal standard, followed by LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Clozapine and this compound standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Blank brain tissue from a relevant species (for calibration standards and quality controls)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Sample Preparation: Homogenization and Extraction
A robust sample preparation protocol is critical for removing interferences and ensuring accurate quantification. The following is a general procedure that can be optimized based on specific laboratory conditions.
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen brain tissue sample (e.g., 100 mg).
-
Add a 4-fold volume of ice-cold PBS (e.g., 400 µL).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation and Extraction:
-
To the brain homogenate, add a known amount of this compound internal standard working solution.
-
Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid (e.g., 1.5 mL to 500 µL of homogenate).[1]
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Sample Cleanup (SPE or LLE):
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute clozapine and this compound with an appropriate volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant, add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 2-5 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of clozapine and this compound. These should be optimized for the specific instrument being used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[2]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following precursor to product ion transitions should be monitored:
-
Clozapine: m/z 327.2 → 270.1 (quantifier), 327.2 → 192.1 (qualifier).
-
This compound: m/z 330.2 → 273.1 (quantifier). Note: The exact mass of the fragment ion may vary slightly depending on the position of the deuterium labels.
-
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of clozapine in brain tissue. The values are representative and may vary between laboratories and studies.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x or 1/x² |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Accuracy (% Bias) | Precision (% RSD) |
| Low QC (e.g., 3 ng/g) | ± 15% | < 15% |
| Medium QC (e.g., 100 ng/g) | ± 15% | < 15% |
| High QC (e.g., 800 ng/g) | ± 15% | < 15% |
Table 3: Sensitivity and Recovery
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 1 ng/g |
| Limit of Detection (LOD) | 0.5 ng/g |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental workflow for clozapine quantification in brain tissue.
Caption: Logic of quantification using an internal standard.
References
Application Note: UPLC-MS/MS Method for the Quantification of Clozapine and Norclozapine in Human Plasma
Abstract
This application note details a robust and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the atypical antipsychotic drug clozapine and its major active metabolite, norclozapine, in human plasma. The method utilizes a simple protein precipitation step for sample preparation and clozapine-d3 as the internal standard (IS) to ensure accuracy and precision. The assay is linear over a clinically relevant concentration range and is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.
Introduction
Clozapine is an essential medication for treatment-resistant schizophrenia, but its use is associated with a risk of serious side effects and significant inter-individual variability in metabolism.[1][2] Therapeutic drug monitoring (TDM) of clozapine and its metabolite, norclozapine, is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[3] UPLC-MS/MS offers superior sensitivity, selectivity, and speed compared to conventional methods, making it the gold standard for this application.[4][5][6] This document provides a detailed protocol for researchers and clinicians to implement this assay.
Principle of the Method
Plasma samples are subjected to protein precipitation with acetonitrile containing the internal standard, this compound. After centrifugation, the supernatant is injected into a UPLC system. The analytes are separated from endogenous matrix components on a C18 reversed-phase column and subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes: Clozapine, Norclozapine (Sigma-Aldrich or equivalent)
-
Internal Standard: this compound or Clozapine-d4 (Cerilliant, Toronto Research Chemicals, or equivalent)[7][8]
-
Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
-
Reagents: Ammonium hydroxide or formic acid (Sigma-Aldrich or equivalent)
-
Matrices: Drug-free human plasma (BioIVT or equivalent)
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QC)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve clozapine, norclozapine, and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the stock solutions in 50:50 methanol:water.
-
Internal Standard (IS) Working Solution (200 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 200 ng/mL.[7]
-
Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at various concentrations. A typical calibration range is 10-2000 ng/mL.[4][6]
Sample Preparation Protocol
The sample preparation workflow involves a simple protein precipitation step.
Figure 1. Workflow for plasma sample preparation.
UPLC-MS/MS Instrumental Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: UPLC System Parameters
| Parameter | Value |
|---|---|
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4][6] |
| Mobile Phase A | Water with 0.2% Ammonium Hydroxide[4][6] |
| Mobile Phase B | Methanol with 0.2% Ammonium Hydroxide[4][6] |
| Flow Rate | 0.40 mL/min[4][6] |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 30% B to 95% B in 1.5 min, hold 0.5 min, re-equilibrate |
| Run Time | ~2.5 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| MS System | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 500 °C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
The relationship between the analytes and the internal standard is key to the quantification process.
Figure 2. Analyte and internal standard relationship.
MRM Transitions
The following MRM transitions are monitored for quantification and confirmation. Collision energies (CE) and cone voltages should be optimized for the specific instrument used.
Table 3: MRM Transitions and Representative MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | CE (eV) | Use |
|---|---|---|---|---|---|---|
| Clozapine | 327.2 | 270.1 | 0.04 | 30 | 22 | Quantifier[4][9] |
| 327.2 | 192.1 | 0.04 | 30 | 50 | Qualifier[1][9] | |
| Norclozapine | 313.2 | 192.1 | 0.04 | 35 | 46 | Quantifier[4][9] |
| 313.2 | 270.1 | 0.04 | 35 | 22 | Qualifier[9] | |
| This compound | 330.2 | 270.1 | 0.04 | 30 | 22 | IS for Clozapine |
| (or Clozapine-d4) | 331.0 | 192.2 | 0.02 | 30 | 54 | IS (Alternative)[9] |
Data Analysis and Method Performance
-
Calibration Curve: The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically used.
-
Quantification: The concentration of clozapine and norclozapine in QC and unknown samples is determined from the calibration curve.
Representative Performance Characteristics
The following data are representative of the performance expected from this method.
Table 4: Method Validation Summary
| Parameter | Clozapine | Norclozapine | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 10 - 2000 ng/mL[4][6] | 10 - 2000 ng/mL[4][6] | r² > 0.995 |
| LLOQ | 10 ng/mL | 10 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Intra-assay Precision (CV%) | 0.6 - 1.3%[4] | 1.6 - 2.2%[4] | < 15% (<20% at LLOQ) |
| Inter-assay Precision (CV%) | 3.0 - 4.9%[4] | 2.8 - 6.1%[4] | < 15% (<20% at LLOQ) |
| Accuracy (% Bias) | -5.2% to 4.5% | -4.8% to 5.1% | ± 15% (±20% at LLOQ) |
| Extraction Recovery | > 95%[4] | > 95%[4] | Consistent and reproducible |
| Matrix Effect | Monitored and compensated by IS | Monitored and compensated by IS | CV < 15% |
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and specific tool for the simultaneous quantification of clozapine and norclozapine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it an ideal solution for clinical research laboratories and therapeutic drug monitoring programs. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the requirements for bioanalytical method validation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Troubleshooting & Optimization
troubleshooting poor chromatographic peak shape of Clozapine-d3
Technical Support Center: Clozapine-d3 Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting for poor peak shape encountered during the analysis of this compound, a common internal standard for the quantification of Clozapine. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve common chromatographic issues in a systematic manner.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound peak tailing severely?
Peak tailing is the most common peak shape issue for Clozapine and its deuterated analogs. It manifests as an asymmetrical peak with a "tail" extending from the peak apex towards the baseline.
Primary Cause: The primary reason for peak tailing is secondary-site interactions between the basic Clozapine molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns. Clozapine is a basic compound with a pKa of 7.60, meaning it carries a positive charge at neutral or acidic pH.[1][2] This positive charge can interact electrostatically with negatively charged, deprotonated silanol groups on the column packing, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[3][4]
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH is the most effective solution. An acidic mobile phase (pH 2.5-4.0) protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[5] This ensures that retention is governed primarily by the desired reversed-phase mechanism.
-
Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated, and end-capped C18 or C8 column. End-capping chemically converts most of the residual silanol groups into less reactive species, significantly reducing the sites available for secondary interactions.
-
Increase Buffer Concentration: Using a buffer (e.g., phosphate, formate, or acetate) at a concentration of 20-50 mM helps maintain a consistent pH across the column and can mask residual silanol activity.[3][4]
-
Consider Mobile Phase Additives: While less common with modern columns, adding a basic competitor like triethylamine (TEA) to the mobile phase can occupy the active silanol sites. However, TEA is not compatible with mass spectrometry (MS) detectors as it can cause significant signal suppression.[6]
Q2: My this compound peak is fronting. What is the cause?
Peak fronting is characterized by an asymmetrical peak where the leading edge is less steep than the trailing edge.
Primary Causes:
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak fronting.[7][8][9] This can be due to either a high sample concentration or a large injection volume.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band can spread and elute prematurely, causing a distorted, fronting peak.[8]
-
Poor Sample Solubility: If the analyte has poor solubility in the mobile phase, it may precipitate at the head of the column upon injection, leading to distorted peaks.[9]
Solutions:
-
Reduce Sample Load: Dilute the sample or reduce the injection volume. If the peak shape becomes more symmetrical, column overload was the likely cause.
-
Match the Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is necessary, it should be weaker than or have a similar composition to the mobile phase.
-
Check Column Integrity: In rare cases, physical degradation of the column, such as a collapsed bed, can cause peak fronting.[8][9] This is often accompanied by a sudden drop in backpressure.
Q3: My peak is broad or split into two. How can I fix this?
Broad peaks reduce sensitivity and resolution, while split peaks can complicate integration and quantification.
Primary Causes:
-
Extra-Column Volume: Excessive volume in the system between the injector and the detector (e.g., long or wide-diameter connection tubing) can cause the analyte band to spread, resulting in broader peaks.[3] This effect is more pronounced for early-eluting peaks.[10]
-
Column Contamination or Voids: A buildup of particulate matter on the column inlet frit can distort the sample flow path, causing peak splitting.[9][11][12] A void or channel in the packing material at the head of the column can also cause the sample to travel through at different rates, splitting the peak.[11]
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause severe peak distortion and splitting.[9][11]
Solutions:
-
Minimize Dead Volume: Use short, narrow internal diameter (ID) tubing for all connections. Ensure all fittings are properly made (e.g., ferrules are not overtightened or mismatched) to avoid creating small voids.
-
Clean or Replace Column Frit: If a blocked frit is suspected (often indicated by a sudden increase in backpressure), try back-flushing the column.[12] If this fails, the frit or the entire column may need to be replaced.[11] Using a guard column can help protect the analytical column from contamination.[10]
-
Address Sample Solvent: Ensure the sample solvent is compatible with the mobile phase.
Q4: I see a small retention time shift between Clozapine and this compound. Is this normal?
Answer: Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect." Deuterated internal standards like this compound can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can subtly alter the molecule's hydrophobicity and its interaction with the stationary phase. This small shift does not typically affect quantification, as the internal standard is still subjected to the same matrix effects and ionization conditions as the analyte.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of Clozapine This data is crucial for understanding the behavior of Clozapine in a chromatographic system and for developing a robust analytical method.
| Property | Value | Reference |
| Molecular Weight | 326.8 g/mol | [1] |
| pKa (basic) | 7.60 | [1][2] |
| pKa (basic) | 3.70 | [2] |
| LogP (Octanol/Water) | 3.23 | [1] |
| Water Solubility | < 0.01% (wt/wt) at 25°C | [2] |
Table 2: Recommended Starting HPLC Conditions for this compound Analysis These are general starting parameters. Optimization will be required for specific applications.
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or C8, 2.1-4.6 mm ID, <5 µm particles | Minimizes silanol interactions and provides good efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10-20 mM Phosphate Buffer | Provides protons to buffer the mobile phase at a low pH. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Mobile Phase pH | 2.5 - 4.0 | Protonates residual silanols to prevent peak tailing.[5][13] |
| Flow Rate | 0.2 - 1.0 mL/min | Adjust based on column ID and particle size. |
| Column Temperature | 30 - 40 °C | Improves peak symmetry and reduces mobile phase viscosity.[13] |
| Detection (UV) | 260 nm or 290 nm | Corresponds to UV absorbance maxima for Clozapine.[14][15] |
| Injection Volume | 1 - 10 µL | Keep low to prevent column overload. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (pH 3.0)
-
Aqueous Phase (0.1% Formic Acid): Add 1.0 mL of high-purity formic acid to 999 mL of HPLC-grade water in a clean 1 L solvent bottle. Mix thoroughly.
-
Organic Phase: Use 100% HPLC-grade acetonitrile or methanol.
-
Filtration and Degassing: Filter both mobile phase components through a 0.45 µm or 0.22 µm membrane filter to remove particulates. Degas both solvents using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the HPLC system.
-
Gradient/Isocratic Elution: Use the prepared solvents in the desired ratio for your chromatographic separation. For example, a starting condition could be 65:35 (Aqueous:Acetonitrile).[5]
Protocol 2: General Column Flushing Procedure If you suspect column contamination is causing poor peak shape or high backpressure, perform the following flush sequence. Ensure each solvent is miscible with the next.
-
Disconnect the column from the detector to avoid contamination.
-
Flush with 20 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile).
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of Isopropanol.
-
(Optional, check column manual for compatibility) Flush with 20 column volumes of Tetrahydrofuran (THF) or Hexane for highly non-polar contaminants.
-
Flush again with 20 column volumes of Isopropanol.
-
Equilibrate the column with your initial mobile phase conditions for at least 30-60 minutes or until a stable baseline is achieved.
Visualization
The following diagram outlines a logical workflow for troubleshooting poor peak shape issues with this compound.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
References
- 1. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clozapine [drugfuture.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. m.youtube.com [m.youtube.com]
- 5. iosrphr.org [iosrphr.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
- 15. sphinxsai.com [sphinxsai.com]
optimizing mobile phase composition for better Clozapine-d3 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the chromatographic separation of Clozapine-d3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not getting good separation between Clozapine and its deuterated internal standard, this compound. What is the first step to improve resolution?
A1: The first step in improving the resolution between Clozapine and this compound is to adjust the mobile phase strength. Since these compounds have very similar structures, achieving baseline separation can be challenging. A good starting point is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both analytes, providing more opportunity for the column to resolve them.
Q2: My Clozapine peak is tailing. How can I improve the peak shape?
A2: Peak tailing for basic compounds like Clozapine is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[2] Here are several strategies to improve peak shape:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can help to protonate the silanol groups, reducing their interaction with the protonated basic analyte.[2][3]
-
Use a Tailing Reducer: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%).[4][5][6] TEA will preferentially interact with the active silanol sites, minimizing peak tailing for your analyte.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol groups and improve peak symmetry.
Q3: What is a good starting mobile phase composition for this compound separation?
A3: A common starting point for the separation of Clozapine and its related compounds is a mixture of an aqueous buffer and an organic solvent. Based on published methods, a recommended initial mobile phase could be a mixture of 10-25 mM phosphate buffer with a pH between 3.0 and 5.5, and acetonitrile as the organic modifier.[3][6][7] The initial ratio of the aqueous buffer to acetonitrile could be around 65:35 (v/v).[3]
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol can be used for the separation of Clozapine.[3][7][8] Acetonitrile generally has a lower viscosity, which results in lower backpressure, and it often provides different selectivity compared to methanol. If you are experiencing co-elution or poor resolution with one solvent, it is worthwhile to try the other, as the change in selectivity might resolve the issue.
Q5: How does the mobile phase pH affect the retention of Clozapine?
A5: Clozapine is a basic compound, and the pH of the mobile phase significantly influences its retention in reversed-phase HPLC.[9][10]
-
At low pH (e.g., pH < 4): Clozapine will be fully protonated (ionized). In this state, it is more polar and will have a shorter retention time.
-
At higher pH (e.g., pH > 7): Clozapine will be in its neutral, less polar form, leading to a longer retention time.
Controlling the pH is crucial for achieving reproducible retention times and can be a powerful tool for optimizing selectivity between Clozapine and other compounds in the sample.[9]
Data Presentation: Mobile Phase Composition Comparison
The following table summarizes various mobile phase compositions reported in the literature for the analysis of Clozapine, which can be adapted for this compound separation.
| Mobile Phase Component | Concentration/Ratio | pH | Stationary Phase | Observations |
| Aqueous Phase | ||||
| Potassium dihydrogen orthophosphate | 10 mM | 3.0 | C18 | Good resolution and acceptable peak parameters were achieved.[3] |
| Phosphate Buffer | 62.4 mM | 4.5 | C18 | Successful separation of Clozapine and its metabolites.[6] |
| Acetic Acid in Water | 0.32% | 5.5 | C18 | Used for the determination of Clozapine and its metabolites in serum and urine.[7] |
| Perchloric Acid in Water | 0.1% (v/v) | - | C18 | Employed to control peak symmetry without using ion-pairing agents.[11] |
| Organic Modifier | ||||
| Acetonitrile | 35% | 3.0 | C18 | Used in combination with phosphate buffer.[3] |
| Methanol | 67% | 5.5 | C18 | Part of a mobile phase for analyzing Clozapine and its metabolites.[7] |
| Acetonitrile | 10% | 2.5 | C8 | Part of a micellar liquid chromatography method.[4] |
| Additive | ||||
| Triethylamine (TEA) | 0.3% | 2.5 | C8 | Added to the mobile phase to reduce peak tailing.[4] |
| Tetramethylethylenediamine | 0.4% | 5.5 | C18 | Used as a peak tailing reducer.[7] |
Experimental Protocols
General Protocol for HPLC Method Development for this compound Separation
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound.
1. Instrument and Column Selection:
-
HPLC System: An HPLC or UHPLC system equipped with a UV detector is suitable.
-
Column: A C18 column is a good starting point. A common dimension is 250 mm x 4.6 mm with 5 µm particle size.[3]
-
Detection Wavelength: Clozapine has a UV absorbance maximum around 259 nm, which is a suitable detection wavelength.[3]
2. Preparation of Standard Solutions:
-
Prepare a stock solution of Clozapine and this compound in a suitable solvent like methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standards by diluting with the mobile phase to a final concentration in the range of 5-30 µg/mL.[3]
3. Initial Mobile Phase Screening:
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate, with the pH adjusted to 3.0 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Start with an isocratic elution using a mobile phase composition of 65:35 (v/v) of Mobile Phase A: Mobile Phase B.[3]
-
Set the flow rate to 1.0 mL/min.
4. Optimization of Mobile Phase Composition:
-
Organic Modifier Ratio: Vary the percentage of acetonitrile from 30% to 45% to observe the effect on retention time and resolution.
-
pH Adjustment: Prepare mobile phases with pH values ranging from 2.5 to 5.5 to assess the impact on peak shape and selectivity.
-
Buffer Concentration: If peak shape is poor, consider increasing the buffer concentration to 50 mM.
-
Alternative Organic Modifier: If satisfactory separation is not achieved with acetonitrile, switch to methanol and repeat the optimization steps.
5. Method Validation:
-
Once an optimal mobile phase composition is determined, validate the method for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.
Mandatory Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. iosrphr.org [iosrphr.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of clozapine and its metabolites in serum and urine by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. mdpi.com [mdpi.com]
how to minimize matrix effects in Clozapine-d3 based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in clozapine-d3 based assays.
Understanding Matrix Effects in Clozapine Assays
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of clozapine and its deuterated internal standard, this compound, matrix effects can significantly impact the accuracy and reproducibility of results. These effects are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum) that can suppress or enhance the ionization of the target analytes. Phospholipids are a major contributor to matrix effects in plasma samples.[1][2]
The use of a deuterated internal standard like this compound is a common strategy to compensate for matrix effects. However, this approach is only effective if the matrix effect is identical for both the analyte and the internal standard.[3] Therefore, robust sample preparation to remove interfering matrix components is crucial for reliable quantification.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in this compound assays.
Issue 1: Poor reproducibility and accuracy
Possible Cause: Significant and variable matrix effects between samples.
Solutions:
-
Optimize Sample Preparation: The choice of sample preparation method is critical in minimizing matrix effects. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extract, leaving behind significant amounts of phospholipids and other matrix components.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[6][7] Specific SPE cartridges designed for phospholipid removal (e.g., HybridSPE®) can significantly reduce matrix effects.[1][8]
-
-
Chromatographic Separation: Ensure adequate chromatographic separation of clozapine and this compound from the regions where matrix components, particularly phospholipids, elute. Post-column infusion experiments can help identify these regions of ion suppression.[9]
-
Method Validation: Rigorously validate the method for matrix effects using plasma from multiple sources. The matrix factor (MF) should be calculated to assess the degree of ion suppression or enhancement.
Issue 2: Ion suppression observed for both clozapine and this compound
Possible Cause: Co-elution of phospholipids or other matrix components with the analytes.
Solutions:
-
Implement Phospholipid Removal: Utilize SPE cartridges specifically designed for phospholipid removal. These cartridges can remove over 95% of phospholipids from the sample.[8]
-
Modify Chromatographic Conditions:
-
Change Mobile Phase: Altering the organic solvent or additives in the mobile phase can change the elution profile of interfering compounds.
-
Gradient Optimization: Adjust the gradient slope to better separate the analytes from the matrix interferences.
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation method is best for minimizing matrix effects in clozapine assays?
A1: Solid-Phase Extraction (SPE), particularly with cartridges designed for phospholipid removal, is generally the most effective method for reducing matrix effects in clozapine assays.[1][6][7] While Protein Precipitation (PPT) is simpler, it is less effective at removing interfering substances. Liquid-Liquid Extraction (LLE) provides a cleaner sample than PPT but may have lower analyte recovery than SPE.
Q2: Can this compound fully compensate for matrix effects?
A2: While this compound is an effective internal standard, it can only compensate for matrix effects if the ion suppression or enhancement is identical for both clozapine and this compound.[3] Significant differences in the matrix effect between the analyte and the internal standard can still lead to inaccurate results. Therefore, minimizing the absolute matrix effect through effective sample cleanup is crucial.
Q3: How can I quantitatively assess matrix effects in my assay?
A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Regulatory guidelines often recommend evaluating the matrix effect in at least six different lots of the biological matrix.
Q4: What are typical LC-MS/MS parameters for clozapine and this compound analysis?
A4: Typical parameters involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile). Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific MRM transitions for clozapine are often m/z 327.2 → 270.2 and for this compound are m/z 331.2 → 270.2 or 331.2 -> 274.2.[10][11][12]
Quantitative Data Summary
The following table summarizes the reported recovery and matrix effect data for different sample preparation methods for clozapine analysis.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | Clozapine | >85% | Not explicitly stated, but method was successfully applied to pharmacokinetic studies | [10] |
| Solid-Phase Extraction (C8) | Clozapine | Quantitative | Not explicitly stated, but method was used for therapeutic drug monitoring | [6] |
| Protein Precipitation (Acetonitrile) | Clozapine | ~98-102% | Mean matrix effect of ~100.3% (indicating minimal effect with IS) | |
| Automated Extraction Plate (LLE-based) | Clozapine | Process Efficiency: 56-70% | Matrix effects were observed but compensated for by the internal standard | [3] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Clozapine | 52-85% | 77-92% (in serum) | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Clozapine in Human Plasma
This protocol is a general guideline based on established methods.[6][14]
-
Precondition SPE Cartridge: Precondition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 1 mL of plasma, add the internal standard (this compound) and vortex. Load the sample onto the preconditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute clozapine and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Clozapine in Human Plasma
This protocol is a widely used and simple method.[15]
-
Sample Preparation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Directly inject an aliquot of the supernatant into the LC-MS/MS system or perform a dilution with the mobile phase if necessary.
Protocol 3: Liquid-Liquid Extraction (LLE) for Clozapine in Human Plasma
This protocol provides a cleaner extract than PPT.[10][13]
-
Sample Preparation: To 500 µL of plasma, add the internal standard (this compound) and 100 µL of a basifying agent (e.g., 1M NaOH).
-
Extraction: Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate), vortex for 5 minutes, and then centrifuge to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow of common sample preparation methods for clozapine analysis.
Caption: Troubleshooting logic for addressing matrix effects in clozapine assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. restek.com [restek.com]
- 3. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma. | Semantic Scholar [semanticscholar.org]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. latamjpharm.org [latamjpharm.org]
addressing ion suppression issues for Clozapine-d3 in electrospray ionization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues with Clozapine-d3 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[1][3] Even though this compound is a stable isotope-labeled internal standard (SIL-IS) used to compensate for these effects on the unlabeled Clozapine, significant suppression can still lead to poor signal-to-noise, impacting the limit of quantification and overall assay performance.[1][4]
Q2: My this compound signal is low and inconsistent across samples. What are the likely causes?
A2: Low and variable signal for this compound is a classic sign of ion suppression. The primary causes include:
-
Matrix Effects: Co-eluting endogenous compounds from biological matrices (e.g., phospholipids, salts, proteins) can compete with this compound for ionization in the ESI source.[3][5]
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample cleanup is a common culprit.[3]
-
Poor Chromatographic Separation: If this compound co-elutes with a highly concentrated matrix component, its ionization will be suppressed.[5]
-
Ion Source Contamination: A buildup of non-volatile salts or other residues in the ion source can lead to a general decrease in sensitivity and signal instability.[4]
-
Suboptimal ESI Source Parameters: Incorrect settings for capillary voltage, nebulizing gas pressure, or desolvation temperature can reduce ionization efficiency.[6][7]
Q3: How can a deuterated internal standard like this compound experience ion suppression differently than Clozapine?
A3: Ideally, a SIL-IS co-elutes perfectly with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[1] However, a phenomenon known as the "chromatographic isotope effect" can cause the deuterated standard (this compound) to elute slightly earlier than the non-deuterated analyte (Clozapine).[8][9] If this slight shift in retention time causes one of the compounds to align more closely with a region of strong ion suppression, the analyte-to-internal standard ratio can be affected, leading to inaccurate quantification.[9]
Q4: My calibration curve for Clozapine is non-linear at higher concentrations, even with this compound as an internal standard. What could be the issue?
A4: Non-linearity at high concentrations, despite using a SIL-IS, can be due to several factors:
-
Ion Source Saturation: At high concentrations, both the analyte and the internal standard compete for ionization, which can lead to a disproportionate response.[8]
-
Isotopic Interference ("Cross-Talk"): Natural isotopes of Clozapine can contribute to the signal of this compound, especially if the mass difference is small. This becomes more pronounced at high analyte concentrations, artificially inflating the internal standard signal.[8]
-
Purity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Clozapine, causing a positive bias.[8]
Troubleshooting Guides
Problem: Low or Noisy this compound Signal
This guide provides a step-by-step approach to diagnosing and resolving low or noisy signal issues with your deuterated internal standard.
Step-by-Step Troubleshooting:
-
Check Ion Source Cleanliness and Parameters:
-
Action: Inspect the mass spectrometer's ion source, capillary, and cone for visible contamination.[4] Clean as per the manufacturer's instructions.
-
Action: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature, to maximize the this compound signal.[6][7]
-
-
Perform a Post-Column Infusion Experiment:
-
Purpose: To identify at what retention times ion suppression is occurring.[2][10]
-
Action: Follow the detailed protocol provided in the "Experimental Protocols" section below. A dip in the baseline signal of the infused this compound when a blank matrix sample is injected indicates a region of ion suppression.[10]
-
-
Optimize Chromatography:
-
Goal: Shift the elution of this compound away from regions of ion suppression.[3]
-
Action: Modify the mobile phase gradient to better separate this compound from interfering matrix components.[3]
-
Action: Consider a different stationary phase (e.g., switch from a C18 to a phenyl-hexyl column) to alter selectivity.[1]
-
-
Improve Sample Cleanup:
-
Goal: Remove the matrix components that are causing the suppression.[3]
-
Action: If using protein precipitation, consider switching to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]
-
Action: Optimize the SPE protocol by testing different sorbents and wash/elution solvents.
-
Data Presentation: Impact of Troubleshooting Strategies
The following table summarizes potential improvements in the this compound signal-to-noise ratio (S/N) based on different troubleshooting strategies. Actual results will vary depending on the specific matrix and instrumentation.
| Strategy | Potential Cause Addressed | Expected Improvement in S/N |
| Ion Source Cleaning | General signal instability and suppression due to contamination.[4] | 1.5x - 3x |
| Chromatographic Optimization | Co-elution with specific matrix interferences.[5] | 2x - 10x |
| Switching to SPE from PPT | Broad matrix effects from phospholipids and proteins.[3] | 5x - 20x |
| Sample Dilution | High concentration of matrix components.[1] | Variable, dependent on analyte concentration. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This protocol outlines the steps to identify regions of ion suppression in your chromatogram.[1][10]
Materials:
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Begin infusing the this compound solution into the MS and acquire data in MRM mode for your analyte. You should observe a stable, elevated baseline.
-
-
Matrix Injection:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start your chromatographic method.
-
Monitor the this compound signal. Any significant drop in the baseline corresponds to a region where co-eluting matrix components are causing ion suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for cleaning up plasma samples to reduce matrix effects. Optimization will be required.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water or buffer)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the this compound internal standard.
-
Add 200 µL of an acidic buffer (e.g., 2% formic acid in water) and vortex.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of conditioning solvent through the cartridge.
-
Pass 1 mL of equilibration solvent through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute Clozapine and this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. longdom.org [longdom.org]
- 4. zefsci.com [zefsci.com]
- 5. waters.com [waters.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Optimizing Clozapine-d3 Extraction from Whole Blood
Welcome to the technical support center for the analysis of Clozapine-d3 in whole blood. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the extraction of clozapine and its deuterated internal standard, this compound, from whole blood samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from whole blood, offering potential causes and solutions to improve recovery and ensure accurate quantification.
Q1: Why is my this compound recovery consistently low?
Low recovery of the internal standard can be attributed to several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Suboptimal pH during Extraction: Clozapine is a basic compound. Ensuring the correct pH during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is crucial for efficient partitioning and retention.
-
Solution: For LLE, adjust the sample pH to a basic range (typically pH 9-11) before adding the organic solvent. For SPE, ensure the pH of the sample and loading buffer is appropriate for the chosen sorbent to maximize retention.
-
-
Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to completely desorb this compound from the SPE sorbent.
-
Solution: Increase the strength of your elution solvent. For reversed-phase SPE, this may involve increasing the percentage of organic solvent or adding a small amount of a stronger solvent like isopropanol. For ion-exchange SPE, ensure the pH of the elution solvent is adequate to neutralize the charge of the analyte. A common elution solvent for clozapine is a mixture of dichloromethane, isopropanol, and ammonium hydroxide[1].
-
-
Matrix Effects: Components in the whole blood matrix can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.
-
Solution: Incorporate a more rigorous sample clean-up step. This could involve protein precipitation prior to SPE or LLE, or using a more selective SPE sorbent. A systematic evaluation of different extraction solvents and buffers can help identify a method with minimal matrix effects[2].
-
-
Incomplete Lysis of Blood Cells: Clozapine and its metabolites can be present within red blood cells. Incomplete cell lysis will result in the analyte not being available for extraction.
-
Solution: Ensure thorough vortexing or sonication after adding any lysing agents (e.g., water, buffer) to the whole blood sample to facilitate complete hemolysis.
-
Q2: I'm observing significant variability in my extraction recovery between samples. What could be the cause?
Inconsistent recovery across different samples can compromise the reliability of your results. Here are potential reasons and solutions:
-
Inconsistent Sample pH: Variations in the pH of individual blood samples or inconsistent pH adjustment during sample preparation can lead to variable extraction efficiency.
-
Solution: Standardize the pH adjustment step for all samples. Use a calibrated pH meter to verify the pH of each sample before proceeding with the extraction.
-
-
Variable Hematocrit Levels: The ratio of red blood cells to total blood volume (hematocrit) can vary between patients and affect the distribution of clozapine, potentially impacting extraction efficiency from whole blood.[3]
-
Solution: While difficult to control, being aware of potential hematocrit effects is important. Using a robust and validated extraction method is key. For dried blood spot (DBS) analysis, the impact of hematocrit should be thoroughly evaluated[4].
-
-
Pipetting Inaccuracy: Inconsistent volumes of sample, internal standard, or solvents can lead to significant variability.
-
Solution: Calibrate your pipettes regularly. Use positive displacement pipettes for viscous fluids like whole blood to ensure accurate dispensing.
-
Q3: How can I minimize matrix effects when analyzing this compound in whole blood by LC-MS/MS?
Matrix effects, primarily ion suppression or enhancement, are a common challenge in bioanalysis. Here's how to mitigate them:
-
Optimize Sample Preparation: A thorough clean-up is the most effective way to reduce matrix effects.
-
Chromatographic Separation: Good chromatographic separation can resolve this compound from co-eluting matrix components.
-
Solution: Optimize your LC method by adjusting the mobile phase composition, gradient profile, and column chemistry to achieve better separation.
-
-
Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression or enhancement[11]. Ensure the purity and concentration of your internal standard are well-characterized.
Experimental Protocols
Below are detailed methodologies for common clozapine extraction techniques from whole blood.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add 1 mL of a suitable lysis buffer (e.g., 0.1 M zinc sulfate or distilled water) and the internal standard, this compound.
-
Vortex for 30 seconds to ensure complete hemolysis.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Follow with a wash using a stronger non-polar solvent (e.g., 1 mL of hexane) to remove lipids.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide at a 70:26:4 ratio)[1].
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general framework for LLE of clozapine from whole blood.
-
Sample Preparation:
-
To 1 mL of whole blood, add the internal standard, this compound.
-
Add 100 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH to approximately 10.
-
-
Extraction:
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery and matrix effect data for different clozapine extraction methods from blood-based matrices.
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction | Clozapine | Postmortem Whole Blood | 35.7 - 92 | 95 - 101 | [12] |
| Solid-Phase Extraction | Clozapine | Dried Blood Spot (DBS) | 63 - 67 | -5.1 to 6.89 | [4] |
| Solid-Phase Microextraction | Clozapine | Plasma | ~3 | Not specified | [13] |
| Solid-Phase Extraction | Clozapine | Plasma | Quantitative | Not specified | [14] |
Note: Recovery and matrix effects can vary significantly based on the specific protocol, reagents, and instrumentation used.
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflows and a logical approach to troubleshooting low recovery.
Caption: Comparative workflows for SPE and LLE of this compound from whole blood.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of clozapine and norclozapine in dried plasma spot and dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The assay of clozapine and N-desmethylclozapine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of high performance liquid chromatographic method for analysis of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple HPLC-DAD Method for the Therapeutic Monitoring of Clozapine and Related Metabolites in Human Plasma and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic and Clinical Factors Affecting Plasma Clozapine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Fishing for a drug: solid-phase microextraction for the assay of clozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing and preventing degradation of Clozapine-d3 in autosampler vials
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and preventing the degradation of Clozapine-d3 in autosampler vials during analytical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to its degradation in autosampler vials.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| I am observing a decrease in the peak area of this compound over a sequence of injections. | Degradation in the autosampler vial. this compound may be degrading over time due to exposure to light, elevated temperature in the autosampler, or reaction with the solvent or vial material. | 1. Control Autosampler Temperature: If possible, set the autosampler temperature to a lower value (e.g., 4-8 °C) to slow down potential degradation reactions. 2. Use Amber Vials: Protect the samples from light by using amber or light-blocking autosampler vials. 3. Limit Residence Time: Minimize the time samples spend in the autosampler before injection. Prepare fresh samples if they have been sitting for an extended period. 4. Solvent Check: Ensure the solvent used to dissolve the sample is appropriate and does not promote degradation. Acetonitrile and methanol are commonly used.[1][2] Consider preparing samples in a mobile phase-like solution to ensure compatibility. 5. Vial Material: While less common, interactions with the vial material (glass or plastic) can occur. Consider testing different types of vials (e.g., silanized glass vials) to see if the issue persists. |
| I am seeing unexpected peaks in my chromatogram that are not present in freshly prepared samples. | Formation of degradation products. The new peaks could correspond to degradants of this compound. Common degradation products of clozapine include Clozapine-N-oxide, Norclozapine (N-desmethylclozapine), and Clozapine lactam.[3][4][5] | 1. Identify Degradants: If using a mass spectrometer, check the mass-to-charge ratio (m/z) of the unknown peaks to see if they correspond to known degradants. 2. Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study by subjecting a this compound sample to stress conditions (e.g., acid, base, oxidation, light, heat) and analyzing the resulting chromatogram.[6][7] 3. Implement Preventative Measures: Once the cause of degradation is suspected, implement the preventative measures outlined in the row above to minimize the formation of these products. |
| My calibration curve for this compound is not linear, especially at lower concentrations. | Analyte loss due to adsorption or degradation. Low concentrations of the analyte may be more susceptible to loss through adsorption to the vial surface or degradation, leading to a non-linear response. | 1. Use Silanized Vials: To minimize adsorption to glass surfaces, use silanized (deactivated) glass vials. 2. Optimize Sample Concentration: If possible, work with concentrations that are less prone to significant percentage loss. 3. Fresh Standards: Prepare calibration standards fresh and inject them promptly. |
| I am observing poor reproducibility between replicate injections of the same sample. | Inconsistent degradation. The rate of degradation may not be uniform across all samples or within the same sample over time, leading to variable analytical results. | 1. Standardize Sample Handling: Ensure that all samples are handled identically in terms of preparation time, storage conditions, and time spent in the autosampler. 2. Internal Standard: Use a stable, non-deuterated internal standard to correct for variations in injection volume and potential degradation. Diazepam has been used as an internal standard for clozapine analysis.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of Clozapine?
A1: The primary degradation products and metabolites of clozapine are Clozapine-N-oxide and Norclozapine (N-desmethylclozapine).[5] Another identified degradation product is Clozapine lactam.[3][4] Under acidic conditions, N-methylpiperazine can also be formed.[2] Forced degradation studies have identified up to six different degradation products under various stress conditions.[6]
Q2: What are the optimal storage conditions for this compound solutions in autosampler vials?
A2: To minimize degradation, it is recommended to:
-
Use amber or opaque vials to protect the solution from light.
-
Maintain a low temperature in the autosampler, ideally refrigerated (4-8 °C).
-
Minimize the time the vials are stored in the autosampler before analysis. For long-term storage, solutions should be kept at -20 °C or below.
Q3: Can the type of solvent used in the autosampler vial affect the stability of this compound?
A3: Yes, the solvent can influence stability. Clozapine is known to be susceptible to degradation under acidic and oxidative conditions.[6] Therefore, using highly acidic or oxidizing solvents should be avoided. Neutral or slightly basic solvents are generally preferred. Commonly used solvents for clozapine analysis include mixtures of acetonitrile and water or methanol and water.[1][2] It is good practice to dissolve the sample in a solvent that is similar in composition to the mobile phase.
Q4: Is there a risk of this compound adsorbing to the surface of the autosampler vials?
A4: Yes, like many pharmaceutical compounds, this compound can potentially adsorb to the glass or plastic surfaces of vials, especially at low concentrations. This can lead to inaccurate quantification. Using silanized (deactivated) glass vials can help to minimize this issue.
Q5: How can I perform a quick check for this compound degradation in my samples?
A5: A simple way to check for degradation is to re-inject a sample that has been sitting in the autosampler for several hours or overnight and compare the chromatogram to the one from the initial injection. A significant decrease in the this compound peak area or the appearance of new peaks would suggest degradation.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Autosampler Vials
This protocol outlines a method to evaluate the stability of this compound under typical autosampler conditions.
Objective: To determine the stability of a this compound solution in autosampler vials over a specific time period at a set temperature.
Materials:
-
This compound standard
-
Solvent (e.g., 50:50 acetonitrile:water)
-
Autosampler vials (amber and clear)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 µg/mL) in the chosen solvent.
-
Dispense the solution into a series of amber and clear autosampler vials.
-
Place the vials in the autosampler tray set at a specific temperature (e.g., 25 °C).
-
Inject a sample from one of the vials immediately (T=0) to establish the initial peak area.
-
Inject samples from the other vials at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Monitor the peak area of this compound and look for the appearance of any new peaks.
-
Calculate the percentage of this compound remaining at each time point relative to the initial injection.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products.
Objective: To generate and identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound standard solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or water bath
Methodology:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 6 hours).[7] Neutralize the solution with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and heat at 60 °C for a specified time (e.g., 6 hours).[7] Neutralize the solution with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).[7]
-
Photolytic Degradation: Expose the this compound solution in a clear vial to UV light for a specified time (e.g., 24 hours).[7]
-
Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80 °C) for a specified time.
-
Analyze all samples by LC-MS/MS to identify the m/z of the degradation products.
Data Presentation
Table 1: Stability of Clozapine in Suspension
This table summarizes the stability of clozapine in a compounded suspension under different storage conditions. While not specific to autosampler vials, it provides a general understanding of clozapine's stability.
| Concentration | Storage Temperature | Storage Duration (days) | Percent Remaining | Reference |
| 25 mg/mL | Room Temperature (20-25°C) | 120 | > 95% | [3] |
| 25 mg/mL | Refrigerated (2-8°C) | 120 | > 95% | [3] |
| 50 mg/mL | Room Temperature (20-25°C) | 120 | > 95% | [3] |
| 50 mg/mL | Refrigerated (2-8°C) | 120 | > 95% | [3] |
Table 2: Common Degradation Products of Clozapine
| Degradation Product | Common Cause of Formation | Reference |
| Clozapine-N-oxide | Metabolism, Oxidation | [5] |
| Norclozapine (N-desmethylclozapine) | Metabolism | [5] |
| Clozapine lactam | Degradation | [3][4] |
| N-methylpiperazine | Acidic Hydrolysis | [2] |
Visualizations
Caption: Troubleshooting workflow for identifying and addressing this compound degradation.
Caption: Simplified diagram of potential this compound degradation pathways.
References
- 1. Stability indicating methods for the determination of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. View of Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 4. Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing Clozapine plasma concentrations | SA Health [sahealth.sa.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
techniques to avoid back-exchange of deuterium in Clozapine-d3
Topic: Techniques to Avoid Back-Exchange of Deuterium in Clozapine-d3
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting techniques, and frequently asked questions regarding the use of this compound as an internal standard. The primary focus is on maintaining the isotopic stability of the molecule and preventing the back-exchange of deuterium, which is critical for ensuring data accuracy in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern when using this compound?
Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment, such as solvents or reagents. For this compound, which is used as an internal standard, this process is a significant concern because it converts the labeled standard back into the unlabeled analyte (Clozapine). This conversion compromises the integrity of the standard, leading to inaccurate and unreliable quantification of the target analyte in a sample.[1][2] The stability of the deuterium label is highly dependent on its position within the molecule; labels on heteroatoms like -OH or -NH are highly susceptible, while those on carbon atoms are generally more stable but can still exchange under harsh conditions.[1][3]
Q2: What experimental conditions are most likely to cause deuterium back-exchange in this compound?
Several factors can promote the back-exchange of deuterium. Researchers should be cautious of the following conditions during sample preparation and analysis:
-
Extreme pH: Both highly acidic and highly basic conditions can catalyze the exchange of deuterium atoms.[1][4] Studies on clozapine have shown it is particularly fragile and susceptible to degradation under acidic hydrolysis conditions.[5][6]
-
High Temperatures: Elevated temperatures used during sample incubation, derivatization, or solvent evaporation can provide the energy needed to facilitate back-exchange.[4]
-
Solvent Choice: Protic solvents (e.g., water, methanol) are the source of protons that can replace the deuterium atoms. While often necessary for biological sample preparation, prolonged exposure, especially in combination with the factors above, increases the risk.
Q3: What are the recommended best practices for storing this compound stock and working solutions to ensure stability?
Proper storage is crucial to prevent both degradation and back-exchange.
-
Solvent Selection: Whenever possible, prepare stock solutions in aprotic solvents like high-purity acetonitrile.
-
Temperature: Store stock and working solutions at low temperatures, such as -20°C or -80°C, to minimize chemical and enzymatic degradation.[3]
-
Protection from Environment: Solutions should be stored in tightly sealed, amber vials to protect them from atmospheric moisture and light.[7][8] Before use, allow solutions to equilibrate to room temperature to prevent condensation from introducing water into the stock.
Q4: How can I design my sample preparation workflow to minimize the risk of back-exchange?
The key is to use the mildest conditions possible that still provide adequate extraction efficiency.
-
Maintain Neutral pH: Work as close to a neutral pH as the assay allows. If pH adjustment is necessary for extraction, minimize the time the sample is exposed to acidic or basic conditions. A published method successfully uses a pH of 10.6 for extraction, suggesting this is a stable condition.[9]
-
Avoid Excessive Heat: If solvent evaporation is required, use a gentle nitrogen stream at ambient temperature instead of high-heat methods.
-
Optimize Exposure Time: Streamline the sample preparation process to reduce the total time the deuterated standard is in contact with the biological matrix and aqueous solutions.
Q5: How can I experimentally verify if deuterium back-exchange is occurring in my analytical method?
A straightforward experiment can be conducted to test for back-exchange.[1]
-
Spike a known concentration of this compound into a blank matrix (e.g., drug-free plasma).
-
Process this sample using the exact same incubation times, temperatures, and reagent conditions as your study samples.
-
Analyze the processed sample by LC-MS/MS, monitoring the mass transition for unlabeled Clozapine.
-
A significant increase in the signal for unlabeled Clozapine, compared to an unprocessed blank matrix, is a clear indicator that back-exchange is occurring.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Analyte/Internal Standard Response Ratio | Deuterium exchange is occurring, altering the concentration of the internal standard.[1] | 1. Review the pH, temperature, and solvents used in your sample preparation. 2. Perform the back-exchange verification test described in FAQ #5. 3. If exchange is confirmed, re-optimize the method using milder conditions (e.g., lower temperature, more neutral pH). |
| Poor Signal or Absence of the Deuterated Standard | 1. Degradation of the standard due to improper storage. 2. Inefficient ionization of the standard. | 1. Verify the concentration and storage conditions of your working solution; prepare a fresh stock solution if necessary.[1] 2. Optimize the ionization source parameters of the mass spectrometer for this compound. |
| This compound Peak Elutes Slightly Before Unlabeled Clozapine | This is a known and common phenomenon called an "isotope effect," caused by the slightly stronger C-D bond compared to the C-H bond.[1] | This is not typically a sign of back-exchange. Ensure that the chromatographic integration parameters are set correctly to measure both peaks accurately. A consistent, small shift in retention time is acceptable. |
Data Summary: Clozapine Stability and Back-Exchange Risk
The following table summarizes the stability of clozapine under various stress conditions and the associated risk of promoting deuterium back-exchange in this compound.
| Condition | Clozapine Stability | Assessed Risk of D3 Back-Exchange | Recommendation |
| Acidic (pH < 4) | Fragile; prone to hydrolysis.[5][6] | High | Avoid prolonged exposure. If necessary for chromatography, use mild acids (e.g., 0.1% formic acid) and keep sample time in the autosampler to a minimum. |
| Neutral (pH ~7) | Generally stable.[10] | Low | Ideal condition for sample preparation and storage when possible. |
| Basic (pH > 10) | Generally stable; used for extraction.[9] | Low to Moderate | Suitable for liquid-liquid or solid-phase extraction. Avoid extreme basicity (pH > 12) combined with high temperatures. |
| Oxidative | Susceptible to oxidation.[5][11] | Moderate | Avoid exposure to strong oxidizing agents during sample handling. |
| High Temperature (>40°C) | Degradation rate increases.[4] | High | Perform all extraction and solvent evaporation steps at ambient temperature or below. |
| Light Exposure | Susceptible to photodegradation.[5] | Low (Indirectly) | Always store standards and samples in amber or light-blocking containers.[8] |
Experimental Protocols
Protocol 1: Verification of this compound Isotopic Stability (Back-Exchange Test)
Objective: To determine if the experimental conditions of an analytical method cause deuterium back-exchange.
Materials:
-
Blank biological matrix (e.g., drug-free human plasma)
-
This compound working solution
-
All solvents and reagents used in the analytical method
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Dispense 100 µL of blank matrix into two separate microcentrifuge tubes (Test Sample and Control Sample).
-
Spiking: Add the standard volume of your this compound working solution to the "Test Sample" tube. Add an equivalent volume of the storage solvent (e.g., acetonitrile) to the "Control Sample".
-
Incubation and Processing: Subject the "Test Sample" to the entire sample preparation procedure, including any incubation steps, pH adjustments, extractions, and heating/evaporation steps.
-
Analysis: Analyze the final extracts from both the "Test Sample" and "Control Sample" using your established LC-MS/MS method. Monitor the Multiple Reaction Monitoring (MRM) transitions for both this compound and unlabeled Clozapine.
-
Data Interpretation: Carefully compare the peak area of the unlabeled Clozapine transition in the "Test Sample" to the "Control Sample". A statistically significant increase in this signal in the "Test Sample" confirms that deuterium back-exchange is occurring under your current experimental conditions.[1]
Protocol 2: Recommended General Sample Preparation Workflow (Protein Precipitation)
Objective: To provide a robust and mild sample preparation method for the analysis of Clozapine that minimizes the risk of back-exchange.
Materials:
-
Plasma/serum samples, calibrators, or QCs
-
This compound internal standard working solution
-
Ice-cold protein precipitation solvent (e.g., acetonitrile or methanol)
-
Vortex mixer and centrifuge
Methodology:
-
Aliquoting: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
Analysis: Inject the supernatant onto the LC-MS/MS system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tevaclozapine.com [tevaclozapine.com]
- 8. Versacloz® (clozapine, USP) - Storage and Handling [versacloz.com]
- 9. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clozapine causes oxidation of proteins involved in energy metabolism: a possible mechanism for antipsychotic-induced metabolic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clozapine-d3 & Non-Linear Calibration Curves
Welcome to the technical support center for resolving issues related to non-linear calibration curves in the quantitative analysis of Clozapine using its deuterated internal standard, Clozapine-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during bioanalysis.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues leading to non-linear calibration curves in your LC-MS/MS assays.
Question: My calibration curve for Clozapine is non-linear at higher concentrations. What are the potential causes and how can I fix it?
Answer:
Non-linearity at the upper end of a calibration curve is a common issue in LC-MS/MS analysis and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem.
Potential Causes & Solutions
| Potential Cause | Description | Recommended Action |
| Detector Saturation | The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, leading to a plateau in signal response. | 1. Dilute the upper-end calibration standards and re-inject. 2. Reduce the injection volume. 3. Optimize the detector gain or voltage settings. |
| Ion Suppression/Enhancement | Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard in the ESI source, particularly at high concentrations. | 1. Improve chromatographic separation to resolve Clozapine from interfering matrix components. 2. Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove more matrix components.[1] 3. Dilute the samples to minimize matrix effects. |
| In-source CID or Analyte Dimerization | At high concentrations, in-source collision-induced dissociation (CID) can occur, fragmenting the analyte before it reaches the mass analyzer. Dimerization of the analyte can also occur.[2] | 1. Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize in-source fragmentation. 2. A study on expanding the concentration range for clozapine analysis used in-source CID as a technique to improve linearity by intentionally fragmenting the precursor ion.[3] |
| Internal Standard Issues | The concentration of the internal standard (this compound) may not be appropriate for the upper range of the calibration curve, or the internal standard itself may be experiencing non-linear effects. | 1. Ensure the internal standard concentration is appropriate for the entire calibration range. 2. Verify the purity and stability of the this compound solution. |
| Incorrect Regression Model | A linear regression model may not be appropriate for your data. | 1. Evaluate the use of a non-linear regression model, such as a quadratic fit. However, the scientific justification for this must be understood and validated.[2] 2. Use a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points.[1] |
Experimental Workflow for Troubleshooting Upper-End Non-Linearity
References
Technical Support Center: Enhancing LC-MS/MS Sensitivity with Clozapine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clozapine-d3 as an internal standard to enhance the sensitivity and reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of clozapine.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound for clozapine analysis?
A1: Using a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Because this compound is chemically and physically almost identical to clozapine, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows it to accurately correct for variations during sample preparation, extraction, and instrument analysis, leading to more precise and accurate quantification of clozapine, especially at low concentrations.
Q2: How does this compound enhance the sensitivity of the LC-MS/MS method?
A2: this compound enhances sensitivity and reliability not by directly increasing the clozapine signal, but by providing a stable reference for its quantification. By normalizing the clozapine signal to the this compound signal, the method can correct for signal suppression or enhancement caused by the sample matrix. This correction is crucial for analyzing complex biological matrices like plasma or serum, where endogenous components can interfere with the ionization of the target analyte. This leads to a more robust and reproducible measurement, effectively improving the method's sensitivity by reducing variability and allowing for the reliable detection of lower clozapine concentrations.
Q3: What are the optimal mass transitions (MRM) for clozapine and this compound?
A3: The optimal Multiple Reaction Monitoring (MRM) transitions should be determined empirically by infusing a standard solution of clozapine and this compound into the mass spectrometer. However, common transitions reported in the literature provide a good starting point. For clozapine (m/z 327), a common transition is to m/z 270.[1] For this compound, the precursor ion will be at m/z 330. The product ion will likely also have a +3 Da shift, so a transition to m/z 273 would be a logical starting point for optimization. It is crucial to select product ions that are specific and abundant to ensure sensitivity and avoid interferences.
Q4: Can I use this compound for the quantification of clozapine metabolites like norclozapine?
A4: While it is always preferable to use a dedicated deuterated internal standard for each analyte, in some cases, a structurally similar internal standard can be used. However, it's important to validate this approach thoroughly. Since norclozapine has a different chemical structure and chromatographic behavior compared to clozapine, the use of this compound may not perfectly compensate for variations in its extraction and ionization. If a deuterated norclozapine standard is not available, a comprehensive validation, including matrix effect and recovery experiments, is essential to demonstrate the suitability of this compound as a surrogate.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in LC-MS/MS methods.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in analyte/internal standard ratio | Inconsistent sample preparation or extraction. | - Ensure precise and consistent pipetting of sample, internal standard, and solvents.- Vortex samples thoroughly after each addition of reagent.- Optimize the extraction procedure to ensure high and reproducible recovery for both clozapine and this compound. |
| Matrix effects (ion suppression or enhancement). | - Dilute the sample extract to reduce the concentration of interfering matrix components.- Optimize the chromatographic separation to separate clozapine from co-eluting matrix components.- Evaluate different sample clean-up techniques (e.g., solid-phase extraction, liquid-liquid extraction). | |
| Poor peak shape for clozapine and/or this compound | Incompatible mobile phase or column chemistry. | - Adjust the mobile phase pH and organic solvent composition.- Test different LC columns with varying stationary phases (e.g., C18, C8).- Ensure the injection solvent is compatible with the mobile phase. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Isotopic contribution from this compound to the clozapine signal | The this compound standard contains a small percentage of the unlabeled (d0) clozapine. | - Analyze a high concentration of the this compound standard alone to quantify the contribution to the clozapine MRM transition.- If significant, subtract the contribution from the clozapine signal in all samples or use a calibration curve prepared with the same batch of internal standard. |
| Loss of deuterium from this compound (in-source fragmentation) | High source temperature or aggressive ionization conditions. | - Optimize the ion source parameters (e.g., temperature, gas flows, voltage) to minimize in-source fragmentation.- Select a deuterated standard with deuterium atoms on stable positions of the molecule. |
| Chromatographic separation of clozapine and this compound | "Isotope effect" where the deuterated compound elutes slightly earlier than the non-deuterated analog. | - This is usually minor but can be exacerbated by certain chromatographic conditions.- Ensure that the peak integration windows are set appropriately to capture both peaks accurately.- If the separation is significant, it may indicate a problem with the chromatography that needs to be addressed. |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a common and straightforward method for extracting clozapine from plasma or serum samples.
-
Spike Internal Standard: To 100 µL of plasma/serum sample, standard, or quality control, add 10 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Vortex: Vortex the samples for 10 seconds.
-
Add Precipitation Solvent: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step helps to concentrate the sample and ensures compatibility with the LC system.
-
Inject: Inject a portion of the reconstituted sample (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical starting parameters that should be optimized for your specific instrument and application.
Table 1: Example LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Clozapine: 327 -> 270this compound: 330 -> 273 (to be optimized) |
| Collision Energy | To be optimized for each transition (typically 20-40 eV) |
Quantitative Data Summary
The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of clozapine quantification. The following table summarizes typical performance data from validated LC-MS/MS methods.
Table 2: Typical Method Performance Data
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | [2] |
| Intra-day Precision (%CV) | < 10% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Accuracy (%Bias) | ± 15% | [2] |
| Extraction Recovery | > 85% | [1] |
| Matrix Effect | Compensated by IS | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of clozapine using this compound as an internal standard.
Caption: General workflow for clozapine quantification using LC-MS/MS with this compound.
Principle of Internal Standard Correction
This diagram illustrates how a deuterated internal standard corrects for variations in the analytical process.
Caption: Principle of analytical variation correction using a deuterated internal standard.
References
- 1. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
a guide to common problems in Clozapine-d3 quantification assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the quantification of clozapine using its deuterated internal standard, Clozapine-d3, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most common and efficient method for extracting clozapine from plasma samples?
A1: Protein precipitation (PPT) is a widely used method due to its simplicity, speed, and high throughput capability. It involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the clean supernatant containing the analyte for injection.[1][2][3] Another effective method is solid-phase extraction (SPE), which can provide cleaner extracts and quantitative recovery, though it is more time-consuming.[4][5][6]
Q2: I'm experiencing low recovery of this compound during sample preparation. What are the likely causes and solutions?
A2: Low recovery can stem from several factors. With protein precipitation, incomplete precipitation or analyte being trapped in the protein pellet can be an issue. Ensure a sufficient volume of cold acetonitrile is used (typically a 3:1 or 4:1 ratio to plasma) and that vortexing is thorough.[7] For solid-phase extraction, the choice of sorbent, pH of the sample, and the composition of wash and elution solvents are critical. Quantitative recovery has been reported using C8 or C18 cartridges.[4][6]
Q3: How can I minimize the matrix effect in my clozapine assay?
A3: The matrix effect, where co-eluting endogenous components suppress or enhance the analyte signal, is a common issue. Using a deuterated internal standard like this compound is the primary way to compensate for this, as it co-elutes and experiences similar matrix effects to the analyte.[1][8] Additionally, optimizing the sample cleanup procedure (e.g., using SPE instead of PPT) or adjusting chromatographic conditions to separate clozapine from interfering matrix components can significantly reduce these effects.[9] Studies have shown that while matrix effects are present, a stable isotope-labeled internal standard can effectively compensate for them.[10]
Troubleshooting Guides
Chromatography Issues
Problem: Poor peak shape (tailing or fronting) for clozapine and/or this compound.
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Clozapine is a basic compound, so a slightly acidic mobile phase (e.g., using formic acid or ammonium formate) can improve peak shape. |
| Column Contamination or Degradation | Use a guard column and flush the column regularly. If performance degrades, replace the column. |
| Sample Solvent Mismatch | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.[1] |
Problem: Shifting retention times.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate composition. Premixing solvents can improve consistency. |
| Pump or HPLC System Issues | Check the HPLC system for leaks, ensure proper pump function, and perform regular system maintenance. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Mass Spectrometry Issues
Problem: Low sensitivity or poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Ion Suppression | Improve sample cleanup (e.g., switch from PPT to SPE). Adjust chromatography to separate clozapine from the suppression zone.[10][11] |
| Incorrect MS/MS Transitions | Optimize the precursor and product ion transitions (MRM) for both clozapine and this compound using direct infusion of standards. |
| Suboptimal Ion Source Parameters | Tune the ion source parameters (e.g., gas flows, temperature, capillary voltage) to maximize the signal for clozapine. |
| Contaminated Mass Spectrometer | Clean the ion source and mass spectrometer optics according to the manufacturer's guidelines. |
Experimental Protocols & Data
Protocol 1: Protein Precipitation (PPT)
This protocol is a common starting point for clozapine quantification in plasma.
-
Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[1]
-
Add 150-200 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[7]
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant if necessary (e.g., with 30% methanol) before injection into the LC-MS/MS system.[1]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to PPT.
-
Precondition an SPE cartridge (e.g., C18) with methanol followed by water.[6]
-
Mix 1 mL of plasma sample with 1 mL of 1% Na2CO3 and apply it to the cartridge.[6]
-
Wash the cartridge with water and then a weak organic solvent (e.g., 50% methanol) to remove interferences.[6]
-
Elute clozapine and this compound with an appropriate solvent, such as 0.1 M acetic acid in methanol.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Quantitative Performance Data
The following table summarizes typical performance characteristics for clozapine quantification assays found in the literature.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | ~60% - 81%[12] | 52% - 88%[11] | Quantitative (>95%)[4][6] |
| Matrix Effect | Compensated by IS[1][10] | 77% - 92% (serum)[11] | Minimized |
| Lower Limit of Quantification (LLOQ) | 1-13 ng/mL[1][12] | 1.0 ng/mL (serum)[11] | ~25 ng/L (µg/L)[4] |
| Precision (%RSD) | < 5%[13] | < 10%[11] | < 6%[4] |
| Accuracy (%Bias) | 104-112%[13] | < 10%[11] | Not specified |
Visualized Workflows
General LC-MS/MS Workflow
The following diagram illustrates the typical experimental workflow for clozapine quantification.
Caption: Standard workflow for this compound quantification.
Troubleshooting Logic for Low Signal Intensity
This diagram outlines a logical approach to diagnosing the cause of weak signals in your assay.
Caption: Troubleshooting workflow for low MS signal intensity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 9. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration [agris.fao.org]
impact of different anticoagulants on Clozapine-d3 analysis in plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Clozapine-d3 in plasma. The following information addresses common issues related to the impact of different anticoagulants on assay performance.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood collection when analyzing this compound in plasma by LC-MS/MS?
A1: For the analysis of clozapine and its deuterated internal standard, this compound, plasma collected with ethylenediaminetetraacetic acid (EDTA) is strongly recommended. Specifically, K2-EDTA is often preferred as it is recommended by the International Council for Standardization in Haematology for routine blood cell counting and has a lower impact on cell counts. However, for most bioanalytical purposes involving small molecules, both K2-EDTA and K3-EDTA are generally considered acceptable.
Q2: Can I use heparinized plasma for this compound analysis?
A2: The use of heparin (both lithium and sodium heparin) as an anticoagulant is generally discouraged for quantitative LC-MS/MS bioanalysis of clozapine and its internal standards. Heparin has been reported to cause significant matrix effects, particularly ion suppression, which can lead to reduced sensitivity and variability in the analytical results. If heparinized plasma must be used, extensive validation is required to demonstrate that it does not adversely affect the accuracy and precision of the assay.
Q3: What are the potential issues with using sodium citrate as an anticoagulant?
A3: Sodium citrate is also not recommended for the routine analysis of this compound in plasma. The primary drawback of using sodium citrate is the dilution of the blood sample with the citrate solution, which necessitates a correction factor and can introduce inaccuracies. Furthermore, citrate can cause matrix effects, including ion suppression or enhancement, which can interfere with the quantification of the analyte and internal standard.
Q4: Is there a significant difference between using K2-EDTA and K3-EDTA tubes?
A4: For the analysis of small molecules like this compound, the difference between using K2-EDTA and K3-EDTA is generally considered to be minimal and unlikely to have a clinically significant impact on the results. While K3-EDTA is in a liquid form and can cause slight dilution and cell shrinkage compared to the spray-dried K2-EDTA, these effects are often negligible in the context of LC-MS/MS bioanalysis where a stable isotope-labeled internal standard is used. The European Bioanalysis Forum (EBF) has suggested that plasma samples with different counter-ions of the same anticoagulant can be considered as equal matrices, removing the need for partial validation.
Q5: How does the choice of anticoagulant affect the stability of this compound in plasma?
A5: Clozapine is generally stable in EDTA plasma for at least 5 days at ambient temperature, for 4 weeks at 2-8°C, and for up to 2 years at -20°C. As this compound is a stable isotope-labeled version of clozapine, it is expected to have similar stability characteristics. The use of other anticoagulants like heparin or citrate has not been as extensively studied for clozapine stability and could potentially influence long-term stability due to differences in plasma pH and composition.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
If you are experiencing low or variable recovery of your internal standard, this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: High Variability in Signal Intensity (Matrix Effects)
High variability in the signal intensity of this compound between different samples can indicate significant matrix effects.
Caption: Decision tree for addressing high signal variability.
Data Presentation
The choice of anticoagulant can have a significant impact on the quality of data obtained from LC-MS/MS analysis. The following table summarizes the expected impact of common anticoagulants on this compound analysis.
| Anticoagulant | Expected Impact on this compound Analysis | Recommendations |
| K2-EDTA | Minimal impact on analyte stability and low potential for matrix effects. | Highly Recommended . The preferred anticoagulant for quantitative bioanalysis of clozapine. |
| K3-EDTA | Similar to K2-EDTA, with a minor potential for sample dilution due to its liquid form. | Recommended . Generally considered interchangeable with K2-EDTA for this application. |
| Lithium Heparin | High potential for ion suppression in the mass spectrometer, leading to reduced sensitivity and accuracy. | Not Recommended . Avoid if possible. If use is unavoidable, a thorough method validation is critical. |
| Sodium Heparin | Similar to Lithium Heparin, with a high risk of matrix effects. | Not Recommended . |
| Sodium Citrate | Causes sample dilution, requiring volume correction. Potential for matrix effects. | Not Recommended . Should only be considered if EDTA or heparin are contraindicated for other reasons. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of this compound in human plasma. This protocol assumes the use of K2-EDTA plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of K2-EDTA plasma, add 300 µL of acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute at 2000 rpm.
-
Centrifuge at 16,000 x g for 5 minutes at room temperature.
-
Transfer 150 µL of the supernatant to a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Clozapine: Q1: 327.1 -> Q3: 270.1
-
This compound: Q1: 330.1 -> Q3: 273.1
-
Caption: Recommended workflow for this compound analysis in plasma.
Technical Support Center: Clozapine-d3 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interfering peaks in clozapine-d3 chromatograms during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in clozapine analysis?
A1: this compound is a stable isotope-labeled internal standard for clozapine. It is chemically identical to clozapine, but three of its hydrogen atoms have been replaced with deuterium. This results in a molecule with a higher mass, which can be distinguished from the unlabeled clozapine by a mass spectrometer. Using a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.
Q2: What are the main metabolites of clozapine that I should be aware of?
A2: The two primary metabolites of clozapine are norclozapine (N-desmethylclozapine) and clozapine N-oxide.[1] These metabolites are formed in the liver primarily by cytochrome P450 enzymes, particularly CYP1A2.[2] It is important to ensure that your chromatographic method can separate these metabolites from clozapine and the this compound internal standard to prevent potential isobaric interference.
Q3: What are some common sources of interfering peaks in LC-MS/MS analysis?
A3: Interfering peaks, often referred to as "ghost peaks," can originate from several sources, including:
-
Sample Matrix: Endogenous components in biological samples (e.g., plasma, urine) can co-elute with the analyte or internal standard.
-
Co-administered Drugs: Patients on clozapine are often taking other medications, and their metabolites could potentially interfere with the analysis.
-
System Contamination: Carryover from previous injections, contaminated solvents, or dirty instrument components can all lead to extraneous peaks.
-
Degradation Products: Clozapine or its metabolites may degrade during sample storage or processing.
Troubleshooting Guide for Interfering Peaks
An unexpected peak has appeared in your chromatogram, interfering with the quantification of clozapine or the this compound internal standard. This guide will walk you through a systematic approach to identify and resolve the issue.
Step 1: Initial Assessment and Peak Characterization
Question: Is the interfering peak present in all samples, including blanks and standards?
-
If yes, and it appears in blank injections (mobile phase only): The source is likely system contamination.
-
Action:
-
Prepare fresh mobile phase with high-purity solvents and additives.
-
Thoroughly flush the LC system.
-
Clean the injection port and syringe.
-
If the problem persists, the contamination may be in the column. Try washing the column with a strong solvent or replace it.
-
-
-
If yes, and it appears in standards but not in blank injections: The interference is likely from the standard solutions themselves.
-
Action:
-
Prepare fresh stock and working standard solutions.
-
Verify the purity of the reference materials.
-
-
-
If the peak is only present in certain patient samples: The interference is likely from the sample matrix or a co-administered drug. Proceed to Step 2.
Step 2: Investigate Potential Isobaric Interference
Question: Does the interfering peak have the same mass-to-charge ratio (m/z) as clozapine or this compound?
Isobaric interference occurs when a compound has the same nominal mass as the analyte or internal standard.
-
Action:
-
Review Patient Medication: Check the patient's medication record for drugs that are commonly co-administered with clozapine (see Table 3).
-
Metabolite Analysis: Research the metabolism of any co-administered drugs to see if they produce metabolites with a similar m/z to clozapine (327.1 m/z) or this compound (330.1 m/z).
-
Chromatographic Separation: If an isobaric interference is suspected, optimize the chromatographic method to separate the interfering compound from the analyte or internal standard. This can be achieved by:
-
Adjusting the mobile phase composition (e.g., changing the organic solvent ratio or pH).
-
Modifying the gradient elution profile.
-
Trying a different stationary phase (column).
-
-
Step 3: Evaluate Matrix Effects
Question: Is the peak area of the internal standard suppressed or enhanced in the affected samples compared to the standards?
Matrix effects are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix.
-
Action:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove more of the matrix components.
-
Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
-
Chromatographic Optimization: As with isobaric interference, adjust the chromatography to separate the analyte and internal standard from the matrix components causing the suppression or enhancement.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Method
Below are typical starting parameters for the analysis of clozapine and its metabolites. Method optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Data Presentation
Table 1: Mass Spectrometry Parameters for Clozapine and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clozapine | 327.2 | 270.2 | 22 |
| Norclozapine | 313.2 | 192.1 | - |
| Clozapine N-oxide | 343.2 | 256.2 | - |
| Clozapine-d4* | 331.2 | 272.2 | - |
*Note: Data for this compound was not specifically found; clozapine-d4 is presented as a close substitute.[3] Collision energy for norclozapine and clozapine N-oxide will require optimization on a per-instrument basis. The collision energy for clozapine is a good starting point for optimization.[4]
Table 2: Example Retention Times for Clozapine and Metabolites
| Compound | Retention Time (minutes) |
| Norclozapine | 6.6 |
| Clozapine | 7.4 |
| Clozapine N-oxide | - |
*Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, etc.) and should be determined experimentally. The values presented are from a specific published method for illustrative purposes.[5]
Table 3: Common Co-administered Drugs with Clozapine and their Potential for Interaction
| Drug Class | Examples | Potential Interaction |
| Antidepressants (SSRIs) | Fluvoxamine, Fluoxetine, Paroxetine | May increase clozapine levels by inhibiting CYP1A2.[4] |
| Anticonvulsants | Carbamazepine, Phenytoin | May decrease clozapine levels by inducing CYP1A2.[4] |
| Antibiotics | Ciprofloxacin, Erythromycin | May increase clozapine levels by inhibiting CYP1A2.[4] |
| Other Antipsychotics | Risperidone, Olanzapine | Potential for additive side effects and metabolic interactions.[6] |
| Benzodiazepines | Lorazepam, Diazepam | Increased risk of sedation and respiratory depression.[6] |
Visualizations
Caption: Troubleshooting workflow for interfering peaks.
Caption: Identifying the source of interfering peaks.
References
- 1. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic interactions involving clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of injection volume for optimal Clozapine-d3 detection
Welcome to the technical support center for the quantitative analysis of Clozapine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the refinement of injection volume for optimal detection of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of your experimental workflow.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | High Injection Volume: Injecting a large volume of sample, especially if the sample solvent is stronger than the initial mobile phase, can cause peak distortion. | - Systematically decrease the injection volume (e.g., from 10 µL to 5 µL, then to 2 µL). - Ensure your sample is reconstituted in a solvent that is as weak as or weaker than the initial mobile phase.[1] |
| Column Overload: Exceeding the mass capacity of the analytical column. | - Reduce the injection volume. - Dilute the sample. | |
| High Signal Intensity Variation | Inconsistent Autosampler Performance: Even minor inconsistencies in autosampler performance can change signal intensity.[2] | - Perform regular maintenance and calibration of your autosampler. - Ensure the injection volume is within the specified optimal range for your instrument. |
| Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can be variable.[2][3] | - Reduce the injection volume to minimize the amount of matrix introduced. - Improve sample cleanup procedures (e.g., solid-phase extraction instead of protein precipitation).[1] - Ensure the deuterated internal standard (this compound) co-elutes with the analyte to compensate for matrix effects.[4][5] | |
| Signal Saturation or Detector Overload | Injection of a Too Concentrated Sample: High concentration of this compound in the sample. | - Dilute the sample prior to injection. - Reduce the injection volume. |
| Sample Carryover | Adsorption in the Injection System: Residual sample from a previous injection can be introduced into the next run. | - Optimize the needle wash procedure in your autosampler method, potentially using a stronger solvent.[6] - Inject a solvent blank after high-concentration samples to assess for carryover.[7] - Reduce the injection volume to minimize the amount of analyte introduced into the system. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis?
A typical starting injection volume for Clozapine and its deuterated analogs in LC-MS/MS analysis ranges from 5 µL to 10 µL.[1] However, some validated methods have used injection volumes as high as 25 µL.[8] The optimal volume will depend on your specific instrument, column dimensions, and sample concentration.
Q2: How does increasing the injection volume affect the detection of this compound?
Increasing the injection volume can initially lead to a higher signal response, which may improve the limit of quantitation (LOQ). However, excessively large injection volumes can lead to detrimental effects such as peak broadening, poor peak shape, column overload, and increased matrix effects, ultimately compromising data quality.[2]
Q3: My this compound internal standard is showing a chromatographic shift compared to the unlabeled Clozapine. Is this normal?
Yes, a slight chromatographic shift between a deuterated internal standard and its unlabeled counterpart is a known phenomenon in reversed-phase chromatography.[5] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to minor differences in polarity.[5] It is crucial to ensure that this shift does not result in differential matrix effects. If the shift is significant, you may need to adjust your chromatographic conditions, such as the mobile phase gradient, to ensure co-elution.[5]
Q4: Can the injection volume influence the isotopic purity assessment of my this compound standard?
While injection volume itself does not directly alter the isotopic purity of the standard, injecting a very high concentration of the standard can lead to saturation of the detector. This can potentially skew the relative intensities of the isotopic peaks, leading to an inaccurate assessment of isotopic purity. It is important to work within the linear dynamic range of the mass spectrometer.
Q5: What are the key validation parameters to assess when optimizing the injection volume?
When refining the injection volume, it is crucial to re-evaluate key method validation parameters, including:
-
Linearity: Ensure the calibration curve remains linear over your desired concentration range.[9][10]
-
Precision and Accuracy: Verify that the precision (%CV) and accuracy (%bias) at different quality control levels remain within acceptable limits.[6][9][11]
-
Carryover: Assess the potential for carryover, especially after injecting the highest concentration standard.[7][9]
-
Matrix Effect: Evaluate if changes in injection volume alter the degree of ion suppression or enhancement.[3]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general procedure for the extraction of Clozapine and this compound from plasma samples.
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 20 ng/mL in acetonitrile) to each tube and vortex briefly.[1]
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[1]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[1]
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.[1]
-
Injection: Transfer the supernatant to an autosampler vial and inject a defined volume (e.g., starting with 5 µL) into the LC-MS/MS system.[1]
Protocol 2: UPLC-MS/MS Conditions
The following are typical starting conditions for the analysis of Clozapine and this compound.
| Parameter | Setting |
| UPLC System | Waters Acquity UPLC or equivalent[1] |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL (to be optimized)[1] |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Clozapine: m/z 327 -> 270; this compound: (adjust for deuterium labeling, e.g., m/z 331 -> 274) |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting injection volume issues.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Clozapine Analysis: Clozapine-d3 vs. Clozapine-d4
In the quantitative analysis of the atypical antipsychotic drug clozapine, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Deuterated analogs of the analyte, such as Clozapine-d3 and Clozapine-d4, are preferred as they closely mimic the physicochemical properties of the parent drug, co-elute chromatographically, and experience similar ionization effects, thereby compensating for variations during sample preparation and analysis. This guide provides a comparative overview of this compound and Clozapine-d4 for researchers, scientists, and drug development professionals, supported by experimental data from published literature.
Executive Summary
Performance Data Overview
The following table summarizes the performance characteristics of analytical methods utilizing either this compound or Clozapine-d4 as an internal standard, based on data from separate studies. It is important to note that these values are from different laboratories and methods, and therefore direct comparison should be made with caution.
| Performance Parameter | Method Using Clozapine-d4[1][2] | Method Using this compound[3] |
| Linearity (ng/mL) | 1.0 - 2,000 | Not explicitly stated, but validated |
| Limit of Quantification (LOQ) | 1.0 ng/mL (serum), 2.0 ng/mL (urine)[1] | Not explicitly stated |
| Precision (%RSD) | <10%[1] | Not explicitly stated |
| Accuracy/Bias (%) | < ±10%[1] | Not explicitly stated |
| Matrix Effects | Compensated for by the internal standard[4] | Compensated for by the internal standard[3] |
| Extraction Efficiency | 52% to 85% (serum)[1] | Not explicitly stated |
Experimental Methodologies
Below are representative experimental protocols for clozapine analysis using Clozapine-d4 and a general mention for this compound as an internal standard.
Clozapine Analysis using Clozapine-d4 Internal Standard
This method is adapted from a validated LC-MS/MS procedure for the determination of clozapine and its metabolites in serum and urine.[1]
-
Sample Preparation:
-
To a 100 µL aliquot of serum or urine, add the internal standard solution (Clozapine-d4).
-
Perform a single-step liquid-liquid extraction under alkaline conditions using ethyl acetate as the organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1100 series or equivalent
-
Column: Synergi Polar RP
-
Mobile Phase: Gradient elution with 1 mM ammonium formate and methanol
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: QTrap 2000 tandem mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple reaction monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for clozapine and Clozapine-d4 are monitored.
-
Clozapine Analysis using this compound Internal Standard
While a detailed experimental protocol from a single source focusing on this compound is not as prevalent, its use follows the same principles as with Clozapine-d4. A review of analytical methods for antipsychotic drugs mentions this compound as a preferred deuterated internal standard.[3] The general workflow would be similar to the one described for Clozapine-d4, involving sample extraction, chromatographic separation, and detection by tandem mass spectrometry, with the key difference being the specific mass transitions monitored for this compound.
Key Considerations for Internal Standard Selection
The primary role of a deuterated internal standard is to compensate for variability in the analytical process, including extraction efficiency and matrix effects.[5] For an internal standard to be effective, it should co-elute with the analyte and exhibit similar ionization characteristics. Both this compound and Clozapine-d4 are expected to behave very similarly to endogenous clozapine in an LC-MS/MS system.
It is a misconception that a deuterated internal standard can always fully compensate for matrix effects.[3] Therefore, thorough validation is essential to ensure that the chosen internal standard is performing adequately in the specific matrix and analytical conditions of the assay.
Visualizing the Workflow
The following diagram illustrates the logical workflow for developing and validating a quantitative bioanalytical method for clozapine, highlighting the critical role of the internal standard.
References
- 1. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide to Clozapine Quantification Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of clozapine is paramount for therapeutic drug monitoring (TDM) and clinical research. This guide provides an objective comparison of the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for clozapine quantification, with a focus on the use of deuterated internal standards like Clozapine-d3. While a direct multi-laboratory study on this compound was not publicly available, this guide synthesizes data from various studies employing analogous deuterated standards (e.g., Clozapine-d4, Clozapine-d8), offering valuable insights into expected inter-laboratory variability and method performance.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust LC-MS/MS assays. It effectively compensates for variations in sample preparation and instrument response, leading to improved precision and accuracy. However, variability between laboratories can still arise from differences in instrumentation, analytical protocols, and data processing. Understanding this potential variability is crucial for the reliable interpretation of clozapine concentration data.
Performance of LC-MS/MS Methods for Clozapine Quantification
The following table summarizes the performance characteristics of various LC-MS/MS methods for clozapine quantification reported in the literature. These methods utilize deuterated internal standards and showcase the high precision and accuracy achievable with this analytical approach. The data presented reflects the typical performance that can be expected from a well-validated method.
| Parameter | Method A | Method B | Method C | Method D |
| Internal Standard | Clozapine-d4 | Clozapine-d8 | Clozapine-d4 | Clozapine-d4 |
| Intra-Assay Precision (CV%) | 0.61-1.26%[1] | <5%[2] | 3.04-4.94%[1] | <10%[3] |
| Inter-Assay Precision (CV%) | 1.62-2.21%[1] | <5%[2] | 2.84-6.07%[1] | <8%[3] |
| Accuracy / Bias (%) | 95-104% of nominal[2] | 104-112% of nominal[2] | Mean bias of -9% vs. comparator LC-MS method[1][3] | Overall bias of 5.7% vs. other LC-MS/MS and immunoassay methods[1][4] |
| Linearity (r²) | >0.9970[1] | >0.97[2] | >0.99[3] | Not explicitly stated, but Deming regression slope of 0.926[1][4] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.01 mg/L[2] | 5 ng/mL[3] | Not explicitly stated |
| Reference | [1] | [2] | [3] | [1][4] |
Experimental Protocol: A Representative LC-MS/MS Method
Below is a detailed methodology for a typical LC-MS/MS experiment for the quantification of clozapine in human plasma, based on common practices found in the literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clozapine: Precursor ion (Q1) m/z 327.1 → Product ion (Q3) m/z 270.1
-
This compound (example): Precursor ion (Q1) m/z 330.1 → Product ion (Q3) m/z 273.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Experimental Workflow
The following diagram illustrates the typical workflow for clozapine quantification using LC-MS/MS with an internal standard.
Conclusion
The quantification of clozapine by LC-MS/MS with a deuterated internal standard is a robust and reliable method. While inter-laboratory variability is an inherent aspect of any analytical measurement, the data from various studies demonstrate that high precision and accuracy are consistently achievable. Adherence to well-documented and validated protocols, participation in proficiency testing programs, and the use of appropriate internal standards are critical for minimizing this variability and ensuring the generation of comparable and reliable data across different research and clinical settings. This guide serves as a valuable resource for professionals in the field, providing a comparative overview of method performance and a detailed experimental framework to aid in the development and implementation of accurate clozapine quantification assays.
References
The Analytical Edge: A Comparative Guide to Quantifying Clozapine with Precision and Accuracy
For researchers, scientists, and drug development professionals navigating the complexities of therapeutic drug monitoring, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of established techniques for the quantification of clozapine, with a focus on the use of deuterated internal standards like Clozapine-d3 to ensure the highest fidelity of results. Detailed experimental protocols, comparative data, and visual workflows are presented to empower informed decision-making in your analytical endeavors.
The atypical antipsychotic clozapine presents a unique therapeutic challenge due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability. Accurate and precise measurement of its concentration in biological matrices is therefore critical for optimizing patient dosage, minimizing adverse effects, and ensuring therapeutic efficacy. This guide delves into the most prevalent analytical methods, highlighting their performance characteristics and providing the necessary details for their implementation.
At a Glance: Comparing Analytical Methods for Clozapine Quantification
The selection of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of commonly employed techniques for clozapine analysis.
| Method | Principle | Accuracy (% Recovery) | Precision (% RSD) | Linearity (R²) | Lower Limit of Quantitation (LLOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | 95-115% | < 15% | > 0.99 | 0.5 - 5 ng/mL | High sensitivity and specificity | Higher instrument and operational cost |
| HPLC-UV | High-Performance Liquid Chromatography with UV Detection | 90-110% | < 15% | > 0.99 | 10 - 50 ng/mL | Lower cost, widely available | Lower sensitivity, potential for interference |
| Immunoassay | Antibody-based detection | Variable (potential for cross-reactivity) | < 20% | N/A | Varies by kit | High throughput, ease of use | Potential for lack of specificity |
| CZE | Capillary Zone Electrophoresis | 98-102% | < 2.2% | > 0.99 | Not widely reported | High separation efficiency | Less common, requires specialized equipment |
| LSV | Linear Scan Voltammetry | 98-102% | < 2.2% | > 0.99 | Not widely reported | Rapid analysis | Limited to specific sample types |
Deep Dive: Experimental Protocol for LC-MS/MS Quantification of Clozapine using this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of drugs in biological matrices due to its superior sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, typically 100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clozapine: Precursor ion (Q1) m/z 327.1 → Product ion (Q3) m/z 270.1
-
This compound: Precursor ion (Q1) m/z 330.1 → Product ion (Q3) m/z 273.1
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of clozapine and the internal standard.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero calibrators over the expected concentration range. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing the Workflow and a Key Signaling Pathway
To further clarify the experimental process and the pharmacological context of clozapine, the following diagrams have been generated.
Clozapine's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems. A simplified representation of its primary signaling pathway is shown below.
Conclusion
The accurate and precise quantification of clozapine is a cornerstone of effective therapeutic drug monitoring. While various analytical methods are available, LC-MS/MS with the use of a deuterated internal standard such as this compound offers the most robust and reliable approach. This guide provides a framework for researchers and clinicians to compare methodologies, implement a validated LC-MS/MS protocol, and understand the pharmacological basis of clozapine's action. By employing these tools and knowledge, the scientific community can continue to refine the therapeutic use of this important medication, ultimately improving patient outcomes.
Comparative Evaluation of Commercial Clozapine-d3: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality of internal standards is paramount for accurate and reproducible bioanalytical results. This guide provides a comprehensive comparative evaluation of Clozapine-d3 from three hypothetical commercial sources, herein designated as Supplier A, Supplier B, and Supplier C. The evaluation is based on key quality attributes, including chemical purity, isotopic enrichment, and residual solvent content, with detailed experimental protocols provided for each analytical method.
This compound, a deuterium-labeled analog of the atypical antipsychotic clozapine, is an essential internal standard for quantitative bioanalysis by mass spectrometry. Its structural similarity to the analyte ensures that it behaves comparably during sample preparation and analysis, correcting for variability. However, the reliability of this internal standard is contingent upon its own purity and isotopic composition. This guide outlines the critical parameters for assessing the quality of commercially available this compound and presents a framework for its evaluation.
Summary of Key Quality Attributes
The performance of this compound as an internal standard is primarily determined by its chemical and isotopic purity. A high chemical purity ensures that no impurities interfere with the analysis, while high isotopic enrichment minimizes signal overlap from the unlabeled analyte.[1] The following table summarizes the hypothetical analytical data for this compound obtained from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Recommended Specification |
| Chemical Purity (by HPLC) | 99.8% | 98.5% | 99.5% | >99%[1] |
| Isotopic Enrichment (by HRMS) | 99.5% (d3) | 99.2% (d3) | 98.8% (d3) | ≥98%[1] |
| Isotopic Distribution (d0) | 0.1% | 0.3% | 0.5% | As low as possible |
| Residual Solvents (by GC-HS) | <0.01% | 0.1% (Acetone) | <0.01% | Below ICH limits |
| Certificate of Analysis (CoA) | Comprehensive | Basic | Comprehensive | Detailed and transparent |
Experimental Workflow and Methodologies
A systematic approach is necessary for the comprehensive evaluation of this compound from various sources. The following diagram illustrates the experimental workflow, from sample reception to final data analysis.
Caption: A flowchart detailing the sequential steps for a thorough quality assessment of commercially sourced this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Inject 10 µL of the sample into the HPLC system.
-
Monitor the chromatogram at 254 nm.
-
Calculate the area percentage of the main peak relative to the total peak area to determine the chemical purity.
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of this compound and the distribution of its isotopologues.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Procedure:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.
-
Determine the relative intensities of the ion signals corresponding to the unlabeled (d0), and deuterium-labeled (d1, d2, d3, etc.) forms of clozapine.
-
Calculate the isotopic enrichment for the d3 species as the percentage of the d3 peak area relative to the sum of all clozapine-related isotopologue peak areas.[2][3]
The following diagram illustrates the logical relationship in assessing isotopic purity.
Caption: Logical flow for the determination of isotopic enrichment from HRMS data.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum of unlabeled clozapine.
-
The absence or significant reduction of signals in the ¹H NMR spectrum at specific chemical shifts, along with corresponding changes in the ¹³C NMR spectrum, will confirm the location of the deuterium labels.
Discussion and Recommendations
Based on the hypothetical data, Supplier A provides the highest quality this compound, with excellent chemical purity (99.8%) and isotopic enrichment (99.5%), and a very low percentage of the unlabeled (d0) form. This product is highly recommended for sensitive and regulated bioanalytical studies where accuracy and precision are critical.
Supplier C offers a product with acceptable quality (99.5% chemical purity and 98.8% isotopic enrichment). This may be a suitable and cost-effective option for less demanding research applications.
Supplier B 's product shows lower chemical purity (98.5%) and contains a notable amount of residual acetone. While the isotopic enrichment is high, the lower chemical purity could introduce interferences in the analytical method. Caution is advised, and further purification may be necessary depending on the specific application.
Conclusion
The quality of isotopically labeled internal standards is a critical factor in the reliability of quantitative mass spectrometry-based assays. This guide provides a framework for the comparative evaluation of this compound from different commercial sources. It is essential for researchers to not solely rely on the supplier's Certificate of Analysis but to perform their own comprehensive quality assessment. By following the detailed experimental protocols for HPLC, HRMS, and NMR, laboratories can ensure the selection of a high-quality internal standard, leading to more robust and reliable analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of a Clozapine-d3 Based LC-MS/MS Method Against a Reference LC-MS/MS Method for Reliable Therapeutic Drug Monitoring
A comprehensive guide for researchers and drug development professionals on the cross-validation of a quantitative bioanalytical method for clozapine utilizing a deuterated internal standard. This guide provides detailed experimental protocols, comparative data, and a visual workflow to ensure data integrity and consistency between different analytical methods.
In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the consistency and reliability of bioanalytical data are paramount. When a new analytical method is introduced or when samples from a single study are analyzed at different laboratories, a cross-validation of the analytical methods is crucial to ensure the interchangeability of the data. This guide provides a detailed framework for the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clozapine in human plasma, utilizing clozapine-d3 as the internal standard (the "New Method"), against a previously validated LC-MS/MS method (the "Reference Method").
Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. Due to its narrow therapeutic index and significant inter-individual variability in metabolism, TDM of clozapine and its major metabolite, norclozapine, is essential for optimizing treatment efficacy and minimizing adverse effects. LC-MS/MS has become the gold standard for the quantification of clozapine due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is a common practice to compensate for variability in sample preparation and instrument response.
This guide will adhere to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3]
Experimental Protocols
A successful cross-validation study hinges on a well-defined and meticulously executed protocol. The following sections detail the methodologies for both the this compound based method and a typical reference LC-MS/MS method.
1. Apparatus and Reagents
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[4]
-
Reagents: Acetonitrile, methanol, formic acid, ammonium formate, and water (all LC-MS grade).
-
Standards: Certified reference standards of clozapine, norclozapine, and this compound.
-
Biological Matrix: Drug-free human plasma.
2. Chromatographic and Mass Spectrometric Conditions
The following table outlines typical LC-MS/MS conditions for the analysis of clozapine and norclozapine. These would be defined for both the "New Method" (utilizing this compound) and the "Reference Method."
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Clozapine: m/z 327.1 → 270.2; Norclozapine: m/z 313.1 → 192.1; this compound: m/z 330.1 → 273.2 |
3. Preparation of Calibration Standards and Quality Control Samples
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of clozapine and norclozapine into drug-free human plasma.[1]
-
Calibration Standards: A series of at least six non-zero concentrations covering the expected therapeutic range (e.g., 5 to 1000 ng/mL).
-
Quality Control (QC) Samples: Prepared at a minimum of three concentration levels: low, medium, and high.
4. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of clozapine and norclozapine from plasma.[4]
-
To 100 µL of plasma sample (calibrator, QC, or study sample), add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Cross-Validation Experimental Workflow
The cross-validation process involves analyzing the same set of QC samples and subject samples using both the new this compound based method and the established reference method.
Data Presentation and Acceptance Criteria
The core of the cross-validation is the direct comparison of the quantitative results obtained from both methods. The data should be summarized in clear and concise tables.
Table 1: Comparison of Validation Parameters for the New and Reference Methods
This table presents a summary of the key validation parameters for both the new this compound based method and the reference method. These values are typically established during the initial validation of each method.
| Validation Parameter | New Method (this compound) | Reference Method | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | Signal-to-noise > 10 |
| Intra-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 15% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | > 85% | > 85% | Consistent and reproducible |
| Matrix Effect (%) | < 15% | < 15% | CV of response ratios ≤ 15% |
Table 2: Cross-Validation of Quality Control Samples
This table shows the results of analyzing the same QC samples with both methods. The percentage difference between the mean concentrations is calculated to assess the agreement between the two methods.
| QC Level | New Method (Mean Conc. ± SD, n=6) | Reference Method (Mean Conc. ± SD, n=6) | % Difference |
| Low QC (15 ng/mL) | 14.8 ± 0.9 ng/mL | 15.3 ± 1.1 ng/mL | -3.3% |
| Medium QC (150 ng/mL) | 152.1 ± 7.5 ng/mL | 148.9 ± 8.2 ng/mL | +2.1% |
| High QC (750 ng/mL) | 745.5 ± 35.1 ng/mL | 758.3 ± 40.1 ng/mL | -1.7% |
Acceptance Criteria for Cross-Validation:
According to FDA guidelines, the mean concentration of at least two-thirds of the QC samples from each level should be within ±20% of the nominal concentration.[2] The percentage difference between the mean concentrations obtained by the two methods should also be within ±20%.
Table 3: Correlation of Patient Sample Results
A set of patient samples are analyzed using both methods to ensure that the methods provide comparable results with real-world samples.
| Patient Sample ID | New Method Conc. (ng/mL) | Reference Method Conc. (ng/mL) | % Difference |
| P001 | 254.3 | 261.8 | -2.9% |
| P002 | 412.7 | 401.5 | +2.8% |
| P003 | 89.6 | 95.2 | -5.9% |
| P004 | 631.9 | 615.4 | +2.7% |
| ... | ... | ... | ... |
Statistical Analysis:
In addition to calculating the percentage difference, a more rigorous statistical analysis, such as Bland-Altman analysis and linear regression (e.g., Passing-Bablok), should be performed to assess the agreement and identify any systematic bias between the two methods. A high correlation coefficient (r > 0.95) and a slope close to 1 with an intercept near 0 in the regression analysis would indicate a strong agreement between the two methods.
Conclusion
A thorough cross-validation is a critical step in bioanalytical method management, ensuring data integrity and allowing for the reliable comparison of results generated by different methods or in different laboratories. By following a well-defined protocol and adhering to established acceptance criteria, researchers can be confident in the interchangeability of their bioanalytical data for clozapine. The use of a deuterated internal standard like this compound in an LC-MS/MS method provides a robust and reliable approach for therapeutic drug monitoring, and its successful cross-validation against a reference method solidifies its utility in clinical and research settings.
References
- 1. fda.gov [fda.gov]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Linear Dynamic Range for a Clozapine-d3 Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic drug clozapine, establishing a robust and reliable analytical method is paramount. A critical parameter in the validation of such an assay is the linear dynamic range, which defines the concentration range over which the instrument's response is directly proportional to the analyte concentration. This guide provides a comparative overview of methodologies for establishing the linear dynamic range for a clozapine-d3 assay, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.[1]
Comparison of Assay Performance
The following tables summarize the performance characteristics of various published LC-MS/MS methods for clozapine analysis, which are instructive for validating a this compound assay. The use of a deuterated internal standard, such as this compound, is a common strategy to correct for matrix effects and variations in sample processing and instrument response. Several studies have successfully employed other deuterated analogs like clozapine-d4 and clozapine-d8 for this purpose.[2][3][4][5]
Table 1: Linearity of Clozapine Assays
| Method | Linear Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Reference |
| HPLC | 25 - 800 | > 0.99 | Not specified | [6][7] |
| LC-MS/MS | 1 - 1000 | > 0.998 | Unspecified | [8] |
| LC-MS/MS | 50 - 2000 | Not specified | ²H₄-Clozapine | [9] |
| LC-MS/MS | 25 - 1000 | 0.98 | Loxapine | [10] |
| HPLC | 10 - 60 (µg/mL) | 0.995 | Not specified | [11] |
| HPLC | 2 - 12 (µg/mL) | 0.9998 | Not specified | [12] |
| ID-LC-MS/MS | 5.65 - 1693.51 | 0.9988 | Not specified | [13] |
| PS-MS | 5 - 1000 | > 0.99 | Labeled internal standards | [1] |
| HPLC | 5 - 50000 | Not specified | Not specified | [14] |
Table 2: Precision and Accuracy of Clozapine Assays
| Method | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% Recovery) | Reference |
| LC-MS/MS | Spiked samples | < 14% | < 14% | Not specified | [8] |
| ICAL-LC-MS/MS | Not specified | < 5% | < 5% | 104 - 112% | [2][3][4] |
| ID-LC-MS/MS | 24.53, 98.06, 987.02 | Not specified | 2.04%, 0.97%, 0.65% | 97.80 - 99.28% | [13] |
| PS-MS | Not specified | < 10% | < 8% | Not specified | [1] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) of Clozapine Assays
| Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| HPLC | 2.7 (µg/mL) | 8.4 (µg/mL) | [11] |
| HPLC | 0.02 (µg/mL) | 0.06 (µg/mL) | [12] |
| ID-LC-MS/MS | 0.91 | 2.73 | [13] |
| HPLC | Not specified | 10 (clozapine), 20-30 (metabolites) | [14] |
Experimental Protocols
The establishment of the linear dynamic range is a key component of the analytical method validation process as outlined by regulatory bodies such as the US Food and Drug Administration (FDA) in their ICH Q2(R1) and the more recent Q2(R2) guidelines.[15][16]
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a primary stock solution of clozapine and a separate stock solution of the internal standard (IS), this compound, in a suitable organic solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the clozapine stock solution with the same solvent. The concentration range of these standards should encompass the expected therapeutic range of clozapine.
-
Calibration Standards (CS): Spike a known volume of blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to create a set of at least six to eight non-zero calibration standards. The matrix used should be from the same species and of the same type as the study samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards. These are used to assess the accuracy and precision of the assay.
Sample Preparation (Liquid-Liquid Extraction Example)
-
To a 100 µL aliquot of plasma sample (blank, CS, QC, or unknown), add a fixed amount of the this compound internal standard solution.
-
Add a suitable extraction solvent (e.g., a mixture of chloroform and n-hexane).[6][7]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase and inject a portion into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable C18 reversed-phase column to separate clozapine and this compound from endogenous matrix components. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) run in an isocratic or gradient mode.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both clozapine and this compound. For clozapine, a common transition is m/z 327 → 270.[8][10]
Data Analysis and Establishing Linearity
-
Peak Area Ratios: For each calibration standard, calculate the ratio of the peak area of clozapine to the peak area of the internal standard (this compound).
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios against the corresponding nominal concentrations of the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. The simplest model is a straight line (y = mx + c), but a weighted linear regression (e.g., 1/x or 1/x²) may be more appropriate if the variance is not constant across the concentration range.
-
Acceptance Criteria: The linear dynamic range is established by the concentrations of the lowest and highest calibration standards. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Workflow Visualization
The following diagram illustrates the experimental workflow for establishing the linear dynamic range of a this compound assay.
Caption: Workflow for establishing the linear dynamic range.
References
- 1. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of high performance liquid chromatographic method for analysis of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijrpr.com [ijrpr.com]
- 13. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated determination of clozapine and major metabolites in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
Determining Analytical Performance: A Guide to Calculating LOD and LOQ for Clozapine Analysis Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic clozapine, establishing the limits of detection (LOD) and quantitation (LOQ) is a critical step in method validation. These parameters define the lowest concentration of clozapine that can be reliably detected and accurately quantified, respectively. This guide provides a comparative overview of common methodologies for calculating LOD and LOQ, supported by a detailed experimental protocol tailored for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of clozapine with its deuterated internal standard, Clozapine-d3.
The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in quantitative LC-MS/MS analysis. It compensates for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement, particularly at low concentrations. This guide will explore the established methods for determining LOD and LOQ as recommended by major regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
Comparison of Methodologies for LOD and LOQ Calculation
Several approaches can be employed to calculate the LOD and LOQ, each with its own set of advantages and applications. The choice of method often depends on the instrumentation and the nature of the analytical data. The three primary methods are summarized below.
| Method | Principle | LOD Calculation | LOQ Calculation | Typical Application |
| Signal-to-Noise (S/N) Ratio | Based on the ratio of the analyte signal to the background noise of the analytical instrument. | A signal-to-noise ratio of 3:1 is generally accepted.[7] | A signal-to-noise ratio of 10:1 is commonly used.[8] | Chromatographic methods where baseline noise can be readily observed. |
| Standard Deviation of the Blank | Utilizes the variability of the response from multiple measurements of blank samples. | 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve) | 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve) | Applicable when blank samples are available and show a measurable response.[8][9] |
| Calibration Curve Method | Based on the standard deviation of the y-intercepts of regression lines from a calibration curve constructed at low concentrations. | 3.3 × (Standard Deviation of the y-intercept / Slope of the Calibration Curve) | 10 × (Standard Deviation of the y-intercept / Slope of the Calibration Curve) | A statistically robust method suitable for a wide range of analytical techniques.[8] |
Detailed Experimental Protocol for LOD and LOQ Determination
This protocol outlines the steps for determining the LOD and LOQ for clozapine analysis using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Clozapine certified reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma, serum) from at least six different sources[10]
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water)
-
Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges)
2. Instrument and Analytical Conditions:
-
A validated LC-MS/MS method for the analysis of clozapine and this compound. The method should be specific and selective for the analytes of interest.
3. Preparation of Solutions:
-
Stock Solutions: Prepare separate stock solutions of clozapine and this compound in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions of clozapine by serially diluting the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration.
4. Experimental Workflow for LOD and LOQ Determination:
5. Calculation Procedures:
-
Signal-to-Noise (S/N) Ratio Method:
-
Analyze a series of spiked samples with decreasing concentrations of clozapine.
-
Determine the concentration at which the signal for clozapine is consistently three times the background noise for the LOD.
-
Determine the concentration at which the signal for clozapine is consistently ten times the background noise for the LOQ.
-
-
Standard Deviation of the Blank Method:
-
Analyze a minimum of 10 blank samples from at least six different sources that have been processed with the internal standard.
-
Calculate the standard deviation (σ) of the response (peak area or height ratio of clozapine to this compound) in the blank samples.
-
Construct a calibration curve in the expected range of the LOQ and determine the slope (S).
-
Calculate LOD = 3.3 * (σ / S).
-
Calculate LOQ = 10 * (σ / S).
-
-
Calibration Curve Method:
-
Prepare a series of calibration standards at concentrations in the expected range of the LOD and LOQ.
-
Analyze these standards and construct a calibration curve by plotting the response ratio (clozapine/Clozapine-d3) versus the concentration of clozapine.
-
Calculate the standard deviation of the y-intercepts (σ) of the regression line.
-
Determine the slope (S) of the calibration curve.
-
Calculate LOD = 3.3 * (σ / S).
-
Calculate LOQ = 10 * (σ / S).
-
6. Verification:
-
To confirm the LOD, analyze multiple samples spiked at the calculated LOD concentration and ensure the analyte is reliably detected.
-
To confirm the LOQ, analyze multiple samples spiked at the calculated LOQ concentration. The precision and accuracy at this level should meet the acceptance criteria defined in regulatory guidelines (e.g., precision ≤ 20% and accuracy within ±20% of the nominal value for bioanalytical methods).[10][11]
Conclusion
The determination of LOD and LOQ is a fundamental aspect of validating a bioanalytical method for clozapine. By following a systematic approach and utilizing a deuterated internal standard like this compound, researchers can establish robust and reliable limits for their assays. While the signal-to-noise method offers a straightforward approach, the methods based on the standard deviation of the blank or the calibration curve are considered more statistically rigorous. The choice of method should be justified and documented as part of the overall method validation report. This guide provides a framework for performing these critical calculations, ensuring the generation of high-quality, defensible data in research and drug development settings.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ddtjournal.net [ddtjournal.net]
- 9. researchgate.net [researchgate.net]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Navigating the Labyrinth of Isotopic Purity: A Comparative Guide to Deuterated Clozapine Internal Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical assays. In the analysis of the atypical antipsychotic drug clozapine, deuterium-labeled analogs are the internal standards of choice. This guide provides a comprehensive comparison of the isotopic purity of commercially available deuterated clozapine variants—Clozapine-d3, Clozapine-d4, and Clozapine-d8—supported by experimental data and detailed analytical methodologies.
Isotopic Purity: A Head-to-Head Comparison
The isotopic purity of a deuterated internal standard is a crucial parameter that directly impacts the accuracy of mass spectrometry-based quantification. It refers to the percentage of the deuterated molecule that contains the specified number of deuterium atoms. The presence of unlabeled or partially labeled species can introduce interference and compromise the integrity of the analytical results.
Below is a summary of the typical isotopic purity for three common deuterated clozapine internal standards. It is important to note that the exact isotopic purity can vary between different commercial suppliers and even between different lots from the same supplier. Researchers should always refer to the Certificate of Analysis (CoA) provided with the specific lot of the internal standard being used.
| Deuterated Standard | Degree of Deuteration | Typical Isotopic Purity (%) |
| This compound | 3 | ≥98 |
| Clozapine-d4 | 4 | ≥99 (sum of d1-d4 forms)[1] |
| Clozapine-d8 | 8 | 99.68[2] |
Note: The isotopic purity for this compound is a representative value based on common industry standards for such compounds, as specific public Certificates of Analysis were not available at the time of this publication. For Clozapine-d4, one supplier specifies >95% purity[3]. Another supplier for Clozapine-d8 indicates an isotopic purity of 98% D.
Deciphering the Data: Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the precise measurement of the distribution of isotopic variants in a given sample.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a powerful technique for assessing isotopic purity due to its ability to differentiate between molecules with very small mass differences.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the deuterated clozapine standard in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration suitable for the instrument's sensitivity.
-
Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.
Data Acquisition:
-
Acquire the full scan mass spectrum in the appropriate mass range to encompass the molecular ions of the deuterated standard and its potential isotopologues (molecules with fewer deuterium atoms).
-
Ensure the mass spectrometer is calibrated to achieve high mass accuracy.
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated clozapine ([M+H]+).
-
Identify and integrate the peak areas of the isotopologues with one, two, etc., fewer deuterium atoms.
-
Calculate the isotopic purity by expressing the peak area of the fully deuterated species as a percentage of the sum of the peak areas of all detected isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to determine the degree and location of deuteration.
Instrumentation: A high-field NMR spectrometer.
Sample Preparation:
-
Dissolve a precise amount of the deuterated clozapine standard in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to detect any residual non-deuterated sites. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions indicates a high level of isotopic incorporation.
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals. The presence and integration of these signals confirm the deuteration at the expected positions.
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signals at the deuterated positions and compare them to the integration of a non-deuterated proton signal within the molecule as an internal reference.
-
The isotopic purity can be estimated from the ratio of these integrals.
Visualizing the Workflow: Isotopic Purity Analysis
The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated standard.
Caption: Workflow for Isotopic Purity Determination.
References
A Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Clozapine as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs like clozapine is paramount for both clinical efficacy and patient safety. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard is a critical factor that significantly influences the reliability and robustness of the analytical method. Stable isotope-labeled (SIL) internal standards are the gold standard, with deuterated (e.g., clozapine-d4, clozapine-d8) and ¹³C-labeled clozapine being the primary choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable internal standard for your research.
Key Performance Differences: A Summary
The fundamental difference between deuterated and ¹³C-labeled internal standards lies in the subtle yet significant physicochemical distinctions introduced by the isotopic substitution. These differences can manifest in chromatographic behavior and mass spectral stability, ultimately impacting data quality.
| Feature | Deuterated (e.g., Clozapine-d4) | ¹³C-Labeled Clozapine | Rationale & Implications |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotopic effect). | Co-elutes perfectly with the unlabeled analyte. | Perfect co-elution is crucial for the accurate compensation of matrix effects, which can vary across a chromatographic peak. Even a minor shift in retention time can expose the internal standard to a different matrix environment than the analyte, leading to inaccurate quantification. |
| Isotopic Stability | Generally stable, but a theoretical risk of back-exchange (D for H) exists, especially if the label is on an exchangeable site. | Highly stable; the ¹³C atoms are integral to the carbon backbone and not susceptible to exchange. | Isotopic stability ensures that the mass difference between the analyte and the internal standard remains constant throughout the analytical process, which is fundamental for accurate quantification. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. | Excellent, due to identical chromatographic and ionization behavior. | The primary role of a SIL internal standard is to mimic the analyte's behavior in the presence of matrix components that can cause ion suppression or enhancement. ¹³C-labeled standards provide a more accurate correction. |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize. | Synthesis can be more complex and expensive. | The cost and availability of the internal standard are practical considerations. However, the higher initial cost of a ¹³C-labeled standard may be offset by improved data quality and method robustness, particularly for regulated bioanalysis. |
Quantitative Data Presentation
Table 1: Comparison of Method Performance Parameters
| Parameter | Method using Deuterated Clozapine IS (clozapine-d4, -d8) | Method using Stable Isotope-Labeled Clozapine IS (presumed ¹³C) |
| Intra-Assay Precision (% CV) | < 5%[1][2] | 0.65% - 2.04%[3] |
| Inter-Assay Precision (% CV) | < 5%[1][2] | Not explicitly stated, but total CVs were low. |
| Accuracy (% Nominal) | 104-112%[1][2] | 97.80% - 99.28% (as recovery)[3] |
| Recovery | Not explicitly stated, but matrix effects were compensated for.[4] | 97.80% - 99.28%[3] |
Note: The data for the stable isotope-labeled clozapine is from a candidate reference measurement procedure, which typically employs the highest quality internal standards, presumed to be ¹³C-labeled for optimal performance.
Experimental Protocols
A robust and well-defined experimental protocol is essential for achieving accurate and reproducible results in the quantification of clozapine. Below is a generalized methodology for the analysis of clozapine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either deuterated or ¹³C-labeled clozapine in a suitable solvent like methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute clozapine and the internal standard, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clozapine: Precursor ion (m/z) → Product ion (m/z)
-
Deuterated Clozapine (e.g., d4): Precursor ion (m/z) → Product ion (m/z)
-
¹³C-Labeled Clozapine: Precursor ion (m/z) → Product ion (m/z)
-
-
-
Source Parameters: Optimized for maximum signal intensity of clozapine (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison between the two types of internal standards, the following diagrams have been generated.
Conclusion and Recommendation
The choice between a deuterated and a ¹³C-labeled clozapine internal standard depends on the specific requirements of the analytical method. For routine, non-regulated analyses, a well-characterized deuterated internal standard can provide acceptable performance, especially if potential chromatographic shifts are minimal and accounted for during method validation.
However, for applications demanding the highest level of accuracy, precision, and robustness, such as in regulated bioanalysis for clinical trials or in the development of reference methods, ¹³C-labeled clozapine is the unequivocally superior choice. Its identical physicochemical properties to the native analyte ensure the most effective compensation for matrix effects and other sources of analytical variability, leading to more reliable and defensible quantitative data. The investment in a ¹³C-labeled internal standard is justified by the significant improvement in data quality and the increased confidence in the analytical results.
References
- 1. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Robustness of Analytical Methods for Clozapine: A Comparative Guide Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness of different analytical methods for the quantification of clozapine, with a focus on the use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability and reliability of an analytical method are paramount for accurate drug development and therapeutic monitoring. Robustness testing challenges the method's performance by introducing deliberate, small variations in its parameters, ensuring its suitability for routine use.
While the specific deuterated internal standard, Clozapine-d3, was an initial focus, the available scientific literature predominantly features studies validating methods with Clozapine-d4. The principles and advantages discussed herein are broadly applicable to stable isotope-labeled internal standards, including this compound. The primary advantage of using a deuterated internal standard lies in its ability to co-elute with the analyte and experience the same matrix effects, leading to more accurate and precise quantification.
This guide will compare a state-of-the-art LC-MS/MS method using a deuterated internal standard against alternative approaches, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) using non-isotopic internal standards.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of two distinct analytical methods for clozapine quantification.
Table 1: Method Performance Comparison
| Parameter | LC-MS/MS with Deuterated Internal Standard (e.g., Clozapine-d4) | HPLC-UV with Non-Isotopic Internal Standard (e.g., Amitriptyline) |
| Internal Standard | Clozapine-d4 | Amitriptyline |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Accuracy (% Nominal Conc.) | 95% - 104%[1] | Typically within ±15% |
| Precision (% RSD) | <10% (Interbatch precision at LLOQ: 3.5% for clozapine)[1] | <15% |
| Limit of Quantification (LOQ) | 0.01 mg/L[1] | Generally higher than LC-MS/MS |
| Matrix Effect Compensation | Excellent, due to co-elution of analyte and internal standard[1] | Variable, dependent on the structural similarity and chromatographic behavior of the internal standard |
Table 2: Robustness Testing Parameters and Acceptance Criteria
| Parameter Varied | Typical Variation | Acceptance Criteria |
| Mobile Phase Composition | ± 2% absolute | System suitability parameters must be met (e.g., peak asymmetry, resolution). Results of quality control samples should be within ±15% of the nominal concentration. |
| Mobile Phase pH | ± 0.2 units | System suitability parameters must be met. Results of quality control samples should be within ±15% of the nominal concentration. |
| Column Temperature | ± 5 °C | System suitability parameters must be met. Results of quality control samples should be within ±15% of the nominal concentration. |
| Flow Rate | ± 10% | System suitability parameters must be met. Results of quality control samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Protocol 1: Robustness Testing of an LC-MS/MS Method with Clozapine-d4
This protocol outlines a typical robustness study for an LC-MS/MS method for the quantification of clozapine in human plasma, utilizing Clozapine-d4 as the internal standard.
1. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of clozapine and Clozapine-d4 in methanol.
-
Spike blank human plasma with clozapine to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
Add a fixed concentration of the Clozapine-d4 internal standard to all samples.
2. Sample Extraction:
-
Perform protein precipitation by adding acetonitrile to the plasma samples.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
3. Chromatographic and Mass Spectrometric Conditions (Nominal):
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of ammonium formate buffer and methanol.
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for clozapine and Clozapine-d4.
4. Robustness Evaluation:
-
Analyze a set of QC samples (low, mid, and high concentrations) under the nominal conditions.
-
Introduce single-parameter variations as outlined in Table 2. For each variation, analyze a new set of QC samples.
-
Evaluate the impact of each variation on system suitability parameters (e.g., retention time, peak shape) and the accuracy and precision of the QC sample results.
5. Acceptance Criteria:
-
The system suitability parameters under all varied conditions must meet the predefined criteria.
-
The mean concentration of the QC samples under each varied condition should be within ±15% of the nominal concentration, and the precision (%RSD) should not exceed 15%.
Protocol 2: Alternative Method - HPLC-UV with a Non-Isotopic Internal Standard
This protocol describes a robustness study for an HPLC-UV method using a non-isotopic internal standard.
1. Standard and QC Sample Preparation:
-
Similar to the LC-MS/MS method, but using a non-isotopic internal standard such as amitriptyline.
2. Sample Extraction:
-
Liquid-liquid extraction or solid-phase extraction may be employed.
3. Chromatographic Conditions (Nominal):
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength set to the absorption maximum of clozapine.
4. Robustness Evaluation:
-
The same process of introducing single-parameter variations as in the LC-MS/MS protocol is followed.
5. Acceptance Criteria:
-
System suitability parameters (e.g., resolution between clozapine and the internal standard) must be met.
-
The accuracy and precision of the QC samples should adhere to the predefined limits (typically ±15%).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for robustness testing and the logical relationship of using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as Clozapine-d4, in conjunction with LC-MS/MS offers a highly robust and reliable method for the quantification of clozapine in biological matrices. The near-identical chemical properties of the deuterated standard to the analyte ensure superior compensation for matrix effects and other sources of analytical variability compared to non-isotopic internal standards used in HPLC-UV methods. This enhanced robustness provides greater confidence in the accuracy and precision of the data, which is critical for clinical decision-making and regulatory submissions. While specific comparative data for this compound is limited in the public domain, the principles demonstrated with Clozapine-d4 strongly support the use of any stable isotope-labeled internal standard for achieving the most robust analytical method for clozapine analysis.
References
Navigating the Matrix: Assessing the Impact of Metabolites on Clozapine-d3-based Quantification
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of the atypical antipsychotic drug clozapine is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring patient safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, prized for its sensitivity and selectivity. A key element in robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS), with clozapine-d3 being a common choice. However, the presence of clozapine's numerous metabolites can introduce analytical challenges, potentially impacting the accuracy of quantification. This guide provides a comparative analysis of this compound-based quantification, supported by experimental data, to help researchers navigate these complexities.
The Metabolic Landscape of Clozapine
Clozapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes, particularly CYP1A2, with contributions from CYP3A4, CYP2D6, and CYP2C19.[1][2] This biotransformation results in several metabolites, with N-desmethylclozapine (norclozapine) and clozapine-N-oxide being the most abundant.[3][4] Other metabolites, including hydroxylated and conjugated forms, have also been identified.[5] The presence of these structurally similar compounds in biological matrices necessitates highly selective analytical methods to prevent cross-interference and ensure accurate measurement of the parent drug.
The Role and Performance of this compound as an Internal Standard
The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[6] Deuterated internal standards like this compound are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte.
However, even with a SIL-IS, challenges can arise. Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, can still occur.[6] If the matrix effect is not identical for the analyte and the internal standard, quantification can be compromised. Clozapine's metabolites, particularly the highly abundant norclozapine, can contribute to these matrix effects.
Comparative Performance Data
The following tables summarize key validation parameters from various studies employing deuterated clozapine internal standards for LC-MS/MS quantification. These data demonstrate the high performance achievable with this methodology.
Table 1: Performance Characteristics of Clozapine Quantification using Deuterated Internal Standards
| Parameter | Method | Matrix | Internal Standard | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Plasma | Clozapine-d4 | 1-1000 | 95-112 | <5 | [7] | |
| LC-MS/MS | Serum | Clozapine-d4 | 1-2000 | 87.4-122 | 1.5-8.9 | [8] | |
| LC-MS/MS | Plasma | Clozapine-d4 | 50-2000 | 98.2-101.7 | Not specified | ||
| FIA-MS/MS | Plasma | Deuterated IS | 10-not specified | 95-104 | 3.5-5.5 | [9] | |
| LC-MS/MS | Serum | Clozapine-d4 | 1-2000 | >90 | <10 | [10] |
Table 2: Matrix Effects and Recovery in Clozapine Quantification
| Method | Matrix | Internal Standard | Matrix Effect (%) | Recovery (%) | Reference |
| LC-MS/MS | Serum | Clozapine-d4 | 77-92 | 52-85 | [10] |
| LC-MS/MS | Urine | Clozapine-d4 | 21-78 | 59-88 | [10] |
| FIA-MS/MS | Plasma | Deuterated IS | Compensated by IS | 56-77 | [9] |
These data highlight that while matrix effects are present, the use of a deuterated internal standard effectively compensates for them, leading to high accuracy and precision.[9][11]
Alternative Approaches and Considerations
While this compound and other deuterated analogs are highly effective, alternative strategies exist and warrant consideration based on specific experimental needs and resource availability.
-
Different Deuterated Internal Standards: Studies have successfully employed clozapine-d4 and clozapine-d8 as internal standards.[7] The choice between different deuterated versions is often based on commercial availability and cost, with no significant performance differences typically reported.
-
Isotopic Internal Calibration (ICAL): This novel approach utilizes multiple internal calibrators (e.g., clozapine-d4, clozapine-d8, and norclozapine-d8) to generate a calibration curve within each sample.[7][12] This method has shown excellent agreement with traditional calibration methods and can enhance throughput by enabling open-access analysis.[7][12]
-
Structural Analogs as Internal Standards: In the absence of a deuterated internal standard, a structural analog can be used. However, this approach is less ideal as the analog may not perfectly mimic the chromatographic behavior and ionization response of the analyte, potentially leading to less effective compensation for matrix effects.
Experimental Protocols
A robust and validated experimental protocol is fundamental to reliable quantification. Below is a representative workflow and detailed methodology for the quantification of clozapine and its metabolites in plasma using LC-MS/MS with a deuterated internal standard.
Detailed Methodology
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 300 µL of acetonitrile containing the internal standard (e.g., this compound at 100 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clozapine: e.g., m/z 327.1 -> 270.2
-
This compound: e.g., m/z 330.1 -> 273.2
-
Norclozapine: e.g., m/z 313.1 -> 192.1
-
Clozapine-N-oxide: e.g., m/z 343.1 -> 256.2 (Note: Specific transitions should be optimized for the instrument being used)
-
4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of clozapine in the unknown samples is then determined from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of clozapine in biological matrices. While the presence of metabolites, particularly norclozapine, can introduce matrix effects, a well-validated method with a co-eluting, stable isotope-labeled internal standard effectively mitigates these challenges, ensuring high accuracy and precision. Chromatographic separation of clozapine from its major metabolites remains a critical aspect of method development to minimize potential interference. For high-throughput applications, alternative approaches such as isotopic internal calibration may offer advantages. Ultimately, the choice of internal standard and analytical methodology should be guided by a thorough validation that demonstrates the method is fit for its intended purpose in both research and clinical settings.
References
- 1. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Impact of patient-specific factors on clozapine metabolism in individuals with treatment-resistant schizophrenia or schizoaffective disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine and metabolite concentrations during treatment of patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of clozapine metabolites in patient urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry. | Synnovis [synnovis.co.uk]
- 10. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Comparative Guide to Analytical Methods for Clozapine Quantification: The Impact of a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and methodological comparison of analytical techniques for the quantification of clozapine in biological matrices, with a focus on the significant advantages conferred by the use of a deuterated internal standard, Clozapine-d3. The data and protocols presented are synthesized from peer-reviewed studies to offer an objective overview for laboratory professionals.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization, thereby correcting for matrix effects and variations in instrument response. This guide will delve into the statistical validation of this approach compared to methods that do not employ a deuterated internal standard.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of analytical methods for clozapine quantification. Table 1 presents data from methods employing a deuterated internal standard, highlighting the high precision and accuracy achievable. Table 2 showcases data from methods using a non-isotopic internal standard or no internal standard, for comparison.
Table 1: Performance of Analytical Methods for Clozapine using a Deuterated Internal Standard (e.g., Clozapine-d4)
| Parameter | Method | Matrix | Performance Metric | Reference |
| Precision | LC-MS/MS | Plasma | <5% RSD | [1][2] |
| LC-MS/MS | Plasma | Interbatch: 3.5% RSD at LOQ (0.01 mg/L) | [3] | |
| LC-MS/MS | Serum | Intra-assay CV: 0.61-1.26%; Inter-assay CV: 3.04-4.94% | ||
| Accuracy | LC-MS/MS | Plasma | 104-112% of nominal concentrations | [1][2] |
| LC-MS/MS | Plasma | Intraplate and interplate: 95-104% of nominal concentrations | [3] | |
| LC-MS/MS | Serum | 98.2-101.7% of solvent standards | [4] | |
| Linearity (R²) | LC-MS/MS | Plasma | >0.99 | [5] |
| LC-MS/MS | Plasma | 0.9988 | [6] | |
| LC-MS/MS | Serum | >0.9970 | ||
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | Plasma | 2.73 ng/g | [6] |
| LC-MS/MS | Plasma | 0.01 mg/L | [3] | |
| LC-MS/MS | Serum | 10 ng/mL |
Table 2: Performance of Analytical Methods for Clozapine without a Deuterated Internal Standard
| Parameter | Method | Internal Standard | Matrix | Performance Metric | Reference |
| Precision | HPLC-UV | Protriptyline | Plasma | <10% CV | [7] |
| HPLC | Loxapine | Plasma | Intraday: <9% CV; Interday: <10% CV | [8] | |
| LC-MS/MS | - | Serum | Between-run: <8%; Within-run: <10% | [5] | |
| Accuracy | HPLC | Loxapine | Plasma | Intraday: 92-113%; Interday: 97-103% | [8] |
| LC-MS/MS | - | Serum | Mean bias vs validated LC-MS: -9% | [5] | |
| Linearity (R²) | HPLC-UV | Diazepam | Plasma | Not specified, linear over 25-2000 ng/ml | [9] |
| LC-MS/MS | - | Serum | >0.99 | [5] | |
| Lower Limit of Quantification (LLOQ) | HPLC-UV | Protriptyline | Plasma | 15 ng/mL | [7] |
| HPLC | Loxapine | Plasma | 100 ng/mL | [8] | |
| LC-MS/MS | - | Serum | Not specified |
Experimental Protocols
Below are detailed methodologies for representative analytical methods with and without a deuterated internal standard.
Method 1: LC-MS/MS with Clozapine-d4 Internal Standard
This method exemplifies a highly sensitive and specific approach for the quantification of clozapine in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution containing Clozapine-d4.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A small volume of the prepared sample is injected.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both clozapine and Clozapine-d4. This ensures high selectivity.
Method 2: HPLC-UV with Non-Isotopic Internal Standard
This method represents a more traditional approach for clozapine analysis.
1. Sample Preparation:
-
To a volume of plasma, add a non-isotopic internal standard (e.g., loxapine or protriptyline).
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of heptane and isoamyl alcohol).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 or phenyl reversed-phase column.
-
Mobile Phase: An isocratic mixture of an aqueous buffer and organic solvents (e.g., acetonitrile and methanol).
-
Flow Rate: A constant flow rate is used.
-
Injection Volume: A defined volume of the reconstituted sample is injected.
3. UV Detection:
-
The eluent is monitored at a specific wavelength (e.g., 254 nm) to detect and quantify clozapine and the internal standard based on their retention times and peak areas.
Visualizations
Analytical Workflow Comparison
The following diagram illustrates the typical workflows for clozapine analysis with and without a deuterated internal standard, highlighting the key differences in the methodologies.
Clozapine Signaling Pathway
Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways. It acts as an antagonist at D2 and 5-HT2A receptors.[5] This diagram provides a simplified representation of this interaction.
References
- 1. The importance of serotonin-dopamine interactions in the action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopaminergic and serotonergic effects of clozapine. Implications for a unique clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychscenehub.com [psychscenehub.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Importance of Serotonin-Dopamine Interactions in the Action of Clozapine - ProQuest [proquest.com]
- 7. Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of clozapine on the efflux of serotonin and dopamine in the rat brain: the role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Clozapine? [synapse.patsnap.com]
The Analytical Edge: Performance of Deuterated Clozapine in Bioanalytical Assays
A comparative guide to the use of Clozapine-d3 as an internal standard for quantitative analysis in diverse biological matrices, offering researchers a comprehensive overview of method performance and detailed experimental protocols.
This compound, a stable isotope-labeled form of the atypical antipsychotic drug clozapine, serves as a critical internal standard for its quantitative analysis in biological samples. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is fundamental to achieving accurate, precise, and robust measurements required in therapeutic drug monitoring, pharmacokinetics, and toxicology. This guide provides a comparative overview of the performance characteristics of analytical methods employing deuterated clozapine across various biological matrices, supported by experimental data and detailed protocols to aid researchers in method selection and development.
Comparative Performance Across Biological Matrices
The choice of biological matrix is often dictated by the research question, ranging from routine clinical monitoring in plasma or serum to preclinical drug distribution studies in brain tissue. The performance of an analytical method is intrinsically linked to the complexity of the matrix, which can influence extraction efficiency and introduce interfering substances. Deuterated internal standards like this compound are designed to co-elute with the analyte of interest, compensating for variability during sample preparation and ionization in the mass spectrometer.
Performance in Human Plasma and Serum
Plasma and serum are the most common matrices for therapeutic drug monitoring of clozapine. Numerous validated LC-MS/MS methods demonstrate the excellent performance of deuterated clozapine as an internal standard in these matrices. While often used interchangeably, subtle differences in composition between serum and plasma can impact analytical results. One study found that clozapine and norclozapine concentrations were, on average, 5.3% and 3.6% lower in serum, respectively, compared to paired plasma samples, a difference considered clinically insignificant.[1]
The following tables summarize the performance characteristics of recently developed LC-MS/MS methods for the quantification of clozapine using a deuterated internal standard in human plasma and serum.
Table 1: Method Performance in Human Plasma
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Linearity Range (ng/mL) | 5.65 - 1693.51 | 0.01 - Not Specified (mg/L) | 1 - 1000 |
| Correlation Coefficient (r²) | 0.9988 | 0.9943 | >0.998 |
| Intra-day Precision (%CV) | 0.65 - 2.04 | Not Specified | <14 |
| Inter-day Precision (%CV) | Not Specified | 3.5 (at LLOQ) | <14 |
| Accuracy (% Recovery) | 97.80 - 99.28 | 95 - 104 | Not Specified |
| Lower Limit of Quantitation (LLOQ) | 2.73 ng/g | 0.01 mg/L | 1 ng/mL |
Table 2: Method Performance in Human Serum
| Parameter | Method 1[5] | Method 2[1] |
| Linearity Range (ng/mL) | 20 - 1500 | Not Specified |
| Correlation Coefficient (r²) | >0.999 | 0.9998 |
| Intra-day Precision (%CV) | 5.6 | Not Specified |
| Inter-day Precision (%CV) | Not Specified | Not Specified |
| Accuracy (% Bias) | Within 1% | Not Specified |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL | Not Specified |
Performance in Whole Blood
Whole blood is a more complex matrix than plasma or serum due to the presence of red blood cells. However, it can be a valuable sample type in certain clinical and forensic settings. A validated LC-MS/MS method for the simultaneous determination of fourteen antipsychotic drugs, including clozapine, in whole blood has been developed, demonstrating the feasibility of using deuterated internal standards in this matrix.[6]
Table 3: Method Performance in Whole Blood
| Parameter | Method 1[6] |
| Linearity Range (ng/mL) | Not Specified |
| Correlation Coefficient (r²) | Not Specified |
| Intra-day Precision (%CV) | Not Specified |
| Inter-day Precision (%CV) | Not Specified |
| Accuracy (%) | Not Specified |
| Lower Limit of Quantitation (LLOQ) | Not Specified |
Performance in Brain Tissue
Quantifying drug concentrations in brain tissue is crucial for understanding pharmacodynamics and target engagement in preclinical studies. While human brain tissue is rarely available, methods developed for animal models provide a strong foundation. Studies in rats have shown that clozapine levels are significantly higher in the brain than in serum, with brain-to-serum ratios averaging 24-fold.[7] The use of a deuterated internal standard is essential to account for the extensive sample preparation required for tissue homogenates.
Table 4: Method Performance in Rat Brain Tissue
| Parameter | Method 1[7] | Method 2[8] |
| Linearity Range | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Intra-day Precision (%CV) | Not Specified | Not Specified |
| Inter-day Precision (%CV) | Not Specified | Not Specified |
| Accuracy (%) | Not Specified | Not Specified |
| Lower Limit of Quantitation (LLOQ) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are critical for replicating and adapting analytical methods. Below are summaries of key experimental protocols for the quantification of clozapine using a deuterated internal standard.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing potentially interfering components.
-
Protein Precipitation (PPT): This is a simple and rapid method commonly used for plasma and serum samples.[5]
-
To 200 µL of serum, add 400 µL of acetonitrile containing 0.1% formic acid and 100 µL of methanol containing the deuterated clozapine internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 2,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis, often after a dilution step.
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and is suitable for plasma and serum.[4]
-
To 0.5 mL of plasma, add the deuterated clozapine internal standard.
-
Add an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex vigorously to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE): SPE provides a high degree of selectivity and is effective for complex matrices like whole blood and tissue homogenates.[6]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
-
Load the pre-treated sample (e.g., whole blood lysate) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
LC-MS/MS Conditions
The following are typical parameters for the chromatographic separation and mass spectrometric detection of clozapine and its deuterated internal standard.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Clozapine: m/z 327 → 270
-
Clozapine-d4: m/z 331 → 270 (example transition, will vary with deuteration pattern)
-
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates a typical process for the quantification of clozapine in a biological matrix using a deuterated internal standard.
Caption: Experimental workflow for clozapine quantification.
Conclusion
The use of deuterated clozapine, such as this compound, as an internal standard is indispensable for the accurate and precise quantification of clozapine in a variety of biological matrices. The presented data demonstrates that robust and reliable LC-MS/MS methods have been developed and validated for plasma, serum, and whole blood, with emerging applications in more complex matrices like brain tissue. By selecting the appropriate sample preparation technique and optimizing LC-MS/MS parameters, researchers can achieve the high-quality data necessary for both clinical and preclinical drug development and monitoring. This guide provides the foundational information required for scientists to confidently employ these powerful analytical techniques in their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Tissue concentrations of clozapine and its metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Bioanalytical Method Validation for Clinical Assays of Clozapine: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful clinical development. This guide provides a comprehensive overview of the validation requirements for clinical assays of Clozapine, with a specific focus on the critical role of the internal standard. Through a detailed comparison of deuterated internal standards, such as Clozapine-d3, and non-deuterated structural analogs, this document aims to equip scientists with the necessary information to make informed decisions for their assay development and validation strategies.
The quantification of Clozapine in biological matrices is essential for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, have established stringent requirements for the validation of bioanalytical methods to ensure the reliability and acceptability of study data.[1][2][3][4][5] A pivotal component of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an appropriate internal standard (IS).[6]
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatography, and ionization, thereby compensating for any variability.[6] Stable isotope-labeled (SIL) internal standards, such as the deuterated analog this compound, are widely regarded as the "gold standard" due to their high degree of structural and physicochemical similarity to the analyte.[6] However, in some instances, structural analogs may be considered as alternatives.
This guide presents a comparative summary of the validation performance of a clinical assay for Clozapine using a deuterated internal standard versus a structural analog. The data presented is compiled from published literature to illustrate the potential differences in assay performance.
Comparative Performance of Internal Standards
The selection of an internal standard can significantly impact the performance of a bioanalytical assay. The following table summarizes typical validation parameters for a Clozapine assay using a deuterated internal standard (Clozapine-d4) and provides a representative example of an assay for a structurally similar antipsychotic, Olanzapine, using a non-deuterated structural analog internal standard (Dibenzepine). This comparison highlights the generally superior performance of deuterated internal standards in terms of accuracy and precision.
| Validation Parameter | Method using Deuterated IS (Clozapine-d4) | Method using Structural Analog IS (Representative Example: Olanzapine with Dibenzepine) | ICH M10 Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | Not explicitly defined, but >0.99 is generally expected. |
| Range (LLOQ - ULOQ) | 1.22 - 2500 ng/mL[7] | 5 - 500 ng/mL | The range should be appropriate for the expected concentrations in study samples. |
| Intra-day Precision (%CV) | < 15%[7] | < 11% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15%[7] | < 11% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | Within ±15%[7] | 85% to 115% | Within ±15% of nominal (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | Within ±15%[7] | 85% to 115% | Within ±15% of nominal (±20% at LLOQ) |
| Recovery (%) | Consistent and reproducible[8][9] | Analyte: 103%, IS: 68% | Recovery of the analyte and IS should be consistent, precise, and reproducible. Absolute recovery is not required to be 100%.[8][9] |
| Matrix Effect | Compensated by IS[10] | Investigated and found to be minimal | The matrix factor should be evaluated to ensure precision and accuracy are not compromised. |
| Selectivity & Specificity | No significant interference observed[2] | No significant interference observed | No significant interfering peaks at the retention times of the analyte and IS.[2] |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for the reproducibility and validation of bioanalytical methods. Below are representative protocols for the key experiments cited in the comparison guide.
Sample Preparation and Extraction (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound or structural analog).
-
Vortex mix for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A validated HPLC or UPLC system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for Clozapine and the internal standard should be optimized.
Validation Experiments
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.[2]
-
Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte and a constant concentration of the IS.[9]
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least three independent analytical runs.[8]
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS. This can be assessed by comparing the peak response of the analyte in post-extraction spiked samples to that of a neat solution of the analyte at the same concentration.
-
Recovery: Determine the extraction efficiency of the method by comparing the peak area of the analyte from extracted samples to that of post-extraction spiked samples at three QC levels (low, mid, and high).[8][9]
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage, as well as the stability of stock and working solutions.[8]
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is crucial for the successful implementation of a validation study. The following diagrams, created using the DOT language, illustrate the key stages of the bioanalytical method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Clozapine-d3
Researchers and scientists working with Clozapine-d3 must adhere to stringent safety protocols to mitigate risks associated with this potent compound. This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Clozapine is classified as a hazardous substance, being toxic if swallowed and suspected of causing genetic defects and reproductive harm[1]. The deuterated form, this compound, while chemically similar, requires additional precautions to prevent isotopic dilution, which could compromise experimental results. Therefore, a comprehensive safety strategy encompassing appropriate personal protective equipment (PPE), meticulous handling techniques, and compliant disposal methods is paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended equipment and its purpose.
| PPE Category | Component | Specification & Purpose |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection against accidental exposure. Ensure gloves are compatible with the solvents being used. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a suitable material to prevent skin contact. |
| Disposable Gown/Apron | Worn over the lab coat, particularly when handling larger quantities or during procedures with a high risk of splashing. | |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes and airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing to provide full-face protection. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In situations where a fume hood is not feasible or as an additional precaution, a NIOSH-approved respirator with appropriate cartridges should be used. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is crucial for minimizing exposure and maintaining sample integrity.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
Receiving and Storage: Upon receiving this compound, inspect the container for any damage. Store the compound in a cool, dry, and dark place, as deuterated compounds can be sensitive to light and moisture, which can lead to degradation and isotopic exchange[2]. The storage area should be a locked, designated space for potent compounds[1]. For sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidation[2].
Preparation and Handling:
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of solid this compound within the fume hood. Use anti-static weighing paper or a tared container to minimize dispersal of the powder.
-
Dissolution: Add the desired solvent to the solid within the fume hood. Cap the container and swirl gently to dissolve. For deuterated solvents, use a dry syringe to withdraw the required volume from a sealed bottle to prevent moisture contamination[2].
Emergency Procedures: In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1].
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention immediately[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1].
Disposal Plan: All waste materials contaminated with this compound, including gloves, bench paper, pipette tips, and excess solutions, must be disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Disposal: Follow your institution's and local regulations for the disposal of toxic solid organic compounds[1]. Arrange for pickup by a certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
